molecular formula C18H15Sn B1233371 Triphenyltin CAS No. 892-20-6

Triphenyltin

Cat. No.: B1233371
CAS No.: 892-20-6
M. Wt: 350 g/mol
InChI Key: SBXWFLISHPUINY-UHFFFAOYSA-N
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Description

Triphenyltin, also known as this compound, is a useful research compound. Its molecular formula is C18H15Sn and its molecular weight is 350 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXWFLISHPUINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893312
Record name Triphenylstannane
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Molecular Weight

350.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

892-20-6, 17272-58-1
Record name Triphenyltin
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Record name Stannyl, triphenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenylstannane
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Record name Triphenyltin hydride
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Record name TRIPHENYLTIN HYDRIDE
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Foundational & Exploratory

Unraveling the Tin-Carbon Bond: A Technical Guide to the History and Discovery of Triphenyltin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and fundamental properties of triphenyltin (TPT) compounds. From their origins in the nascent field of organometallic chemistry to their widespread, and later controversial, applications, this document details the key scientific milestones, presents essential physicochemical and toxicological data, outlines detailed experimental protocols for their synthesis, and elucidates the molecular signaling pathways through which they exert their biological effects. This guide is intended to serve as a foundational resource for researchers in chemistry, toxicology, and drug development, offering a consolidated repository of technical information to support further investigation and innovation in the field.

A Historical Perspective: From a Chemical Curiosity to a Global Contaminant

The journey of this compound compounds is intrinsically linked to the broader history of organotin chemistry, which commenced in the mid-19th century. In 1849, the English chemist Edward Frankland reported the synthesis of the first organotin compound, diethyltin (B15495199) diiodide, laying the groundwork for a new field of organometallic chemistry.[1][2] A few years later, in 1852, Carl Löwig's work on the reaction of alkyl halides with a tin-sodium alloy further solidified the foundations of this emerging discipline.[2]

For much of the following century, organotin compounds remained largely a subject of academic curiosity. Key figures such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia made significant contributions to the fundamental understanding of these compounds.[2] However, it was the discovery of their potent biological activities and industrial applications in the mid-20th century, pioneered by G.J.M. van der Kerk and his colleagues in the Netherlands, that catalyzed a surge in research and development.[2]

The 1960s marked a pivotal decade for this compound compounds. Their powerful biocidal properties were recognized and harnessed, leading to their widespread use as fungicides in agriculture, as algicides and molluscicides in marine antifouling paints, and as wood preservatives.[3][4] This period saw the commercialization of several key this compound derivatives, including this compound hydroxide (B78521) (TPTH), this compound acetate (B1210297) (TPTA), and this compound chloride (TPTC).

However, the very properties that made this compound compounds effective biocides—their toxicity and persistence—also raised significant environmental and health concerns. By the latter half of the 20th century, the detrimental impact of these compounds on non-target aquatic organisms became increasingly evident, leading to restrictions and eventual bans on their use in many applications, particularly in antifouling paints.[3] Today, research into this compound compounds continues, driven by the need to understand their long-term environmental fate, their complex toxicological profiles, and their potential as scaffolds for the development of new therapeutic agents.

Physicochemical and Toxicological Properties of this compound Compounds

The physical, chemical, and toxicological properties of this compound compounds are crucial for understanding their behavior in both laboratory and environmental settings. The following tables summarize key quantitative data for some of the most common this compound derivatives.

Physical and Chemical Properties
PropertyThis compound Chloride (TPTC)This compound Hydroxide (TPTH)This compound Acetate (TPTA)
CAS Number 639-58-776-87-9900-95-8
Molecular Formula C₁₈H₁₅ClSnC₁₈H₁₆OSnC₂₀H₁₈O₂Sn
Molecular Weight 385.47 g/mol 367.03 g/mol 409.05 g/mol
Appearance White crystalline solidOdorless white powderWhite crystalline solid
Melting Point 108 °C121-123 °C118-122 °C
Boiling Point 240 °CDecomposesDecomposes
Water Solubility Reacts slowlyInsoluble28 mg/L
Solubility in Organic Solvents Soluble in many organic solventsModerately soluble in most organic solventsSlightly soluble in most organic solvents

Note: Data compiled from various sources.

Spectroscopic Data of this compound Chloride
TechniqueKey Features
¹H NMR Signals corresponding to the phenyl protons are typically observed in the aromatic region of the spectrum.
¹³C NMR Resonances for the phenyl carbons are present, with the carbon directly attached to the tin atom showing a characteristic chemical shift.
IR Spectroscopy Characteristic absorption bands for the Sn-C and Sn-Cl bonds, as well as vibrations associated with the phenyl rings, are observed.
Mass Spectrometry The mass spectrum typically shows the molecular ion peak and fragmentation patterns corresponding to the loss of phenyl groups and the chlorine atom.

Note: Specific peak positions and splitting patterns can vary depending on the solvent and instrument used.

Acute Toxicity Data
CompoundSpeciesRoute of AdministrationLD₅₀
This compound AcetateRabbitOral30 mg/kg
This compound ChlorideRatOral136 mg/kg
This compound HydroxideRatOral156-360 mg/kg
This compound HydroxideRatDermal1600 mg/kg
This compound HydroxideMouseOral240-380 mg/kg

Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Data compiled from various sources.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of key this compound compounds. These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood.

Synthesis of this compound Chloride

Materials:

  • Tin tetrachloride (SnCl₄)

  • Phenylmagnesium bromide (PhMgBr) solution in a suitable solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Set up a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Place a solution of tin tetrachloride in anhydrous diethyl ether or THF in the flask and cool it in an ice bath.

  • Slowly add a solution of phenylmagnesium bromide from the dropping funnel to the stirred tin tetrachloride solution. An exothermic reaction will occur, and a white precipitate may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Cool the reaction mixture and carefully quench it by the slow addition of dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether or a mixture of ethanol (B145695) and water.

Synthesis of this compound Hydroxide

Materials:

  • This compound chloride

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or methanol (B129727)

  • Water

  • Beaker or flask with a magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve this compound chloride in ethanol or methanol in a beaker.

  • In a separate beaker, prepare an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Slowly add the alkaline solution to the stirred solution of this compound chloride. A white precipitate of this compound hydroxide will form immediately.

  • Continue stirring for a short period to ensure the reaction is complete.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any unreacted base and salts.

  • Dry the product in a desiccator or a vacuum oven at a low temperature to avoid decomposition.

Synthesis of this compound Acetate

Materials:

  • This compound chloride

  • Sodium acetate (NaOAc) or silver acetate (AgOAc)

  • Suitable solvent (e.g., ethanol, methanol, or a mixture of toluene (B28343) and isopropanol)

  • Round-bottom flask with a condenser and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound chloride in the chosen solvent in a round-bottom flask.

  • Add sodium acetate or silver acetate to the solution.

  • Heat the mixture to reflux and maintain it for several hours with stirring.

  • Cool the reaction mixture to room temperature.

  • If using sodium acetate, the precipitated sodium chloride can be removed by filtration. If using silver acetate, the precipitated silver chloride is removed.

  • The filtrate is then concentrated under reduced pressure to induce crystallization of the this compound acetate.

  • The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Signaling Pathways and Mechanisms of Action

This compound compounds exert their biological effects through a variety of molecular mechanisms, primarily leading to cytotoxicity and endocrine disruption. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways involved.

Mitochondrial-Mediated Apoptosis

This compound compounds are known to induce apoptosis through the intrinsic mitochondrial pathway. This process is initiated by cellular stress, including DNA damage and the generation of reactive oxygen species (ROS).

Mitochondrial_Apoptosis TPT This compound Compounds ROS Reactive Oxygen Species (ROS) Generation TPT->ROS Mito_Damage Mitochondrial Membrane Depolarization ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by this compound compounds.

Endocrine Disruption via Nuclear Receptor Agonism

This compound compounds can act as endocrine disruptors by mimicking natural hormones and binding to nuclear receptors, such as the androgen receptor (AR). This can lead to the inappropriate activation of hormone-responsive genes.

Endocrine_Disruption cluster_cell Target Cell cluster_nucleus Nucleus TPT This compound (TPT) AR Androgen Receptor (AR) TPT->AR Binds TPT_AR_complex TPT-AR Complex AR->TPT_AR_complex ARE Androgen Response Element (ARE) on DNA TPT_AR_complex->ARE Translocates to nucleus and binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Disrupted_Signaling Disrupted Hormonal Signaling Gene_Transcription->Disrupted_Signaling

Caption: Endocrine disruption by this compound via androgen receptor agonism.

NF-κB Mediated Apoptosis

This compound chloride has been shown to induce apoptosis in some cell types through the activation of the NF-κB signaling pathway, which can be triggered by an increase in intracellular calcium levels.

NFkB_Apoptosis TPTC This compound Chloride (TPTC) Ca_increase Increased Intracellular Ca²⁺ TPTC->Ca_increase NFkB_activation NF-κB Activation Ca_increase->NFkB_activation TNFa_synthesis TNF-α Synthesis and Release NFkB_activation->TNFa_synthesis TNFa_receptor TNF-α Receptor Binding TNFa_synthesis->TNFa_receptor Autocrine/Paracrine Signaling Caspase_cascade Caspase Cascade Activation TNFa_receptor->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

Caption: NF-κB mediated apoptosis induced by this compound chloride.

Conclusion

This compound compounds represent a fascinating and complex class of organometallic molecules. Their history reflects the broader evolution of chemistry, from fundamental discovery to widespread industrial application and subsequent environmental regulation. This technical guide has provided a detailed overview of their history, key properties, synthesis, and mechanisms of action, intended to equip researchers with the foundational knowledge necessary for their work. As our understanding of the intricate interactions between chemical compounds and biological systems continues to grow, the study of this compound and its derivatives will undoubtedly remain a relevant and important area of scientific inquiry, with potential implications for toxicology, environmental science, and the development of novel therapeutic agents.

References

Triphenyltin's Antifungal Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenyltin (TPT) compounds, a class of organotin molecules, have been historically utilized as potent fungicides in agriculture.[1][2] Their efficacy stems from a multi-pronged attack on fungal cells, primarily targeting cellular energy production and inducing programmed cell death. This guide provides an in-depth analysis of the core mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanisms of Action

The antifungal activity of this compound is not attributed to a single mode of action but rather a cascade of disruptive events within the fungal cell. The primary targets include the mitochondria, cell membrane, and cellular redox balance.

The principal mechanism of TPT's fungicidal action is the potent inhibition of oxidative phosphorylation, the primary pathway for ATP synthesis in aerobic fungi.[3] TPT specifically targets the F1Fo-ATP synthase enzyme complex located in the inner mitochondrial membrane.[3][4]

  • Molecular Target: TPT binds to the F0 subunit of the ATP synthase complex. This subunit functions as a proton channel, and its inhibition blocks the flow of protons, which is essential for ATP synthesis.[4]

  • Consequence: The disruption of the proton gradient across the mitochondrial membrane halts the production of ATP, leading to a severe energy deficit within the fungal cell. This energy crisis cripples essential cellular processes, ultimately causing cell death.[3][5]

This compound exposure leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, within fungal cells.[6][7] While the exact mechanism of ROS induction by TPT is still under investigation, it is believed to be linked to mitochondrial dysfunction.

  • Mitochondrial Disruption: The inhibition of the electron transport chain, a consequence of ATP synthase inhibition, can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals.

  • Cellular Damage: The accumulation of ROS creates a state of oxidative stress, causing widespread damage to cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids.[6] This damage further compromises cell integrity and function. Fungi, like other organisms, possess antioxidant defense systems, but high levels of TPT-induced ROS can overwhelm these defenses.[8]

At lower concentrations, this compound can trigger a programmed cell death pathway in fungi, akin to apoptosis in higher eukaryotes.[9][10] This is a controlled cellular suicide mechanism that involves a cascade of specific signaling events.

  • Caspase Activation: Studies in various cell types have shown that TPT can activate caspases, a family of proteases that are central executioners of apoptosis.[9]

  • Mitochondrial Permeability: TPT can induce the mitochondrial membrane permeability transition, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.[11]

  • Concentration Dependence: The induction of apoptosis is concentration-dependent. While low concentrations of TPT trigger apoptosis, higher concentrations tend to cause rapid, uncontrolled cell death known as necrosis.[9][10]

Quantitative Data Summary

The efficacy of this compound compounds varies depending on the fungal species and the specific TPT derivative. The following table summarizes available Minimum Inhibitory Concentration (MIC) data.

Fungal SpeciesThis compound CompoundMIC (mM/dm³)Reference
Aspergillus nigerThis compound acetylsalicylate0.041[12]
Aspergillus flavusThis compound acetylsalicylate0.082[12]
Penicillium citrinumThis compound acetylsalicylate0.041[12]

Key Experimental Protocols

Investigating the mechanism of action of antifungal agents like this compound involves a variety of established experimental protocols.

This standard method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.[13]

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., RPMI-1640).[13][14]

  • Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared to a specific concentration (e.g., 0.5 McFarland standard).[14]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at an optimal temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[14]

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.[14]

This protocol uses a fluorescent probe to detect the intracellular accumulation of ROS.

  • Fungal Culture Treatment: Fungal cells are cultured and then exposed to different concentrations of this compound for a specified duration.

  • Fluorescent Probe Loading: A ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), is added to the cell suspension. H2DCFDA is non-fluorescent until it is oxidized by ROS within the cells.

  • Fluorescence Measurement: The fluorescence intensity of the cell suspension is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

This assay quantifies the intracellular ATP levels to assess the impact of this compound on ATP synthesis.

  • Cell Treatment and Lysis: Fungal cells are treated with this compound. After the treatment period, the cells are lysed to release their intracellular contents, including ATP.

  • Luciferin-Luciferase Reaction: The cell lysate is mixed with a luciferin-luciferase reagent. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which results in the emission of light.

  • Luminescence Measurement: The intensity of the emitted light is measured using a luminometer. The light intensity is directly proportional to the ATP concentration. A decrease in luminescence in TPT-treated cells compared to control cells indicates inhibition of ATP synthesis.

Visualizations of Mechanisms and Workflows

TPT_Mechanism TPT This compound (TPT) Mitochondrion Mitochondrion TPT->Mitochondrion ATPSynthase F1Fo-ATP Synthase (F0 Subunit) TPT->ATPSynthase Inhibits Membrane Cell Membrane Cytosol Cytosol ROS Reactive Oxygen Species (ROS) ATPSynthase->ROS Causes e- Leak ATP_Depletion ATP Depletion ATPSynthase->ATP_Depletion Blocks H+ Flow Apoptosis Apoptosis Induction ROS->Apoptosis Triggers CellDeath FUNGAL CELL DEATH ROS->CellDeath ATP_Depletion->Apoptosis Contributes to ATP_Depletion->CellDeath Apoptosis->CellDeath

Caption: Overview of this compound's primary mechanisms of action in a fungal cell.

TPT_Workflow cluster_mic MIC Determination cluster_mechanism Mechanism of Action Studies start Start: Fungal Culture (e.g., Aspergillus niger) mic_assay Broth Microdilution Assay with TPT serial dilutions start->mic_assay mic_result Determine Minimum Inhibitory Concentration (MIC) mic_assay->mic_result ros_assay ROS Detection Assay (e.g., H2DCFDA) mic_result->ros_assay atp_assay ATP Quantification Assay (Bioluminescence) mic_result->atp_assay ros_data Measure ROS Levels ros_assay->ros_data atp_data Measure ATP Levels atp_assay->atp_data analysis Data Analysis and Interpretation ros_data->analysis atp_data->analysis conclusion Conclusion on TPT's Antifungal Mechanism analysis->conclusion

Caption: A typical experimental workflow for characterizing this compound's antifungal activity.

TPT_Concentration TPT_Conc This compound Concentration Low_Conc Low Concentration (e.g., < 5 µM) TPT_Conc->Low_Conc High_Conc High Concentration (e.g., > 8 µM) TPT_Conc->High_Conc Apoptosis Primary Outcome: Apoptosis (Programmed Cell Death) Low_Conc->Apoptosis Induces Necrosis Primary Outcome: Necrosis (Rapid, Uncontrolled Lysis) High_Conc->Necrosis Induces

References

The Silent Threat in Aquatic Ecosystems: A Technical Guide to the Bioaccumulation Potential of Triphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the significant bioaccumulation potential of triphenyltin (TPT) in aquatic organisms has been compiled for researchers, scientists, and drug development professionals. This document synthesizes current scientific data on the bioaccumulation, tissue distribution, and toxicological pathways of this persistent organotin compound.

This compound, a highly toxic organotin compound, has been widely used as a biocide in antifouling paints and agricultural fungicides. Despite regulations limiting its use, its persistence in aquatic environments poses a long-term threat to wildlife and potentially to human health through the consumption of contaminated seafood. This guide provides an in-depth analysis of the mechanisms by which TPT accumulates in aquatic food webs and exerts its toxic effects.

Data on Bioaccumulation and Bioconcentration

This compound exhibits a high potential for bioaccumulation in a wide range of aquatic organisms. The bioconcentration factor (BCF), which measures the accumulation of a chemical from water into an organism, and the bioaccumulation factor (BAF), which considers all routes of exposure including diet, are key indicators of this potential. Below is a summary of reported BCF and BAF values for TPT in various aquatic species.

SpeciesOrganism TypeBCF ValueBAF ValueTissue/OrganExposure ConditionsReference
Rudarius ercodesFilefish4100-Whole body148 ng/L for 56 days[1]
Oncorhynchus mykissRainbow Trout566-Larvae-[2]
Pimephales promelasFathead Minnow17200-Whole body-[2]
Cyprinus carpioCarp257 - 2090-Gall bladder, Muscle, Liver, Kidney-[1]
DaphnidsInvertebrate< 300-Whole body-[1]
Various Fish SpeciesFish-> 1000 - 5000-Field data from Bohai Bay[3]
Marine FishFish3500--Laboratory rearing experiment[3]
ShrimpInvertebrate200--Laboratory rearing experiment[3]

Tissue-Specific Accumulation of this compound

Once absorbed, this compound is not uniformly distributed throughout an organism. Studies have consistently shown that certain tissues accumulate higher concentrations of TPT. The liver, being the primary site of detoxification and metabolism, often exhibits the highest levels of TPT. Other organs such as the kidney and brain also tend to accumulate significant concentrations, while muscle tissue generally shows lower levels. This differential distribution is crucial for understanding the organ-specific toxicity of TPT.

Experimental Methodologies for TPT Bioaccumulation Studies

The assessment of TPT's bioaccumulation potential relies on standardized experimental protocols, primarily following guidelines such as the OECD Test Guideline 305 for bioaccumulation in fish. These studies typically involve two phases: an uptake phase and a depuration phase.

Key Experimental Protocols

1. Test Organism Acclimation:

  • Selected fish species (e.g., Zebrafish, Rainbow Trout) are acclimated to laboratory conditions, including water quality (temperature, pH, hardness) and feeding regimes.

2. Exposure (Uptake) Phase:

  • Fish are exposed to a constant, sublethal concentration of TPT in a flow-through system to maintain stable exposure levels.

  • The exposure duration is typically 28 days, or until a steady-state concentration in the fish tissue is reached.

  • Water samples are regularly analyzed to monitor TPT concentrations.

  • Fish are sampled at predetermined intervals to measure the internal concentration of TPT.

3. Depuration (Elimination) Phase:

  • After the uptake phase, the remaining fish are transferred to a clean, TPT-free environment.

  • The depuration phase is monitored to determine the rate at which TPT is eliminated from the fish tissues.

  • Sampling of fish continues at regular intervals throughout this phase.

4. Sample Preparation and Analysis:

  • Tissue Extraction: Fish tissues are dissected and homogenized. TPT is then extracted from the tissue matrix using organic solvents. Common methods include accelerated solvent extraction (ASE) or solid-phase extraction (SPE).

  • Cleanup: The extracts are purified to remove interfering substances using techniques like Florisil cartridge cleanup.

  • Derivatization: For analysis by gas chromatography (GC), TPT is often derivatized to a more volatile form.

  • Quantification: The concentration of TPT is determined using sensitive analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with a Flame Photometric Detector (GC-FPD), or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Below is a generalized workflow for a typical TPT bioaccumulation study.

G cluster_setup Experimental Setup cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis Analysis acclimation Acclimation of Test Organisms exposure TPT Exposure acclimation->exposure water_sampling_up Water Sampling exposure->water_sampling_up fish_sampling_up Fish Sampling exposure->fish_sampling_up transfer Transfer to Clean Water fish_sampling_up->transfer fish_sampling_dep Fish Sampling transfer->fish_sampling_dep extraction Tissue Extraction fish_sampling_dep->extraction cleanup Extract Cleanup extraction->cleanup quantification GC-MS/LC-MS-MS Quantification cleanup->quantification data_analysis Data Analysis (BCF Calculation) quantification->data_analysis

General workflow for a TPT bioaccumulation study.

Toxicological Impact: Endocrine Disruption and Oxidative Stress

This compound is a potent endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways even at very low concentrations. One of the primary mechanisms of its endocrine-disrupting activity is through the activation of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

RXR-PPARγ Signaling Pathway Disruption

TPT can bind to and activate the RXR-PPARγ heterodimer, which is a key regulator of gene expression involved in lipid metabolism, adipogenesis, and immune function. This aberrant activation can lead to a cascade of adverse effects, including reproductive abnormalities and metabolic disorders.

G TPT This compound (TPT) RXR Retinoid X Receptor (RXR) TPT->RXR Binds & Activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg PPARγ PPARg->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binds to Gene_Expression Altered Gene Expression PPRE->Gene_Expression Regulates Adverse_Effects Adverse Effects: - Reproductive Dysfunction - Metabolic Disorders - Immunotoxicity Gene_Expression->Adverse_Effects

TPT-mediated disruption of RXR-PPARγ signaling.
Induction of Oxidative Stress

TPT exposure has been shown to induce oxidative stress in aquatic organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to detoxify these harmful molecules. TPT can lead to an overproduction of ROS, resulting in cellular damage, including lipid peroxidation and protein oxidation. In response, organisms may upregulate antioxidant enzymes such as catalase (CAT) and glutathione (B108866) S-transferase (GST) as a protective mechanism.

G TPT This compound (TPT) Exposure ROS Increased Reactive Oxygen Species (ROS) TPT->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation) ROS->Oxidative_Damage Antioxidant_Response Antioxidant Enzyme Upregulation (CAT, GST) ROS->Antioxidant_Response Induces

TPT-induced oxidative stress pathway.
Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) and Growth Hormone/Insulin-like Growth Factor (GH/IGF) Axes

Emerging evidence indicates that TPT can also disrupt the hypothalamic-pituitary-thyroid (HPT) axis, which is crucial for regulating metabolism, growth, and development.[4][5] TPT exposure has been linked to altered levels of thyroid hormones and changes in the expression of genes involved in the HPT axis.[4][5] Furthermore, TPT can affect the growth hormone/insulin-like growth factor (GH/IGF) axis, leading to growth inhibition in fish.[4][6]

Conclusion

The data presented in this guide underscore the significant bioaccumulation potential and multifaceted toxicity of this compound in aquatic ecosystems. Its ability to accumulate in organisms, coupled with its endocrine-disrupting properties and induction of oxidative stress, highlights the need for continued monitoring and research into its long-term ecological impacts. This technical guide serves as a critical resource for the scientific community to further understand and mitigate the risks associated with this persistent environmental contaminant.

References

Toxicological Profile of Triphenyltin on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenyltin (TPT), an organotin compound, has seen widespread use as a fungicide and antifouling agent. However, its persistence in the environment and inherent toxicity pose a significant threat to a wide range of non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of TPT, summarizing key quantitative data, detailing experimental methodologies, and visualizing affected signaling pathways to facilitate a deeper understanding of its environmental impact and mechanisms of toxicity.

Executive Summary

This compound exhibits high toxicity to a broad spectrum of non-target organisms, with particularly pronounced effects on aquatic life. Its toxicological profile is characterized by acute and chronic toxicity, reproductive and developmental impairment, neurotoxicity, immunotoxicity, and genotoxicity. The primary mechanisms of TPT's toxicity involve the disruption of crucial signaling pathways, including the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor-gamma (PPARγ) pathways, leading to endocrine disruption. TPT also inhibits mitochondrial ATP synthase, impairing cellular energy metabolism, and interferes with steroidogenesis by inhibiting key enzymes like aromatase. This guide consolidates the available quantitative data, provides an overview of the experimental protocols used to generate this data, and presents visual representations of the key signaling pathways affected by TPT.

Quantitative Toxicological Data

The toxicity of this compound varies significantly across different species and toxicological endpoints. The following tables summarize the quantitative data available in the scientific literature.

Table 1: Acute and Chronic Toxicity of this compound to Non-Target Organisms
SpeciesOrganism TypeEndpointValueExposure DurationCompoundReference
Rhamdia quelen (Silver Catfish)Fish96-h LC509.73 µg/L96 hoursTPT Hydroxide[1][2]
Sparus aurata (Gilthead Seabream)Fish24-h LC5034.2 µg/L24 hoursTPT Chloride[1]
Pimephales promelas (Fathead Minnow)Fish30-day LC501.5 µg/L30 daysThis compound[3]
Pimephales promelas (Fathead Minnow)Fish30-day NOEC0.15 µg/L30 daysThis compound[3]
Pimephales promelas (Fathead Minnow)Fish30-day LOEC0.23 µg/L30 daysThis compound[3]
Daphnia magnaAquatic Invertebrate21-day NOEC0.1 µg/L21 daysTPT Hydroxide[3]
Freshwater AlgaeAlgaeEC50 (Growth Inhibition)2-5 µg/L-TPT Chloride[3]
Coturnix japonica (Japanese Quail)BirdLD5046.5 - 114 mg/kg bw-This compound compounds[3]
Colinus virginianus (Bobwhite Quail)BirdLD5046.5 - 114 mg/kg bw-This compound compounds[3]
RatMammalOral LD50285 - 378 mg/kg bw-This compound compounds[3]
Guinea PigMammalOral LD501 ppm in diet (growth inhibition)-TPT Acetate
Table 2: Reproductive and Developmental Toxicity of this compound
SpeciesEndpointNOAEL/LOAEL/ECxCompoundReference
RatTwo-generation reproduction study (reduced litter size/pup weight)NOAEL: 0.4 mg/kg bw/dayTPT Hydroxide[3]
RatTwo-generation reproduction study (reduced litter size/pup weight)LOAEL: 1.5 mg/kg bw/dayTPT Hydroxide[3]
RabbitGavage study (decreased implantations and live fetuses)LOAEL: 1.0 mg/kg bw/dayTPT Acetate[3]
RabbitGavage study (abortion and reduced fetal weight)LOAEL: 0.9 mg/kg bw/dayTPT Hydroxide[3]
Oryzias latipes (Medaka)Two-generation study (fecundity and mortality)LOEC (F0): 3.2 µg/LThis compound
Oryzias latipes (Medaka)Two-generation study (fecundity and mortality)LOEC (F1): 1.0 µg/LThis compound
Table 3: Neurotoxicity, Immunotoxicity, and Genotoxicity of this compound
Organism/Cell LineEndpointObservationCompoundReference
MouseImmunotoxicityReduction in thymus and spleen weights at 1-10 mg/kg for 14 days. Inhibition of T-cell dependent humoral and cellular immune responses.TPT Chloride[4]
Chinese Hamster Ovary (CHO) cellsGenotoxicity (Micronucleus test)Significant increase in micronuclei at 150 ng/mL.TPT Hydroxide[5]
Chinese Hamster Ovary (CHO) cellsGenotoxicity (Sister Chromatid Exchange)Dose-dependent significant increase in SCE with S9 activation.TPT Acetate & Hydroxide[5]
BALB/c MouseGenotoxicity (in vivo Micronucleus test)Dose-related significant increase in micronuclei in peripheral blood (oral gavage).TPT Acetate[5]
BALB/c MouseGenotoxicity (in vivo Micronucleus test)Significant increase in micronucleated reticulocytes (single oral treatment).TPT Hydroxide[5]

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in this guide, based on established OECD guidelines.

Fish Acute Toxicity Test (based on OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organism: A recommended freshwater species such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).

  • Test Design: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. A control group is maintained under identical conditions without the test substance.

  • Test Concentrations: A geometric series of at least five concentrations is typically used, along with a control. The concentration range is determined by preliminary range-finding tests.

  • Exposure Duration: 96 hours.

  • Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physiological responses are also noted.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).

  • Analytical Monitoring: The concentrations of this compound in the test water are measured at the beginning and end of the test to verify exposure levels.

G cluster_setup Test Setup cluster_exposure Exposure Phase (96 hours) cluster_observation Observation and Data Collection cluster_analysis Data Analysis Test_Chambers Test Chambers with Test Organisms (Fish) Exposure Fish exposed to a range of TPT concentrations Test_Chambers->Exposure Control_Chamber Control Chamber (No TPT) Control_Chamber->Exposure TPT_Stock This compound (TPT) Stock Solution Dilution_Water Dilution Water TPT_Stock->Dilution_Water Dilution Series Dilution_Water->Test_Chambers Mortality_Check Mortality recorded at 24, 48, 72, 96h Exposure->Mortality_Check Behavioral_Observation Observation of abnormal behavior Exposure->Behavioral_Observation LC50_Calculation Calculation of LC50 and confidence limits Mortality_Check->LC50_Calculation

Workflow for Fish Acute Toxicity Test (OECD 203).
Daphnia magna Reproduction Test (based on OECD 211)

This chronic test evaluates the effects of a substance on the reproductive output of the freshwater crustacean Daphnia magna.

  • Test Organism: Young female Daphnia magna (<24 hours old).

  • Test Design: Individual daphnids are exposed to a range of test substance concentrations in a semi-static system, with renewal of the test solutions typically three times a week.

  • Test Concentrations: At least five concentrations in a geometric series and a control are used.

  • Exposure Duration: 21 days.

  • Observations: Adult mortality and the number of live offspring produced per adult are recorded daily.

  • Data Analysis: The primary endpoint is the total number of live offspring produced per surviving parent animal. The Lowest Observed Effect Concentration (LOEC), No Observed Effect Concentration (NOEC), and the concentration causing a 50% reduction in reproduction (EC50) are determined.

  • Analytical Monitoring: Concentrations of this compound in the test media are measured to confirm exposure levels.

G cluster_setup Test Setup cluster_exposure Exposure Phase (21 days, semi-static) cluster_observation Observation and Data Collection cluster_analysis Data Analysis Daphnids Young female Daphnia magna (<24h old) Test_Vessels Individual Test Vessels Daphnids->Test_Vessels Exposure Daphnids exposed to TPT solutions Test_Vessels->Exposure TPT_Solutions Range of TPT concentrations TPT_Solutions->Test_Vessels Renewal Renewal of test solutions 3 times/week Exposure->Renewal Adult_Mortality Daily recording of adult mortality Exposure->Adult_Mortality Offspring_Count Daily counting of live offspring Exposure->Offspring_Count Reproductive_Output Calculation of total live offspring per surviving parent Offspring_Count->Reproductive_Output NOEC_LOEC_EC50 Determination of NOEC, LOEC, and EC50 Reproductive_Output->NOEC_LOEC_EC50

Workflow for Daphnia magna Reproduction Test (OECD 211).
Algal Growth Inhibition Test (based on OECD 201)

This test assesses the effects of a substance on the growth of a freshwater green alga.

  • Test Organism: An exponentially growing culture of a recommended algal species, such as Pseudokirchneriella subcapitata.

  • Test Design: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium under continuous illumination and controlled temperature.

  • Test Concentrations: A minimum of five concentrations in a geometric series and a control are tested in replicate.

  • Exposure Duration: 72 hours.

  • Observations: Algal growth is measured at 24, 48, and 72 hours by determining cell concentration (e.g., using a cell counter or spectrophotometer).

  • Data Analysis: The primary endpoint is the inhibition of growth rate. The concentration causing a 50% inhibition of growth rate (ErC50) is calculated. The NOEC and LOEC can also be determined.

  • Analytical Monitoring: The concentrations of this compound in the test medium are measured at the beginning and end of the exposure period.

G cluster_setup Test Setup cluster_exposure Exposure Phase (72 hours) cluster_observation Observation and Data Collection cluster_analysis Data Analysis Algal_Culture Exponentially growing algal culture Test_Flasks Replicate Test Flasks Algal_Culture->Test_Flasks Incubation Incubation under continuous light and controlled temperature Test_Flasks->Incubation TPT_Media Nutrient media with a range of TPT concentrations TPT_Media->Test_Flasks Cell_Count Measurement of cell concentration at 24, 48, 72h Incubation->Cell_Count Growth_Rate_Inhibition Calculation of growth rate inhibition Cell_Count->Growth_Rate_Inhibition ErC50_Calculation Determination of ErC50, NOEC, and LOEC Growth_Rate_Inhibition->ErC50_Calculation

Workflow for Algal Growth Inhibition Test (OECD 201).

Signaling Pathways and Mechanisms of Toxicity

This compound exerts its toxic effects through the disruption of several critical cellular signaling pathways.

Endocrine Disruption via RXR and PPARγ Activation

This compound is a known endocrine disruptor that can activate the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor-gamma (PPARγ). These nuclear receptors form a heterodimer that regulates the transcription of genes involved in various physiological processes, including lipid metabolism and development. TPT can bind to RXR, leading to the activation of the RXR/PPARγ heterodimer and subsequent altered gene expression. This disruption of normal hormonal signaling can lead to adverse reproductive and developmental effects.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPT This compound (TPT) RXR RXR TPT->RXR Binds and Activates PPARg PPARγ RXR->PPARg Forms Heterodimer PPRE PPRE (DNA Response Element) PPARg->PPRE Binds to Target_Genes Target Genes PPRE->Target_Genes Regulates Transcription Altered_Gene_Expression Altered Gene Expression Target_Genes->Altered_Gene_Expression Endocrine_Disruption Endocrine Disruption (e.g., Imposex) Altered_Gene_Expression->Endocrine_Disruption

TPT-mediated activation of the RXR/PPARγ signaling pathway.
Inhibition of Mitochondrial ATP Synthase

This compound is a potent inhibitor of mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production. TPT is thought to bind to the F0 subunit of the ATP synthase complex, blocking the proton channel and thereby uncoupling oxidative phosphorylation from ATP synthesis. This leads to a depletion of cellular energy, which can result in widespread cellular dysfunction and toxicity.

G cluster_mitochondrion Mitochondrion cluster_inner_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps Protons ATP_Synthase F1F0-ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Cellular_Energy_Depletion Cellular Energy Depletion ATP_Synthase->Cellular_Energy_Depletion Proton_Gradient->ATP_Synthase Drives TPT This compound (TPT) TPT->ATP_Synthase Inhibits (binds to F0) ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase

Inhibition of mitochondrial ATP synthase by this compound.
Disruption of Steroidogenesis

This compound can interfere with the synthesis of steroid hormones by inhibiting key enzymes in the steroidogenesis pathway. One of the primary targets is aromatase (CYP19), which is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, TPT can lead to an imbalance in the androgen-to-estrogen ratio, contributing to its endocrine-disrupting effects, such as the development of male sexual characteristics in female organisms (imposex).

G cluster_steroidogenesis Steroidogenesis Pathway Cholesterol Cholesterol Androgens Androgens (e.g., Testosterone) Cholesterol->Androgens Multiple Steps Aromatase Aromatase (CYP19) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Converts to Androgen_Estrogen_Imbalance Androgen/Estrogen Imbalance Aromatase->Androgen_Estrogen_Imbalance TPT This compound (TPT) TPT->Aromatase Inhibits Reproductive_Effects Adverse Reproductive Effects (e.g., Imposex) Androgen_Estrogen_Imbalance->Reproductive_Effects

Disruption of steroidogenesis by this compound via aromatase inhibition.

Conclusion

The data presented in this technical guide underscore the significant toxicological threat that this compound poses to non-target organisms. Its high toxicity at low concentrations, coupled with its persistence in the environment, necessitates careful monitoring and regulation. The disruption of fundamental biological processes, including endocrine signaling, energy metabolism, and steroidogenesis, highlights the multifaceted nature of TPT's toxicity. This guide provides a foundational resource for researchers, scientists, and drug development professionals to understand the toxicological profile of this compound and to inform future research and risk assessment efforts. Further investigation into the detailed molecular interactions and long-term ecosystem-level impacts of TPT is crucial for a complete understanding of its environmental risk.

References

An In-depth Technical Guide to the Genotoxicity and Carcinogenicity of Triphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic and carcinogenic potential of triphenyltin (TPT) compounds. The information is compiled from a range of scientific studies to support risk assessment and further research in the fields of toxicology and drug development.

Executive Summary

This compound (TPT) is an organotin compound that has been used as a fungicide and antifouling agent. Its potential for genotoxicity and carcinogenicity has been the subject of numerous studies. The genotoxicity profile of TPT is complex, with some studies indicating a potential for chromosomal damage, while others, particularly recent studies on specific derivatives, show a lack of direct DNA reactivity. Evidence for the carcinogenicity of TPT is conflicting. A comprehensive bioassay by the U.S. National Toxicology Program (NTP) found no evidence of carcinogenicity for this compound hydroxide (B78521) in rats and mice. However, other studies have reported an increased incidence of certain tumors in different rodent strains. This guide provides a detailed examination of the available data, experimental methodologies, and potential mechanisms of action.

Genotoxicity Studies

The genotoxicity of this compound has been evaluated in a variety of in vitro and in vivo assays, assessing endpoints such as gene mutations, chromosomal aberrations, and DNA damage.

Gene Mutation Assays

Data from bacterial reverse mutation assays (Ames test) for this compound compounds are limited in the readily available literature. This assay is a primary screen for point mutations and frameshift mutations.

Chromosomal Aberration Assays

Several studies have investigated the potential of this compound compounds to induce structural chromosomal damage in mammalian cells.

This compound acetate (B1210297) (TPTA) and this compound hydroxide (TPTH) have been shown to induce chromosomal aberrations, including micronuclei (MN) and sister chromatid exchanges (SCEs), in cultured Chinese hamster ovary (CHO) cells.[1]

Table 1: In Vitro Genotoxicity of this compound Compounds in CHO Cells

CompoundAssayConcentrationResults
TPTAMicronucleus150 ng/mL (with S9)Meaningful induction
TPTHMicronucleus150 ng/mL (without S9)Significant increase
TPTHMicronucleus150 ng/mL (with S9)Meaningful induction
TPTASister Chromatid ExchangeDose-dependent (with S9)Significant increase
TPTHSister Chromatid ExchangeDose-dependent (with S9)Significant increase

Data from Chou et al., 1999.[1]

In vivo studies in BALB/c mice have demonstrated that TPTA can induce a dose-related increase in micronucleated peripheral blood cells following oral administration. TPTH also induced a significant increase in micronucleated reticulocytes in a single-treatment regimen.[1] These findings suggest that this compound compounds can cause chromosomal damage in living organisms.[1]

DNA Damage Assays (Comet Assay)

Recent studies on certain this compound derivatives, specifically this compound ethyl phenyl dithiocarbamate (B8719985) and this compound butyl phenyl dithiocarbamate, did not show evidence of DNA damage in K562 human erythroleukemia cells as assessed by the alkaline comet assay.[2] The percentage of DNA in the tail and the tail moment did not significantly increase after exposure to these compounds.[2] However, another study on a this compound(IV) dithiocarbamate compound (OC2) reported that it induces DNA damage in K562 cells, which triggers an intrinsic mitochondrial pathway of apoptosis.[3]

Table 2: Comet Assay Results for this compound Dithiocarbamate Compounds in K562 Cells

CompoundExposure TimeTail Moment (A.U.)DNA Intensity in Tail (%)Genotoxic Effect
This compound ethyl phenyl dithiocarbamate30, 60, 90 min1.20 - 2.201.50 - 3.50No
This compound butyl phenyl dithiocarbamate30, 60, 90 min1.20 - 2.201.50 - 3.50No

Data from Hamid et al., 2024.[2][4]

Carcinogenicity Studies

The evidence regarding the carcinogenicity of this compound is inconsistent across different studies.

National Toxicology Program (NTP) Bioassay

A comprehensive bioassay of this compound hydroxide was conducted by the NTP in Fischer 344 rats and B6C3F1 mice.[5][6]

Table 3: NTP Carcinogenicity Bioassay of this compound Hydroxide

SpeciesStrainSexDose (ppm in feed)DurationFindings
RatFischer 344Male & Female0, 37.5, 7578 weeksNo evidence of carcinogenicity
MouseB6C3F1Male & Female0, 37.5, 7578 weeksNo evidence of carcinogenicity

Data from NCI-CG-TR-139, 1978.[5][6]

The study concluded that under the conditions of the bioassay, there was no evidence for the carcinogenicity of this compound hydroxide.[5] It was noted that for female rats, the maximum tolerated dose may not have been reached.[5]

Other Reported Carcinogenicity Findings

Signaling Pathways and Mechanisms of Toxicity

The precise molecular mechanisms underlying the genotoxicity and potential carcinogenicity of this compound are not fully elucidated. However, several studies on this compound and related organotin compounds suggest the involvement of oxidative stress and apoptosis.

A this compound(IV) dithiocarbamate compound has been shown to induce apoptosis in K562 cells through an intrinsic mitochondrial pathway that is triggered by DNA damage.[3] This process is associated with the excessive production of intracellular reactive oxygen species (ROS).[3] For the related compound trimethyltin, the ROS/NF-κB signaling pathway has been implicated in apoptosis and DNA damage.[8] Studies on another organotin, tributyltin, have shown that it can induce apoptosis in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria, linked to a perturbation of intracellular calcium homeostasis.[9]

Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_pathway Apoptotic Pathway This compound Compound This compound Compound DNA_Damage DNA Damage This compound Compound->DNA_Damage ROS_Production Increased ROS Production This compound Compound->ROS_Production Mitochondria Mitochondria DNA_Damage->Mitochondria triggers ROS_Production->Mitochondria stresses Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Micronucleus_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., CHO, Human Lymphocytes) Exposure 2. Exposure to this compound (with and without S9 metabolic activation) Cell_Culture->Exposure Cytokinesis_Block 3. Addition of Cytochalasin-B (to block cytokinesis) Exposure->Cytokinesis_Block Harvesting 4. Cell Harvesting Cytokinesis_Block->Harvesting Slide_Preparation 5. Slide Preparation and Staining Harvesting->Slide_Preparation Microscopic_Analysis 6. Microscopic Analysis (scoring micronuclei in binucleated cells) Slide_Preparation->Microscopic_Analysis Comet_Assay_Workflow Cell_Suspension 1. Preparation of Single Cell Suspension Embedding 2. Embedding Cells in Agarose on a Slide Cell_Suspension->Embedding Lysis 3. Cell Lysis (high salt and detergent) Embedding->Lysis Alkaline_Unwinding 4. DNA Unwinding in Alkaline Solution Lysis->Alkaline_Unwinding Electrophoresis 5. Electrophoresis Alkaline_Unwinding->Electrophoresis Staining_Visualization 6. DNA Staining and Visualization Electrophoresis->Staining_Visualization Analysis 7. Analysis of Comet Tail (tail length, % DNA in tail, tail moment) Staining_Visualization->Analysis Carcinogenicity_Bioassay_Logic Dose_Selection 1. Dose Range Finding Studies Animal_Groups 2. Animal Group Assignment (e.g., 50 animals/sex/dose group) Dose_Selection->Animal_Groups Chronic_Exposure 3. Chronic Exposure (e.g., 2 years via diet) Animal_Groups->Chronic_Exposure Observation 4. In-life Observations (clinical signs, body weight, survival) Chronic_Exposure->Observation Necropsy 5. Terminal Necropsy and Histopathology Observation->Necropsy Data_Analysis 6. Statistical Analysis of Tumor Incidence Necropsy->Data_Analysis

References

Triphenyltin: A Comprehensive Technical Review of Human and Environmental Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenyltin (TPT) is an organotin compound that has seen widespread use as a biocide, primarily in antifouling paints for marine vessels and as a fungicide in agriculture.[1][2] Despite restrictions on its use in many regions, its persistence in the environment and potential for bioaccumulation continue to pose risks to both ecosystems and human health.[2][3] This technical guide provides a detailed overview of the sources of TPT exposure, its environmental fate, and the primary routes of human contact. It summarizes key quantitative data on contamination levels, details analytical methodologies for its detection, and visualizes its known interactions with biological signaling pathways. The primary route of human exposure is through the consumption of contaminated seafood.[4][5]

Sources of Environmental and Human Exposure

This compound compounds, including this compound hydroxide (B78521) (TPTH), this compound acetate (B1210297) (TPTA), and this compound chloride (TPTCl), have been utilized since the 1960s for their potent biocidal properties.[4][2]

Environmental Sources:

  • Antifouling Paints: A major historical source of TPT in the marine environment is its use as an algicide and molluscicide in paints applied to ship hulls.[1][2] Leaching from these paints releases TPT directly into the water column.

  • Agricultural Use: TPT fungicides have been applied to crops such as potatoes, sugar beets, and pecans to control fungal diseases.[6] Runoff from agricultural fields can contaminate nearby soil and water bodies.[1]

  • Industrial and Other Uses: TPT has also been used as a biocide in wood preservation, paper mills, and industrial cooling systems.[1][2]

Human Exposure Routes:

  • Dietary Intake: The primary route of exposure for the general public is the ingestion of contaminated food, particularly seafood.[5] TPT bioaccumulates in aquatic organisms, leading to higher concentrations in fish and shellfish.[4]

  • Occupational Exposure: Individuals involved in the manufacturing, application, or handling of TPT-containing products are at a higher risk of exposure through inhalation and dermal contact.[4][6]

  • Environmental Contact: While less significant for the general population, exposure can occur through contact with contaminated water or soil.[7]

Quantitative Data on this compound Exposure

The following tables summarize reported concentrations of this compound in various environmental matrices and human dietary intake estimates.

Table 1: this compound Concentrations in Environmental Samples

Sample MatrixLocationConcentration RangeYear of SamplingCitation
Water (Bay/Inshore)Japan2.7-8.0 ng/L1988-1991[4]
Water (Bay/Inshore)Japan2.5-3.0 ng/L1992-1995[4]
Sediment (Bay/Inshore)Japan3.3-7.8 ng/g1988-1991[4]
Sediment (Bay/Inshore)Japan1.5-2.3 ng/g1992-1995[4]
Fish Muscle (Various Species)Tokyo Bay, Japan>1.0 µg/g (highest), 0.317 µg/g (mean)1988-1991[4]
Clams and ShrimpsTokyo Bay, Japan0-0.83 µg/g1988-1991[4]
MusselsJapanup to 0.45 µg/g1989[4]
BirdsJapanup to 0.05 µg/g1989[4]
Potatoes (Treated)United Kingdom0.013-0.016 mg/kgPre-1990[4]
Soil (Real Samples)Not Specified30 to 190 mg kg-1Not Specified[8]

Table 2: Bioconcentration Factors (BCF) for this compound

OrganismTissueBCF ValueExposure ConditionsCitation
Common Carp (Cyprinus carpio)Kidney20905.6 µg TPTCl/litre for 10 days[4]
Common Carp (Cyprinus carpio)Liver9125.6 µg TPTCl/litre for 10 days[4]
Common Carp (Cyprinus carpio)Muscle2695.6 µg TPTCl/litre for 10 days[4]
Common Carp (Cyprinus carpio)Gall Bladder2575.6 µg TPTCl/litre for 10 days[4]
Filefish (Rudarius ercodes)Not Specified4100148 ng TPT/litre for 56 days[4]
Freshwater Snail (Lymnaea stagnalis)Intestinal Sac32,5002 µg TPTH/litre for 5 weeks[4]

Table 3: Estimated Human Dietary Intake of this compound

PopulationEstimated Daily IntakeYear of EstimationNotesCitation
Japan5.4 µg1991Market basket study[5]
Japan1.3 µg1992Market basket study[5]
Japan~2.75 µ g/day (for a 50-kg person)1997Estimated to be ~11% of the ADI[4]

Experimental Protocols for this compound Analysis

Accurate quantification of TPT in various matrices is crucial for exposure assessment. Methodologies typically involve extraction, cleanup, derivatization (for GC analysis), and instrumental analysis.

Analysis of TPT in Water, Sediment, and Biological Samples (GC-FPD)

This method is a generalized protocol based on several cited studies for the analysis of organotin compounds.[4]

1. Sample Preparation and Extraction:

  • Water: Acidify the water sample with hydrogen chloride (HCl). Extract TPT using a mixture of n-hexane and benzene (B151609) (3:2 v/v) in the presence of tropolone, a complexing agent.[4]
  • Sediment/Biological Samples: Homogenize the sample. Perform a liquid extraction with an organic solvent, often acidified. For instance, use an acidified methanol (B129727) extraction followed by partitioning into a non-polar solvent like hexane.[4][9]

2. Derivatization (for GC Analysis):

  • Due to their low volatility, organotin compounds require derivatization prior to GC analysis.[9]
  • A common method is alkylation using a Grignard reagent, such as pentylmagnesium bromide, to form more volatile TPT derivatives.[4]
  • Alternatively, in-situ ethylation with sodium tetraethylborate (NaBEt4) can be used.[9]

3. Instrumental Analysis:

  • Technique: Gas Chromatography with Flame Photometric Detection (GC-FPD).[4][9]
  • Column: A non-polar capillary column is typically used for separation.
  • Detection: The FPD is equipped with a tin-specific filter to achieve selectivity.
  • Quantification Limits: 3 ng/L for water, 0.5 µg/kg for sediments and biological samples.[4]

Analysis of TPT in Surface Water and Soil (LC-MS/MS)

This protocol is based on a validated method for TPT residue analysis.[8]

1. Sample Preparation and Extraction:

  • Surface Water (Solid Phase Extraction - SPE):
  • Adjust 100 mL of the water sample to pH 9.0.
  • Pass the sample through a Strata C18-E SPE cartridge (500 mg sorbent).
  • Elute the TPT from the cartridge with 1 mL of methanol containing acetic acid.[8]
  • Soil (Modified QuEChERS):
  • Extract 10 g of soil with 10 mL of acidified acetonitrile.
  • Perform a cleanup step using dispersive solid-phase extraction (dSPE) with C18 sorbent.[8]

2. Instrumental Analysis:

  • Technique: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8]
  • Separation: Reverse-phase chromatography is typically used.
  • Detection: Tandem mass spectrometry provides high sensitivity and selectivity for TPT detection and quantification.
  • Quantification Limits: 0.1 µg/L for surface water and 10 µg/kg for soil.[8]

Signaling Pathways and Mechanisms of Action

This compound is known to exert its toxicity through various mechanisms, including disruption of endocrine signaling and inhibition of cellular energy production.

Disruption of Cholesterol and Steroid Signaling

TPT has been identified as an endocrine disruptor. It interferes with cholesterol transport and steroidogenesis, which are critical for hormone production. Studies indicate that TPT upregulates the expression of the cholesterol transporter ABCA1 through the activation of the Liver X Receptor (LXR) and Retinoid X Receptor (RXR) signaling pathways.[10][11] It can also directly activate the androgen receptor and inhibit enzymes involved in steroid hormone metabolism.[12][13]

Caption: TPT-mediated disruption of cholesterol signaling via LXR and RXR activation.

Inhibition of Oxidative Phosphorylation

A primary mode of action for TPT's fungicidal activity and general toxicity is the inhibition of oxidative phosphorylation in mitochondria. It acts on the F0 subunit of ATP synthase, preventing the synthesis of ATP, which is the main energy currency of the cell.[6][14] This disrupts cellular respiration and leads to cell death.

TPT_OxPhos_Inhibition cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps Protons ATPSynthase ATP Synthase (F0-F1) ProtonGradient->ATPSynthase Drives ATP ATP ATPSynthase->ATP ADP ADP + Pi ADP->ATPSynthase TPT This compound (TPT) TPT->Inhibition

Caption: TPT inhibits ATP synthesis by targeting mitochondrial ATP synthase.

Environmental Degradation Pathway

In the environment, this compound can be degraded by microbial action. Certain bacteria, such as Pseudomonas chlororaphis, produce factors that catalyze the breakdown of TPT into less toxic compounds. The primary degradation step involves the cleavage of a tin-carbon bond to form diphenyltin (B89523) and benzene.[15]

TPT_Degradation TPT This compound (TPT) Process Microbial Degradation (e.g., Pseudomonas sp.) Catalyzed by TPT-DF TPT->Process DPT Diphenyltin (DPT) Benzene Benzene Process->DPT Process->Benzene

Caption: Microbial degradation pathway of this compound (TPT).

Conclusion

This compound remains an environmental contaminant of concern due to its historical use, persistence, and potential for bioaccumulation. Human exposure is primarily through the diet, with seafood consumption being the main pathway. The toxicological effects of TPT are significant, involving the disruption of critical endocrine and cellular energy pathways. Continued monitoring of TPT levels in the environment and food sources, along with further research into its long-term health effects, is essential for safeguarding both ecosystem and human health.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Triphenyltin in Seawater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triphenyltin (TPT), an organotin compound, has been utilized as a biocide in antifouling paints for marine vessels and as a fungicide in agriculture. Due to its high toxicity and persistence in the aquatic environment, TPT poses a significant threat to marine ecosystems. Even at low concentrations, it can cause adverse effects in various marine organisms. Consequently, sensitive and reliable analytical methods are crucial for monitoring TPT levels in seawater to ensure environmental protection and regulatory compliance.

These application notes provide detailed protocols for three distinct analytical methods for the determination of this compound in seawater:

  • Gas Chromatography-Mass Spectrometry (GC-MS) following Solid-Phase Extraction (SPE) and Ethylation Derivatization: A robust and widely used method for the sensitive and selective quantification of organotin compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following Solid-Phase Extraction (SPE): A powerful technique that offers high selectivity and sensitivity, often with simpler sample preparation compared to GC-based methods.

  • Molecularly Imprinted Polymer (MIP)-Based Impedimetric Sensor: An innovative electrochemical sensor technology offering rapid, and highly selective detection of TPT.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with SPE and Ethylation

This method involves the pre-concentration of TPT from seawater using Solid-Phase Extraction (SPE), followed by a derivatization step to convert the non-volatile TPT into a more volatile form suitable for Gas Chromatography (GC) analysis. Detection and quantification are performed using a Mass Spectrometer (MS).

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)25 pg/mL (25 ng/L)[1]
Limit of Quantification (LOQ)~2.1 ng/L (for TBT)[2]
Recovery>97%[2]
Relative Standard Deviation (RSD)Not Specified
Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

  • Procedure:

    • Adjust the pH of the 100 mL seawater sample to 9.0.

    • Condition the C18 SPE cartridge by passing the following solvents in sequence:

      • 5 mL of Toluene

      • 5 mL of Methanol

      • 5 mL of Milli-Q water

    • Load the seawater sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

    • After loading, wash the cartridge with 5 mL of Milli-Q water to remove salts.

    • Dry the cartridge under vacuum for at least 30 minutes.

    • Elute the trapped TPT from the cartridge with 5 mL of toluene.

2. Derivatization: Ethylation with Sodium Tetraethylborate

  • Materials:

    • Eluted sample in toluene

    • Sodium tetraethylborate (NaBEt4) solution (1% w/v in methanol, freshly prepared)

    • Acetate (B1210297) buffer (1 M, pH 5.0)

    • Hexane (B92381) (GC grade)

    • Anhydrous sodium sulfate

  • Procedure:

    • To the 5 mL toluene eluate, add 1 mL of 1 M acetate buffer (pH 5.0).

    • Add 1 mL of freshly prepared 1% sodium tetraethylborate solution.

    • Shake the mixture vigorously for 30 minutes to allow for the ethylation reaction to complete.

    • Add 5 mL of hexane and shake for another 2 minutes for liquid-liquid extraction of the ethylated TPT.

    • Allow the phases to separate. Collect the upper organic layer (hexane).

    • Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometer detector (e.g., Agilent 6890-5973N GC-MSD).

    • Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 min

      • Ramp 1: 20 °C/min to 180 °C

      • Ramp 2: 10 °C/min to 280 °C, hold for 5 min

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for ethylated TPT (e.g., m/z 379, 351, 293).

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis seawater Seawater Sample (100 mL, pH 9.0) spe Solid-Phase Extraction (C18 Cartridge) seawater->spe elution Elution with Toluene spe->elution ethylation Ethylation with NaBEt4 elution->ethylation lle Liquid-Liquid Extraction (Hexane) ethylation->lle concentration Concentration to 1 mL lle->concentration gcms GC-MS Analysis concentration->gcms

Caption: Workflow for GC-MS analysis of this compound in seawater.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to directly analyze TPT after pre-concentration from seawater using SPE, without the need for derivatization.

Quantitative Data Summary
ParameterValueReference
Limit of Quantification (LOQ)0.1 µg/L (100 ng/L)
Recovery86 - 107%
Relative Standard Deviation (RSD)3 - 8%
Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • Strata C18-E SPE Cartridges (500 mg)

    • Seawater sample (100 mL)

    • Methanol (LC-MS grade) containing 0.1% acetic acid

    • Milli-Q water or equivalent

    • Vacuum manifold

  • Procedure:

    • Adjust the pH of the 100 mL seawater sample to 9.0.

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water.

    • Load the seawater sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

    • After loading, wash the cartridge with 5 mL of Milli-Q water.

    • Dry the cartridge under vacuum for 30 minutes.

    • Elute the TPT from the cartridge with 1 mL of methanol containing 0.1% acetic acid.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent 1200 series HPLC with an AB Sciex 4000 QTRAP).

    • Column: C18 column (e.g., Phenomenex Kinetex 2.6u C18 50x3mm).

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10-90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for TPT: Precursor ion (e.g., m/z 351.1) to product ions (e.g., m/z 197.0, 120.0). These transitions should be optimized for the specific instrument.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis seawater Seawater Sample (100 mL, pH 9.0) spe Solid-Phase Extraction (C18 Cartridge) seawater->spe elution Elution with Methanol/Acetic Acid spe->elution lcmsms LC-MS/MS Analysis elution->lcmsms MIP_Sensor_Logic cluster_principle Sensing Principle TPT This compound (TPT) in Seawater MIP TPT-Specific Molecularly Imprinted Polymer TPT->MIP interacts with Binding Specific Binding MIP->Binding leads to Impedance Change in Electrochemical Impedance Binding->Impedance causes Concentration TPT Concentration Impedance->Concentration is proportional to

References

Application Note: Quantitative Analysis of Triphenyltin Residues in Soil by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyltin (TPT) is an organotin compound that has been used as a fungicide and molluscicide in agriculture. Due to its toxicity and persistence in the environment, monitoring TPT residues in soil is crucial for environmental protection and food safety. This application note details a robust and sensitive method for the determination of this compound residues in soil samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis, providing high selectivity and accuracy for the quantification of TPT.

Experimental Protocols

Soil Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from established methods for the extraction of this compound from soil matrices.[1][2]

Materials and Reagents:

  • This compound standard (analytical grade)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, ACS grade

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Deionized water

  • 0.45 µm syringe filters

Procedure:

  • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidified acetonitrile (e.g., 1% formic acid in ACN).

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of agglomerates.

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube for dispersive solid-phase extraction (d-SPE) cleanup.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • To the collected supernatant, add 150 mg of PSA and 150 mg of C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the cleaned extract (supernatant).

  • Filter the final extract through a 0.45 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 10 µL

| Column Temperature | 40 °C |

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas Nitrogen
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

| Temperature | 500 °C |

MRM Transitions for this compound (as Fentin Acetate):

For quantification and confirmation, two MRM transitions are monitored. The most intense transition is typically used for quantification, while the second is used as a qualifier to confirm the identity of the analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound (Quantifier)351.0197.0150
This compound (Qualifier)351.0273.9150

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method based on validation data from similar studies.[1][2]

Table 1: Method Validation Parameters

ParameterResult
Limit of Quantification (LOQ) 10 µg/kg
Linearity (r²) > 0.99
Recovery (at 50 µg/kg) 72 - 87%
Precision (RSD) 3 - 8%

Table 2: Recovery and Precision Data

Spiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
10787.5
50855.2
100814.1

Experimental Workflow and Signaling Pathways

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Soil Sampling (10 g) extraction 2. QuEChERS Extraction (Acidified Acetonitrile) sample->extraction Add solvent centrifuge1 3. Centrifugation extraction->centrifuge1 Shake cleanup 4. d-SPE Cleanup (PSA + C18) centrifuge1->cleanup Collect supernatant centrifuge2 5. Centrifugation cleanup->centrifuge2 Vortex filtration 6. Filtration (0.45 µm) centrifuge2->filtration Collect supernatant hplc 7. HPLC Separation (C18 Column) filtration->hplc Inject msms 8. MS/MS Detection (MRM Mode) hplc->msms Elute quant 9. Quantification (Calibration Curve) msms->quant Acquire data report 10. Reporting quant->report Analyze

Caption: Experimental workflow for this compound residue analysis in soil.

References

Application Notes and Protocols for Gas Chromatography-Based Speciation of Triphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyltin (TPT) compounds are organotin pesticides that have been widely used in agriculture as fungicides and molluscicides. Due to their toxicity and persistence in the environment, there is a significant need for sensitive and selective analytical methods to determine their presence and concentration in various matrices, including water, soil, sediment, and biological tissues. Gas chromatography (GC) coupled with various detectors offers a robust platform for the speciation analysis of TPT and its metabolites. This document provides detailed application notes and experimental protocols for the determination of TPT using GC-based methods.

The analytical challenge in GC analysis of organotin compounds lies in their low volatility and polarity. Therefore, a crucial step in the analytical workflow is derivatization, which converts the ionic organotin species into more volatile and thermally stable analogues suitable for GC separation.[1] The most common derivatization techniques include ethylation with sodium tetraethylborate (NaBEt₄) and alkylation with Grignard reagents.[2][3] Following derivatization, the analytes are separated on a capillary GC column and detected by sensitive and selective detectors such as Flame Photometric Detector (FPD), Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][5][6][7]

General Workflow for this compound Speciation by GC

The overall analytical process for TPT speciation using gas chromatography can be summarized in the following workflow. This process begins with sample collection and preparation, followed by extraction of the target analytes, a critical derivatization step to ensure volatility, subsequent cleanup, and finally, instrumental analysis by GC.

TPT_Speciation_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection Sample Collection (Water, Soil, Biota) Homogenization Homogenization (for solids) Sample_Collection->Homogenization Spiking Spiking (Internal Standard/Surrogate) Homogenization->Spiking Extraction Solvent Extraction (e.g., Hexane, Toluene) +/- Tropolone Spiking->Extraction Derivatization Alkylation/ Ethylation Extraction->Derivatization Grignard Grignard Reagent (e.g., n-PrMgBr) Derivatization->Grignard option 1 NaBEt4 Sodium Tetraethylborate (NaBEt₄) Derivatization->NaBEt4 option 2 Cleanup Cleanup (e.g., Silica (B1680970), Florisil) Grignard->Cleanup NaBEt4->Cleanup GC_Separation GC Separation (e.g., HP-5ms column) Cleanup->GC_Separation Detection Detection (FPD, MS, MS/MS, ICP-MS) GC_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: General workflow for this compound (TPT) analysis by GC.

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the analysis of this compound and related organotin compounds using various GC-based methods. These values can serve as a benchmark for method development and validation.

AnalyteMatrixDerivatization MethodGC DetectorLinearity (R²)LODLOQRecovery (%)Reference(s)
This compound (TPhT)WaterEthylation (NaBEt₄)GC-MS/MS> 0.995--70 - 120[8]
This compound (TPhT)WaterEthylation (NaBEt₄)GC-ICP-MS> 0.9990.38 ng/L--[5]
This compound (TPhT)Sea WaterHBr dopingGC-NICI-MS-25 pg/mL (in extract)--[9]
This compound (TPhT)SedimentNone (direct analysis)GC-MS/MS----[4][10]
This compound (TPhT)Biological TissuePropylation (n-PrMgBr)GC-MS/MS> 0.999< 0.1 µg Sn/kg (wet)-70.5 - 105.3[11]
This compound (TPhT)Biological TissueEthylation (NaBEt₄)GC-ICP-MS--0.02 - 0.27 pg-[12]
This compound (TPhT)BeveragesEthylation (NaBEt₄)GC-MS/MS> 0.999-0.0001 mg/L82.2 - 82.4[8]
Tributyltin (TBT)WaterEthylation (NaBEt₄)GC-MS/MS--0.05 ng/L-[7]
Tributyltin (TBT)SedimentEthylation (NaBEt₄)GC-ICP-MS-0.03 pg (as Sn)--[13]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples

This protocol details the extraction, derivatization, and analysis of TPT in water using ethylation with sodium tetraethylborate followed by GC-MS/MS analysis.[7][8]

1. Sample Preparation and Extraction: a. Collect 400 mL of the water sample in a pre-cleaned glass container. b. Adjust the sample pH to 5 using a 1 M acetic acid/sodium acetate (B1210297) buffer.[7] c. Add an appropriate amount of internal standard (e.g., tripropyltin).

2. Derivatization (Ethylation): a. Add 1 mL of freshly prepared 2% (w/v) sodium tetraethylborate (NaBEt₄) solution in 0.1 M NaOH.[7] b. Immediately add 10 mL of pentane (B18724) (or hexane) as the extraction solvent.[7][8] c. Shake the mixture vigorously for at least 10-30 minutes.[7][8] d. Allow the phases to separate.

3. Post-Derivatization Extraction and Concentration: a. Carefully transfer the upper organic layer (pentane/hexane) to a clean vial. b. Concentrate the organic extract to a final volume of 400 µL under a gentle stream of nitrogen.[7] c. Transfer the final extract to an autosampler vial for GC analysis.

4. GC-MS/MS Instrumental Analysis:

  • GC System: Agilent 7890B GC system or equivalent.[14]

  • Injector: Split/splitless, operated in splitless mode.[14]

  • Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[14]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[14]

  • Oven Program: Initial temperature of 50°C, hold for 1 min, ramp to 300°C at 25°C/min, hold for 5 min.[14]

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole MS or equivalent.[14]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity.[14]

Protocol 2: Analysis of this compound in Soil and Sediment Samples

This protocol describes the analysis of TPT in solid matrices, involving solvent extraction and derivatization with a Grignard reagent.[11][15]

1. Sample Preparation and Extraction: a. Weigh approximately 10-15 g of the wet soil or sediment sample into a vial.[15] b. Add internal standards/surrogates as required. c. For extraction, add 5 mL of 80:20 diethyl ether:hexane containing 0.2% tropolone.[15] Tropolone acts as a chelating agent to improve the extraction efficiency of organotins. d. Shake the vial mechanically for 1 hour.[15] e. Centrifuge the sample and collect the organic supernatant. f. Repeat the extraction step and combine the organic layers.

2. Derivatization (Propylation with Grignard Reagent): a. To the combined extract, add 1 mL of n-propylmagnesium bromide (n-PrMgBr) Grignard reagent (2M in THF).[11] b. Shake or vortex the mixture for 30 minutes. c. Quench the reaction by slowly adding 1 M sulfuric acid. d. Collect the organic layer for cleanup.

3. Extract Cleanup: a. Prepare a solid-phase extraction (SPE) column packed with silica gel or a serial connection of silica and florisil.[11][15] b. Pass the derivatized extract through the SPE column. c. Elute the target analytes with hexane. d. Concentrate the eluate to a suitable final volume (e.g., 1 mL) for GC analysis.

4. GC-MS/MS Instrumental Analysis:

  • Follow the instrumental conditions as outlined in Protocol 1, with potential adjustments to the oven temperature program to ensure optimal separation of the propylated derivatives.

Protocol 3: Analysis of this compound in Biological Tissues

This protocol is adapted for the analysis of TPT in biological samples like fish or mussel tissue, which often requires a more rigorous extraction/digestion step.[11][16]

1. Sample Preparation and Digestion/Extraction: a. Homogenize approximately 1-2 g of the tissue sample. b. For alkaline hydrolysis, add tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) and heat at 80°C.[16] This step breaks down the tissue matrix and releases the organotin compounds. c. Alternatively, use an acid digestion method with a methanol-acid mixture.[17] d. After digestion, neutralize the sample and extract the organotins into an organic solvent like hexane, often containing tropolone.[11]

2. Derivatization: a. Proceed with either ethylation using NaBEt₄ (as in Protocol 1) or alkylation with a Grignard reagent (as in Protocol 2). Ethylation can often be performed in situ without prior separation of the analytes from the digested matrix.[16]

3. Cleanup and Instrumental Analysis: a. A cleanup step using Florisil or silica gel SPE is highly recommended for biological matrices to remove lipids and other co-extractives.[11] b. Concentrate the final extract. c. Analyze by GC-FPD, GC-MS, or GC-ICP-MS as per the conditions described in the previous protocols. The high matrix content may necessitate a more selective detector like MS/MS or ICP-MS for accurate quantification.[11][12]

Signaling Pathways and Logical Relationships

The derivatization step is central to the GC analysis of TPT. The following diagram illustrates the chemical logic of converting a polar this compound cation into a nonpolar, volatile derivative suitable for GC analysis.

Derivatization_Logic cluster_reagents Derivatization Reagents TPT_Cation This compound Cation (Ph₃Sn⁺) - Polar - Non-volatile Grignard Grignard Reagent (R-MgX) TPT_Cation->Grignard Reacts with NaBEt4 Sodium Tetraethylborate (NaBEt₄) TPT_Cation->NaBEt4 Reacts with Derivatized_TPT Derivatized TPT (e.g., Ph₃Sn-R, Ph₃Sn-Et) - Nonpolar - Volatile Grignard->Derivatized_TPT NaBEt4->Derivatized_TPT GC_Amenable Suitable for GC Analysis Derivatized_TPT->GC_Amenable

References

Application Notes and Protocols for Triphenyltin as a Fungicide in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Triphenyltin (TPT), specifically this compound Hydroxide (B78521) (TPTH), as a non-systemic foliar fungicide. This document details its mechanism of action, agricultural applications, and includes standardized protocols for efficacy evaluation.

Application Notes

1.1. Introduction

This compound hydroxide (TPTH), also known as fentin hydroxide, is an organotin compound that has been utilized in agriculture as a non-systemic, foliar fungicide.[1][2][3][4] It provides protective action against a range of fungal pathogens on various crops.[1][2][3] TPTH is classified as a Restricted Use Pesticide (RUP) in many regions, including the United States, with its use limited to specific crops.[1][3]

1.2. Mechanism of Action

TPTH is categorized as a Fungicide Resistance Action Committee (FRAC) Code 30 fungicide.[1][2][3] Its primary mode of action is the inhibition of oxidative phosphorylation in fungal mitochondria.[1][2][3][4] Specifically, TPTH targets and inhibits the activity of ATP synthase, an enzyme crucial for the production of adenosine (B11128) triphosphate (ATP).[1][2][3][4] By disrupting the synthesis of ATP, the primary energy currency of the cell, TPTH effectively halts fungal growth and respiration.[1][2][3][4]

G cluster_Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain H_flow Proton Gradient (H+) ETC->H_flow Pumps Protons ATP_Synthase ATP Synthase H_flow->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Synthesizes TPTH This compound Hydroxide (TPTH) TPTH->Inhibition Inhibition->ATP_Synthase Inhibits G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (Spores) D Add Fungal Inoculum to Wells A->D B Prepare Serial Dilutions of this compound C Dispense Dilutions into 96-well Plate B->C C->D E Incubate Plate D->E F Read Plates Visually or Spectrophotometrically E->F G Determine Minimum Inhibitory Concentration (MIC) F->G G A Collect Healthy Plant Leaves B Apply this compound (Protective or Curative) A->B C Inoculate Leaves with Fungal Pathogen B->C D Place Leaves in Moist Chamber C->D E Incubate under Controlled Conditions D->E F Assess Disease Severity (Lesion Size, % Area) E->F G Calculate Fungicide Efficacy F->G

References

Application Notes and Protocols: The Role of Triphenyltin in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Triphenyltin compounds, characterized by a central tin atom bonded to three phenyl groups, are versatile reagents in organic synthesis.[1] Their applications primarily leverage the reactivity of the tin-carbon or tin-hydride bond. Key uses include carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions and various radical-mediated transformations.[1][2] While effective, it is critical to acknowledge the significant toxicity associated with organotin compounds.[3][4] They are harmful to human health and the environment, necessitating stringent safety protocols and proper waste management.[4] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in key synthetic transformations.

Application: Stille Cross-Coupling Reactions

Application Notes: The Stille reaction is a cornerstone of C-C bond formation, coupling an organotin compound with an organic electrophile (commonly a halide or triflate) in the presence of a palladium catalyst.[3][5] this compound reagents, such as triphenylvinyltin, are valued for their stability to air and moisture and their tolerance of a wide array of functional groups.[3][5] In these reactions, the phenyl groups on the tin atom are typically considered "non-transferable," allowing for the selective transfer of the desired organic group (e.g., a vinyl group).[3] A major challenge in Stille couplings is the removal of stoichiometric amounts of toxic this compound byproducts from the reaction mixture.[3]

Reaction Principle: The catalytic cycle of the Stille reaction involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X).[5]

  • Transmetalation: The organic group from the this compound reagent is transferred to the palladium center. This is often the rate-determining step.[3]

  • Reductive Elimination: The coupled product (R¹-R²) is formed, and the Pd(0) catalyst is regenerated.[3][5]

Stille_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product tin_byproduct Ph₃Sn-X pd2_trans->tin_byproduct reagents R¹-X reagents->pd2_complex tin_reagent Ph₃Sn-R² tin_reagent->pd2_complex

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Quantitative Data for Stille Coupling:

EntryElectrophile (R¹-X)Tin Reagent (Ph₃Sn-R²)Catalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Ref.
1IodobenzeneTriphenylvinyltinPd(PPh₃)₄ (2)-DMF8012~90[5]
2BromobenzeneTriphenylvinyltinPd₂(dba)₃ (2.5)P(t-Bu)₃Dioxane10012~85[3]
3Enol triflateOrganotin reagentPd(dppf)Cl₂ (10)-DMF406087[6]

Experimental Protocol: Stille Coupling of an Aryl Halide with Triphenylvinyltin

This protocol is a general procedure and may require optimization for specific substrates.[5]

Materials:

  • Aryl halide (e.g., iodobenzene) (1.0 eq)

  • Triphenylvinyltin (1.1–1.5 eq)[5]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)[5]

  • Anhydrous, degassed solvent (e.g., DMF, Dioxane)[3][5]

  • Copper(I) iodide (CuI) (optional co-catalyst, 5–20 mol%)[5]

  • Saturated aqueous potassium fluoride (B91410) (KF) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite®

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), triphenylvinyltin (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[5]

  • Add anhydrous, degassed solvent (e.g., DMF) via syringe to achieve a concentration of 0.1-0.5 M.[5]

  • If using, add the co-catalyst (e.g., CuI, 10 mol%) at this stage.[5]

  • Heat the reaction mixture to the desired temperature (typically 60–100 °C) and stir vigorously.[5]

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[3][5]

  • Cool the reaction to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.[3]

  • Work-up: To remove the this compound halide byproduct, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-3 hours. A precipitate of this compound fluoride will form.[3]

  • Filter the mixture through a pad of Celite®, washing the pad with additional organic solvent.[3]

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography on silica (B1680970) gel.[3]

Stille_Workflow start Setup Flame-Dried Schlenk Flask (Inert Atm.) add_reagents Add Aryl Halide, Triphenylvinyltin, Pd Catalyst start->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent heat Heat and Stir (60-100 °C) add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temp. monitor->cool Reaction Complete dilute Dilute with Organic Solvent cool->dilute workup KF Work-up (Precipitate Ph₃SnF) dilute->workup filter Filter through Celite® workup->filter extract Wash with Water & Brine filter->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for a Stille coupling reaction.

Application: Radical-Mediated Reactions

Application Notes: this compound hydride (Ph₃SnH) is a classical reagent for generating carbon-centered radicals from various functional groups.[2][7] It operates via a free-radical chain mechanism, which is typically initiated by azobisisobutyronitrile (AIBN).[8] The key steps involve the abstraction of an atom (e.g., a halogen) or a group by the this compound radical (Ph₃Sn•) to form a carbon radical. This radical can then undergo further reactions, such as reduction (by abstracting a hydrogen from Ph₃SnH) or intramolecular/intermolecular C-C bond formation.[7][9] Common applications include the reduction of alkyl halides, deoxygenation of alcohols (via thiocarbonyl derivatives in the Barton-McCombie reaction), and radical cyclizations.[8]

Reaction Principle: The radical chain reaction proceeds through three phases:

  • Initiation: A radical initiator (e.g., AIBN) generates the this compound radical (Ph₃Sn•).

  • Propagation: The this compound radical reacts with the substrate to form a carbon radical, which then reacts with this compound hydride to yield the product and regenerate the this compound radical, continuing the chain.[7]

  • Termination: Two radical species combine to end the chain.

Radical_Chain_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Initiator_Rad 2 R• + N₂ AIBN->Initiator_Rad Δ Tin_Rad Ph₃Sn• Initiator_Rad->Tin_Rad Ph₃SnH Tin_Rad_Prop Ph₃Sn• Carbon_Rad R¹• Tin_Rad_Prop->Carbon_Rad R¹-X Carbon_Rad->Tin_Rad_Prop Regenerates Ph₃Sn• Product R¹-H Carbon_Rad->Product Ph₃SnH

Caption: Radical chain mechanism for the reduction of an alkyl halide (R¹-X).

Quantitative Data for Radical Reduction:

Substrate (R-X)H-Donor (eq)Initiator (mol%)SolventTemp (°C)Time (h)Yield (%)Ref.
1-BromoadamantanePh₃SnH (1.2)AIBN (5)Toluene80298[10]
Alkyl IodideBu₃SnH (1.1)AIBN (10)Benzene80495[9]
Xanthate EsterBu₃SnH (1.5)AIBN (cat.)Toluene110280-95[9]
(Note: Tributyltin hydride (Bu₃SnH) is more commonly used but operates by the same mechanism. Data is included for comparison.)

Experimental Protocol: Reductive Dehalogenation using this compound Hydride

Materials:

  • Alkyl halide (e.g., 1-bromoadamantane) (1.0 eq)

  • This compound hydride (Ph₃SnH) (1.2 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Benzene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the alkyl halide (1.0 eq) in anhydrous, degassed toluene.

  • Add this compound hydride (1.2 eq) to the solution.

  • Add the radical initiator, AIBN (0.1 eq).

  • Heat the mixture to reflux (around 80-110 °C depending on the solvent) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours.

  • Work-up: Cool the reaction mixture and concentrate it under reduced pressure. The crude product will contain this compound bromide.

  • Purification: The crude material can be purified by flash chromatography. To aid in the removal of tin byproducts, the crude mixture can be dissolved in a solvent like acetonitrile (B52724) and washed with hexane (B92381) to partition the nonpolar product from the more polar tin salts. Alternatively, treatment with KF (as in the Stille protocol) or I₂ can facilitate removal.

Safety and Handling Precautions

Toxicity: Organotin compounds, including all this compound derivatives, are highly toxic.[3] They can be absorbed through the skin and are harmful if inhaled or ingested.[4] Chronic exposure can lead to severe health effects.[11] These compounds are also very toxic to aquatic organisms.[4]

Mandatory Precautions:

  • Engineering Controls: Always handle this compound compounds in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; check compatibility charts for appropriate materials like butyl rubber or laminate films), a lab coat, and splash-proof safety goggles.

  • Handling: Avoid creating dust from solid compounds. Use appropriate tools for transfers.

  • Waste Disposal: All waste containing organotin compounds (solid waste, solvents, aqueous washes) must be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour organotin waste down the drain. The KF work-up helps to precipitate the tin as a solid fluoride salt, which can be more easily collected and disposed of.[3][5]

References

Application Notes and Protocols for Triphenyltin (TPT) Derivatization in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of triphenyltin (TPT) for analysis by gas chromatography (GC). Derivatization is a crucial step to increase the volatility and thermal stability of polar organotin compounds like TPT, enabling their separation and detection by GC.[1] The following sections detail commonly employed derivatization techniques, including Grignard alkylation and ethylation with sodium tetraethylborate, complete with experimental protocols, quantitative data summaries, and workflow visualizations.

Introduction to Derivatization Techniques

The analysis of TPT by GC necessitates a derivatization step to convert the non-volatile TPT into a more volatile derivative.[2] The most common approaches involve alkylation, where a phenyl group is replaced by a smaller alkyl group. This process decreases the polarity and boiling point of the analyte, making it suitable for GC analysis.[3][4] The two primary methods discussed in these notes are Grignard reactions and ethylation using sodium tetraethylborate (NaBEt₄).

Grignard Alkylation

Grignard reagents (RMgX) are powerful alkylating agents used to introduce alkyl groups to the tin atom.[2] Common Grignard reagents for TPT analysis include methyl-, propyl-, and pentylmagnesium halides.[2][5] Pentylation using pentylmagnesium bromide is often the reagent of choice as it provides a good balance of volatility and separation from other organotin compounds.[2][5]

Experimental Protocol: Propylation using n-Propylmagnesium Bromide

This protocol is adapted for the analysis of TPT in sea products.[6][7]

Reagents:

Procedure:

  • Extraction: Extract the target compounds from the sample matrix using hexane containing 0.01% tropolone.[6][7]

  • Derivatization:

    • To the concentrated extract, add a tetrahydrofuran solution containing 0.6 M HCl.[7]

    • Add the n-PrMgBr Grignard reagent to the extract and sonicate for 15 minutes at room temperature.[7]

    • Stop the reaction and decompose the excess Grignard reagent by adding a saturated ammonium chloride solution or 0.25 M sulfuric acid.[1][7]

  • Purification:

    • The upper organic layer is transferred and concentrated.[7]

    • The concentrated extract is then purified using a serial connection of silica and Florisil SPE columns.[6][7]

  • Analysis: The purified extract is ready for injection into the GC-MS/MS system.[6]

Experimental Protocol: Pentylation using Pentylmagnesium Bromide

This protocol is suitable for the analysis of organotins in water samples.[2][5]

Reagents:

  • Pentylmagnesium bromide Grignard reagent

  • Sodium diethyldithiocarbamate (B1195824) (DDTC) complexing reagent

  • Hexane

  • Saturated ammonium chloride solution or 0.25 M sulfuric acid

  • Anhydrous sodium sulfate

Procedure:

  • Complexation and Extraction: For water samples, use sodium diethyldithiocarbamate (DDTC) as a complexing reagent and perform a liquid-liquid extraction with hexane.[2][5]

  • Derivatization:

    • Concentrate the hexane extract.[1]

    • Add the pentylmagnesium bromide reagent to the concentrated extract.[2][5]

    • Allow the reaction to proceed at room temperature.

    • Quench the reaction by adding a saturated ammonium chloride solution or 0.25 M sulfuric acid.[1]

  • Cleanup: Wash the organic layer with deionized water and dry it over anhydrous sodium sulfate.

  • Analysis: The final extract is concentrated and ready for GC analysis.

Workflow for Grignard Alkylation of this compound

Grignard_Derivatization_Workflow cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_cleanup Purification cluster_analysis Analysis Sample Sample (Biota, Water, Sediment) Extraction Extraction with Hexane/Tropolone Sample->Extraction Add_Grignard Add Grignard Reagent (e.g., n-PrMgBr) Extraction->Add_Grignard Reaction Reaction/ Sonication Add_Grignard->Reaction Quench Quench Reaction (NH4Cl or H2SO4) Reaction->Quench SPE_Cleanup SPE Cleanup (Silica + Florisil) Quench->SPE_Cleanup Concentration Concentration SPE_Cleanup->Concentration GC_MS GC-MS/MS Analysis Concentration->GC_MS

Caption: Workflow for Grignard Derivatization of TPT.

Ethylation with Sodium Tetraethylborate (NaBEt₄)

Ethylation with sodium tetraethylborate (NaBEt₄) is a widely used alternative to Grignard derivatization.[1][8] It is often preferred due to its convenience, as the reaction can be performed in situ in aqueous samples, simplifying the analytical procedure.[9]

Experimental Protocol: In-situ Ethylation in Aqueous Samples

This protocol is adapted for the analysis of organotins in beverages and water samples.[8][10]

Reagents:

Procedure:

  • Sample Preparation:

    • For beverage samples, weigh 10 mL of the sample, add 5.0 mL of methanol, and mix/degas in an ultrasonic bath for 10 minutes.[10]

    • For water samples, acidify 100 mL to pH 2.[8]

  • Derivatization and Extraction:

    • Add acetate buffer to adjust the pH to between 4.0 and 5.0.[9][10]

    • Add the freshly prepared NaBEt₄ solution.[8][10]

    • Add hexane or isooctane as the extraction solvent.[8][10]

    • Shake the mixture and allow it to react for 30 minutes.[8][10]

  • Phase Separation:

    • After the reaction, add water to facilitate phase separation.[8][10]

    • Vortex or centrifuge the mixture to separate the organic and aqueous layers.[8][10]

  • Analysis: The clear upper organic layer is transferred to an autosampler vial for GC analysis.[10]

Workflow for In-situ Ethylation of this compound

Ethylation_Workflow cluster_preparation Sample Preparation cluster_derivatization_extraction In-situ Derivatization & Extraction cluster_analysis Analysis Sample Aqueous Sample (Water, Beverage) pH_Adjust pH Adjustment (Acetate Buffer) Sample->pH_Adjust Add_Reagents Add NaBEt4 and Extraction Solvent (Hexane) pH_Adjust->Add_Reagents Reaction Shake and React (30 min) Add_Reagents->Reaction Phase_Separation Phase Separation Reaction->Phase_Separation Collect_Organic_Layer Collect Organic Layer Phase_Separation->Collect_Organic_Layer GC_Analysis GC Analysis Collect_Organic_Layer->GC_Analysis

Caption: Workflow for In-situ Ethylation of TPT.

Quantitative Data Summary

The following tables summarize the quantitative data for TPT analysis using different derivatization techniques, as reported in the literature.

Table 1: Grignard Alkylation Performance

Derivatization ReagentMatrixDetection MethodLOD/LOQRecovery (%)Linearity RangeReference
n-Propylmagnesium bromideSea ProductsGC-MS/MSLOD: < 0.1 µg Sn/kg (wet)70.5 - 105.30.4 - 200 µg Sn/kg[6][7]
Pentylmagnesium bromideWaterGC-MS/MSInstrumental DL: 0.20 - 0.35 pg of Sn71 - 109 (calibrated)0.5 - 100 pg of Sn[2][5]
Pentylmagnesium bromideWater, Sediment, BiotaGC-FPDLOQ: 3 ng/L (water), 0.5 µg/kg (sediment/biota)Not SpecifiedNot Specified[11]
Methylmagnesium chlorideSeawater, Sediment, BiotaGC-FPD/MSDL: 0.5 ng/L (seawater), 0.1-0.4 ng/g (sediment/biota)Not SpecifiedNot Specified[12]

Table 2: Ethylation with NaBEt₄ Performance

MatrixDetection MethodLOD/LOQRecovery (%)Linearity RangeReference
BeveragesGC-MS/MSMethod Working Range: 0.0001 - 0.0200 mg/L70.0 - 120.00.001 - 0.200 mg/L (in solution)[10]
WaterNot SpecifiedDL: 3 - 12 ng/L as tin40 - 100 (derivatization yield)Not Specified[13]
Mussel SamplesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Conclusion

Both Grignard alkylation and ethylation with sodium tetraethylborate are effective derivatization techniques for the analysis of this compound by GC. The choice of method may depend on the sample matrix, available instrumentation, and desired sensitivity. Grignard reagents, particularly pentylmagnesium bromide, offer very low detection limits.[2][5] NaBEt₄ provides a simpler and faster workflow, especially for aqueous samples, with good recoveries and sensitivity.[9][10] It is essential to optimize the derivatization conditions, including pH, reaction time, and reagent concentration, for each specific application to ensure accurate and reliable results.

References

Application Notes & Protocols: Synthesis and Evaluation of Triphenyltin-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of triphenyltin-based compounds as potential anticancer agents. This compound (TPT) derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them an area of active investigation in the development of novel chemotherapeutics. These compounds often exhibit mechanisms of action distinct from traditional platinum-based drugs.

Introduction

Organotin compounds, particularly this compound(IV) derivatives, have emerged as a promising class of non-platinum anticancer agents. Their therapeutic potential stems from their high cytotoxicity towards cancer cells, often at nanomolar concentrations. This document outlines the synthesis of representative this compound carboxylates and dithiocarbamates, details protocols for assessing their cytotoxic effects, and explores the underlying molecular mechanisms of action, including the induction of apoptosis.

Synthesis of this compound Compounds

The synthesis of this compound-based anticancer agents typically involves the reaction of a this compound precursor, such as this compound(IV) chloride or hydroxide (B78521), with a specific ligand. The choice of ligand is crucial as it significantly influences the biological activity and selectivity of the final compound.

General Synthesis of this compound(IV) Carboxylates

This compound(IV) carboxylates can be synthesized by reacting this compound(IV) chloride with the desired carboxylic acid. For instance, this compound(IV) derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and flurbiprofen (B1673479) have shown potent anticancer activity.[1][2] Another method involves the reaction of this compound(IV) chloride with the sodium salt of a Schiff base in methanol.

Protocol: Synthesis of this compound(IV) 2-aminobenzoate

This protocol describes the synthesis of a this compound(IV) aminobenzoate derivative.[3]

  • Dissolve 1.5 mmol of this compound(IV) hydroxide in 50 mL of methanol.

  • Add 1.0 mole equivalent of 2-aminobenzoic acid to the solution.

  • Reflux the mixture for 4 hours at 60-62°C. Use a Dean-Stark apparatus to remove the water generated during the reaction.

  • After refluxing, remove the solvent using a rotary evaporator.

  • Dry the resulting solid product under vacuum.

Synthesis of this compound(IV) Dithiocarbamates

This compound(IV) dithiocarbamate (B8719985) compounds have also been investigated for their anticancer properties.[4][5]

Protocol: Synthesis of this compound(IV) Diallyldithiocarbamate

This protocol outlines the synthesis of a this compound(IV) diallyldithiocarbamate compound.[5]

  • Synthesize the diallyldithiocarbamate ligand first.

  • React the synthesized ligand with this compound(IV) chloride.

  • Characterize the final product using elemental analysis, FTIR, and NMR spectroscopy.

In Vitro Evaluation of Anticancer Activity

The anticancer potential of synthesized this compound compounds is primarily evaluated through in vitro cytotoxicity assays against various cancer cell lines.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7]

Protocol: MTT Assay [7]

  • Maintain human cancer cell lines (e.g., HeLa, CoLo205, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized this compound compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Cytotoxicity Data

The following table summarizes the IC50 values of selected this compound compounds against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
[Ph3Sn(IND)]BT-4740.076[1]
[Ph3Sn(IND)]MDA-MB-4680.122[1]
[Ph3Sn(IND)]MCF-70.111[1]
[Ph3Sn(IND)]HCC19370.200[1]
[Ph3Sn(FBP)]BT-4740.098[1]
[Ph3Sn(FBP)]MDA-MB-4680.112[1]
[Ph3Sn(FBP)]MCF-70.106[1]
[Ph3Sn(FBP)]HCC19370.134[1]
n-Bu3Sn(mtpO)HCT-116-[6]
n-Bu3Sn(mtpO)HepG2-[6]
Ph3Sn(HtpO2)MCF-7-[6]
This compound(IV) diallyldithiocarbamateHT-29Potent[5]

Mechanism of Action

This compound compounds can induce cancer cell death through various mechanisms, most notably apoptosis (programmed cell death).

Apoptosis Induction

Apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. This compound compounds have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][8]

Protocol: Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection [1]

  • Treat cancer cells with the this compound compound at its IC50 concentration for a defined period (e.g., 48 hours).

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells

Signaling Pathways

Several signaling pathways are implicated in the anticancer effects of this compound compounds.

  • Intrinsic Apoptosis Pathway: this compound compounds can induce DNA damage, leading to the activation of an intrinsic mitochondrial pathway.[4] This involves the translocation of pro-apoptotic proteins like Bax and Bad to the mitochondria, altering the mitochondrial membrane potential and leading to the release of cytochrome c.[9]

  • Extrinsic Apoptosis Pathway: Some this compound compounds can activate the death receptor pathway, involving the recruitment of the FADD adapter protein and activation of caspase-8.[8]

  • NF-κB Signaling: this compound can induce an increase in intracellular Ca2+, leading to the activation of NF-κB, which in turn can trigger the release of TNF-α and subsequent apoptosis.

  • Inhibition of Nitric Oxide (NO) Production: Certain this compound complexes have been found to dramatically reduce NO production, potentially by downregulating the expression of nitric oxide synthase (iNOS), which may contribute to their antiproliferative effects.[2]

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways involved in the action of this compound-based anticancer agents.

G Experimental Workflow: Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation start This compound Precursor reaction Reaction & Reflux start->reaction ligand Ligand (e.g., Carboxylic Acid) ligand->reaction purification Purification & Characterization reaction->purification compound This compound Compound purification->compound treatment Treatment with Compound compound->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 mechanism Mechanism of Action Studies apoptosis_assay->mechanism

Caption: Workflow for synthesis and in vitro evaluation.

G Signaling Pathway: this compound-Induced Apoptosis cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase tpt This compound Compound dna_damage DNA Damage tpt->dna_damage death_receptor Death Receptor Activation tpt->death_receptor bax_bad Bax/Bad Translocation dna_damage->bax_bad mito Mitochondrial Disruption bax_bad->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 fadd FADD Recruitment death_receptor->fadd casp8 Caspase-8 Activation fadd->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Apoptosis signaling pathways induced by this compound.

Conclusion

This compound-based compounds represent a versatile and potent class of potential anticancer agents. The synthetic methodologies are generally straightforward, and their biological activity can be readily assessed using standard in vitro assays. Further research into their mechanism of action and the development of more selective derivatives could lead to novel and effective cancer therapies. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working in this promising area of medicinal chemistry.

References

Application Notes and Protocols for Triphenyltin as a Biocide in Antifouling Paints

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for clinical or diagnostic use.

Introduction

Triphenyltin (TPT) is an organotin compound historically used as a highly effective biocide in antifouling paints for marine vessels.[1][2] Its primary function was to prevent the settlement and growth of fouling organisms such as barnacles, algae, and mollusks on ship hulls, thereby improving fuel efficiency and vessel speed. TPT-based paints, often used in conjunction with other compounds like tributyltin (TBT), offered long-lasting protection, with some formulations remaining effective for up to five years.[1]

Despite its efficacy, the use of this compound has been largely discontinued (B1498344) and heavily regulated due to its extreme toxicity to non-target marine life.[2][3] The International Maritime Organization (IMO) adopted the International Convention on the Control of Harmful Anti-fouling Systems (AFS Convention) in 2001, which led to a global ban on the application of organotin-based antifouling paints by 2003 and a complete prohibition of their presence on ship hulls by 2008.[4][5][6] Consequently, TPT is now primarily a compound of interest for environmental monitoring, toxicological research, and the development of safer alternatives.

Mechanism of Action

The biocidal activity of this compound stems from its ability to disrupt cellular energy metabolism. TPT is a potent inhibitor of oxidative phosphorylation.[7] Specifically, it targets the F₀ subunit of the F-type ATP synthase enzyme complex located in the inner mitochondrial membrane.[8] By binding to this proton pore, TPT blocks the flow of protons (H⁺) that drives the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[4][8] This inhibition of ATP production ultimately leads to cell death in target fouling organisms.

F0 F₀ Subunit (Proton Pore) F1 F₁ Subunit (Catalytic Site) F0->F1 ProtonFlow Proton Flow F0->ProtonFlow ATP_Synth ADP + Pi → ATP H_High High [H⁺] H_High->F0 TPT This compound (TPT) TPT->F0 Inhibition Inhibition ProtonFlow->F1 Drives Synthesis Inhibition->ProtonFlow Blocks

Mechanism of TPT Inhibition of ATP Synthase.

Data Presentation

Table 1: Ecotoxicity of this compound Compounds

The following table summarizes the acute and chronic toxicity of this compound compounds to various aquatic organisms. EC₅₀ (Median Effective Concentration) refers to the concentration causing an effect in 50% of the test population, while LC₅₀ (Median Lethal Concentration) is the concentration causing mortality in 50% of the test population.

CompoundSpeciesEndpointDurationConcentrationReference
This compound chlorideGilthead seabream (Sparus aurata)LC₅₀24 hr34.2 µg/L[1][9]
This compound chlorideMarine green algaeEC₅₀72 hr0.92 µg/L (ppb)[10]
This compound chlorideCarpLC₅₀48 hr55 µg/L (ppb)[10]
This compound hydroxideFathead minnow (Pimephales promelas)LC₅₀96 hr5.4 µg/L (ppb)[10]
Table 2: Regulatory Limits and Leaching Rates

Regulatory actions have focused on controlling the release of organotins into the environment. The "acceptable release rate" was a key metric before the outright ban.

ParameterValueJurisdiction/BodyNotesReference
Acceptable Release Rate≤ 4.0 µg/cm²/dayU.S. EPA (historical)For weeks 3 to 5 of paint lifetime.[11]
Chronic Criterion0.072 µg/LU.S. EPATo protect freshwater aquatic life (4-day average).[11]
Acute Criterion0.46 µg/LU.S. EPATo protect freshwater aquatic life (1-hour average).[11]
Long-term ERL0.23 ng/LNetherlands (RIVM)Environmental Risk Limit for fresh and saltwater.[12]
Short-term ERL0.47 µg/LNetherlands (RIVM)Environmental Risk Limit for concentration peaks.[12]

Experimental Protocols

The following protocols are based on established international guidelines (e.g., OECD, ASTM) and methods cited in the scientific literature. They are intended as a guide for researchers.

Protocol 1: Acute Immobilisation Toxicity Test for Daphnia sp.

This protocol is adapted from OECD Test Guideline 202 to determine the acute toxicity (EC₅₀) of this compound.[13][14]

1. Principle: Young daphnids (less than 24 hours old) are exposed to a range of TPT concentrations for 48 hours. The concentration that causes 50% of the daphnids to become immobilised (unable to swim) is determined.

2. Materials:

  • Test Organism: Daphnia magna, neonates (<24h old).

  • Test Chemical: this compound chloride (or other TPT salt).

  • Solvent: Acetone or Dimethylformamide (DMF) for stock solution preparation.

  • Reconstituted Freshwater (as per OECD 202 guidelines).

  • Glass test vessels (e.g., 50 mL beakers).

  • Pipettes, volumetric flasks.

  • Incubator or temperature-controlled room (20 ± 2°C).

  • pH meter, dissolved oxygen meter.

3. Procedure:

  • Stock Solution: Prepare a concentrated stock solution of TPT in a suitable solvent. Due to TPT's low water solubility, a carrier solvent is necessary.

  • Test Concentrations: Prepare a geometric series of at least five TPT concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 µg/L) by diluting the stock solution in reconstituted freshwater. Include a control (freshwater only) and a solvent control (freshwater with the highest concentration of solvent used).

  • Test Setup:

    • Aliquot the test solutions into replicate glass vessels. Use at least 4 replicates per concentration, with 5 daphnids per vessel.

    • Ensure a volume of at least 2 mL per daphnid (e.g., 25 mL for 5 daphnids).

    • Randomly introduce the neonates into the test vessels.

  • Incubation: Incubate the vessels for 48 hours at 20 ± 2°C with a 16:8 hour light:dark photoperiod. Do not feed the daphnids during the test.

  • Observations:

    • At 24 and 48 hours, count the number of immobilised daphnids in each vessel. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

    • Measure and record pH, temperature, and dissolved oxygen at the start and end of the test.

  • Data Analysis: Use statistical methods (e.g., Probit analysis, Logit) to calculate the 48-hour EC₅₀ value and its 95% confidence limits.

Protocol 2: Determination of TPT Leaching Rate from a Coated Surface

This protocol is based on the principles of the ASTM D5108-90 standard test method using a rotating cylinder apparatus.[15]

1. Principle: A test cylinder coated with TPT-containing antifouling paint is rotated in artificial seawater for a defined period. The concentration of TPT leached into the seawater is measured, and the release rate per unit area is calculated.

2. Materials:

  • Rotating cylinder apparatus.[16]

  • Glass test cylinder (e.g., 6.5 cm diameter).[16]

  • Measuring container with baffles (approx. 2 L capacity).[16]

  • TPT-containing antifouling paint.

  • Artificial seawater (as per ASTM D1141).

  • Temperature and pH control system (25 ± 1°C, pH 8.1 ± 0.1).

  • Analytical equipment for TPT quantification (GC-MS or LC-MS/MS).

3. Procedure:

  • Cylinder Preparation: Apply the antifouling paint to the test cylinder according to the manufacturer's instructions. Allow it to cure completely. Measure and record the surface area of the painted portion.

  • Apparatus Setup:

    • Place the coated cylinder in the measuring container and fill with a known volume of artificial seawater.

    • Place the container in the holding tank to maintain constant temperature.

  • Leaching:

    • Rotate the cylinder at a fixed speed (e.g., 60 rpm) for a specified duration (e.g., 1 hour).[15]

    • This leaching procedure is repeated at defined time intervals over a period of up to 45 days (e.g., on days 1, 3, 7, 10, 14, 21, 28, 35, 45) to determine the release rate over the paint's lifetime.[15]

  • Sample Collection: After each rotation period, stop the apparatus and immediately take a water sample from the measuring container for TPT analysis. The seawater in the measuring container is replaced with fresh artificial seawater before the next leaching interval.

  • Analysis: Quantify the TPT concentration in the collected water samples using an appropriate analytical method (see Protocol 3).

  • Calculation: Calculate the release rate (R) in µg/cm²/day using the formula:

    • R = (C × V) / (A × T)

    • Where:

      • C = Concentration of TPT in seawater (µg/L)

      • V = Volume of seawater in the container (L)

      • A = Surface area of the painted cylinder (cm²)

      • T = Duration of the leaching interval (days)

Protocol 3: Quantification of TPT in Water by GC-MS

This protocol describes a common method for analyzing TPT in water, involving derivatization and gas chromatography-mass spectrometry.[5][17]

1. Principle: Ionic organotin compounds are not volatile enough for GC analysis. They are first converted to volatile ethylated derivatives. These derivatives are then extracted from the water sample into an organic solvent, concentrated, and analyzed by GC-MS.

2. Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS).

  • Separatory funnel (1 L).

  • Sodium tetraethylborate (NaBEt₄) solution (2% w/v in 0.1 M NaOH), derivatizing agent.[5]

  • Acetic acid/sodium acetate (B1210297) buffer (pH 5).[5]

  • Pentane or Dichloromethane (high purity, for extraction).[5][17]

  • Anhydrous sodium sulfate (B86663).

  • Nitrogen evaporator.

  • Internal standard (e.g., Tripropyltin).

3. Procedure:

  • Sample Preparation:

    • Take a known volume of water sample (e.g., 400 mL).[5]

    • Adjust the pH to ~5 using the acetate buffer.[5]

    • Add the internal standard.

  • Derivatization:

    • Add 1-2 mL of the 2% NaBEt₄ solution to the sample.[6][18]

    • Gently mix and allow the reaction to proceed for a set time (e.g., 30-60 minutes).[6][17][18]

  • Extraction:

    • Transfer the sample to a separatory funnel.

    • Add a portion of extraction solvent (e.g., 50 mL of pentane) and shake vigorously for 2-10 minutes.[5][17]

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction twice more with fresh solvent and combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of ~0.5-1.0 mL using a gentle stream of nitrogen.[5]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1-3 µL) of the concentrated extract into the GC-MS.

    • Use an appropriate temperature program and a suitable capillary column (e.g., DB-5ms) to separate the ethylated organotin compounds.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity, monitoring characteristic ions for ethylated TPT and the internal standard.

  • Quantification: Create a calibration curve using standards prepared in the same manner. Quantify the TPT concentration in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Workflows and Relationships

cluster_leaching Leaching Rate Determination (Protocol 2) cluster_toxicity Ecotoxicity Assessment (Protocol 1) cluster_risk Environmental Risk Assessment P2_Paint Apply TPT Paint to Cylinder P2_Rotate Rotate Cylinder in Seawater P2_Paint->P2_Rotate P2_Sample Collect Water Sample P2_Rotate->P2_Sample P2_Analyze Quantify TPT (Protocol 3) P2_Sample->P2_Analyze P2_Calc Calculate Release Rate (µg/cm²/day) P2_Analyze->P2_Calc RA_PEC Predicted Environmental Concentration (PEC) P2_Calc->RA_PEC Input for Exposure Models P1_Prepare Prepare TPT Concentrations P1_Expose Expose Organisms (e.g., Daphnia) P1_Prepare->P1_Expose P1_Observe Observe Immobilisation (48 hrs) P1_Expose->P1_Observe P1_Calc Calculate EC₅₀ P1_Observe->P1_Calc RA_PNEC Predicted No-Effect Concentration (PNEC) P1_Calc->RA_PNEC Input for Effect Assessment RA_Compare Compare PEC vs PNEC RA_PEC->RA_Compare RA_PNEC->RA_Compare

Experimental Workflow for TPT Environmental Assessment.

References

Application Notes and Protocols for Triphenyltin Analysis in Sediments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of sediment samples for the analysis of triphenyltin (TPT), a toxic organotin compound. The following sections outline various established methodologies, including extraction, clean-up, and derivatization, to ensure accurate and reproducible quantification of this compound in environmental sediment matrices.

Introduction

This compound compounds have been widely used as biocides in antifouling paints for ships, as well as in agriculture as fungicides.[1] Due to their toxicity and persistence in the environment, sediments have become a primary sink for these compounds.[1] Accurate determination of this compound in sediments is crucial for environmental monitoring and risk assessment. This document details several validated sample preparation methods suitable for subsequent analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Experimental Protocols

Several methods are available for the extraction and clean-up of this compound from sediment samples. The choice of method may depend on the laboratory equipment available, the desired limit of detection, and the specific characteristics of the sediment matrix.

Protocol 1: Ultrasonic Solvent Extraction with Ethylation Derivatization

This protocol is a widely used method that involves solvent extraction enhanced by ultrasonication, followed by derivatization to a more volatile form for GC analysis.

Materials:

  • Sediment sample (freeze-dried and homogenized)

  • Methanol (B129727) (MeOH)

  • Acetic acid (CH₃COOH)

  • Sodium acetate (B1210297) buffer (CH₃COONa)

  • Sodium tetraethylborate (NaBEt₄) solution (freshly prepared)

  • Hexane (B92381)

  • Internal standard (e.g., Tetrabutyltin)

Procedure:

  • Extraction:

    • Weigh approximately 0.5 g of the freeze-dried sediment sample into a centrifuge tube.[2]

    • Add a mixture of acetic acid and methanol.[2][3]

    • Subject the sample to ultrasonic extraction for two 1-minute cycles.[2]

    • Centrifuge the sample and collect the supernatant.

  • Derivatization:

    • To the extract, add a methanolic-aqueous solution of sodium acetate.[2]

    • Add the derivatizing agent, sodium tetraethylborate (NaBEt₄).[3]

    • Allow the reaction to proceed for a sufficient time (e.g., 1 hour) to convert this compound to its ethylated form.[2]

  • Liquid-Liquid Extraction:

    • Add hexane to the derivatized solution and shake vigorously to extract the ethylated this compound into the organic phase.

    • Separate the hexane layer for analysis.

  • Analysis:

    • Analyze the hexane extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with a Flame Photometric Detector (GC-FPD).[3][4]

Protocol 2: Accelerated Solvent Extraction (ASE)

ASE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.[1]

Materials:

  • Freeze-dried sediment sample

  • Sand

  • Extraction solvent: 1 M sodium acetate and 1 M acetic acid in methanol (1:1)[1]

  • Sodium chloride (NaCl)

  • Sodium tetraethylborate (NaBEt₄) solution

  • Hexane

Procedure:

  • Sample Preparation:

    • Mix approximately 2.5 g of the freeze-dried sediment sample with 9 g of sand.[1]

    • Transfer the mixture to an 11 mL extraction cell.[1]

  • ASE Extraction:

    • Set the ASE instrument parameters:

      • Temperature: 100 °C[1]

      • Pressure: 1500 psi[1]

      • Solvent: 1 M sodium acetate and 1 M acetic acid in methanol (1:1)[1]

    • Perform the extraction.

  • Derivatization and Extraction:

    • Transfer the extract to a volumetric flask containing NaCl and adjust the pH to 5.0.[1]

    • Add the sodium tetraethylborate solution.[1]

    • Add hexane and shake for an extended period (e.g., 12 hours) to ensure complete extraction of the derivatized analyte.[1]

  • Clean-up (Optional):

    • The hexane extract can be further cleaned using a deactivated silica (B1680970) gel column if necessary.[1]

  • Analysis:

    • Analyze the final hexane extract by GC-MS.[1]

Protocol 3: QuEChERS-based Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, originally developed for pesticide residue analysis, has been adapted for organotin compounds.[2]

Materials:

  • Sediment sample (10 g)

  • Acidified acetonitrile (B52724)

  • Dispersive solid-phase extraction (dSPE) sorbent (e.g., C18)[2][5]

Procedure:

  • Extraction:

    • For a 10 g soil sample, the extraction was established using a modified QuEChERS method with 10 mL of acidified acetonitrile.[2][5]

    • Shake vigorously.

  • Clean-up:

    • Take an aliquot of the acetonitrile extract and add it to a dSPE tube containing C18 sorbent.[2][5]

    • Vortex and centrifuge.

  • Analysis:

    • The final extract can be analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][5]

Data Presentation

The following tables summarize the quantitative data from various studies on this compound analysis in sediments.

Table 1: Recovery Rates of this compound from Sediment Samples

Extraction MethodDerivatizationAnalytical MethodRecovery (%)Reference
Ultrasonic Solvent ExtractionEthylation (NaBEt₄)TD-GC-MS/MS64 - 94[2]
Methanol-acid digestion-GC-FPD / GC-MS-TOFGood recoveries[3][4]
Acid LeachingPentylation (Grignard)GC-FPD~70 - 95[6]
QuEChERS-LC-MS/MS72 - 87[2][5]
Single Extraction Step-GC-MSMS / GC-QTOF82 - 106[7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Sediments

Analytical MethodLODLOQReference
GC with Electron-Capture Detection0.02 - 0.04 µg/g-[6]
LC-MS/MS-10 µg/kg[2][5]
GC-MSMS / GC-QTOF0.23 - 22.11 pg/mL-[7]
GC-MS<1 µg/kg-[8]

Visualizations

The following diagrams illustrate the general workflow for the sample preparation of this compound in sediments.

experimental_workflow cluster_sample_collection Sample Collection & Pre-treatment cluster_extraction Extraction cluster_cleanup_derivatization Clean-up & Derivatization cluster_analysis Analysis Sediment Sediment Sampling FreezeDrying Freeze-Drying Sediment->FreezeDrying Homogenization Homogenization FreezeDrying->Homogenization Extraction Extraction (e.g., USE, ASE, QuEChERS) Homogenization->Extraction Cleanup Clean-up (e.g., dSPE, Column Chromatography) Extraction->Cleanup Derivatization Derivatization (e.g., Ethylation, Pentylation) Cleanup->Derivatization Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Derivatization->Analysis

Caption: General workflow for this compound sample preparation in sediments.

logical_relationship Analyte This compound in Sediment Extraction Extraction Analyte->Extraction Isolate from matrix Cleanup Clean-up Extraction->Cleanup Remove interferences Derivatization Derivatization Cleanup->Derivatization Enhance volatility (for GC) Analysis Quantification Cleanup->Analysis (Direct for LC-MS/MS) Derivatization->Analysis Measure concentration

Caption: Logical steps in this compound analysis from sediment samples.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Triphenyltin (TPT) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the analysis of triphenyltin (TPT).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact TPT analysis?

A1: In the context of analytical chemistry, the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, TPT). Matrix effects occur when these components interfere with the accurate quantification of TPT. This interference can manifest as either signal suppression (underestimation of the TPT concentration) or signal enhancement (overestimation of the TPT concentration).[1] These effects can lead to poor accuracy, imprecision, and high limits of detection in your analysis.

Q2: I am observing low and inconsistent recoveries for TPT in my samples. What could be the cause and how can I fix it?

A2: Low and inconsistent recoveries are a common symptom of significant matrix effects. This can be due to co-eluting matrix components that suppress the ionization of TPT in the mass spectrometer source.[1] It can also be caused by the loss of TPT during sample preparation due to its interaction with the matrix.

To address this, consider the following troubleshooting steps:

  • Optimize Sample Cleanup: Employ a robust sample cleanup technique to remove interfering matrix components before instrumental analysis. Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective methods.[2][3][4]

  • Evaluate Different SPE Sorbents: The choice of SPE sorbent is critical. For TPT analysis in various matrices, C18 and Florisil have been shown to be effective.[2][5]

  • Implement Matrix-Matched Calibration: Instead of using calibration standards prepared in a pure solvent, prepare your standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.[1][6][7]

  • Utilize Stable Isotope Dilution: This is a powerful technique that involves adding a known amount of an isotopically labeled TPT internal standard to your samples prior to any sample preparation steps. Since the labeled standard is chemically identical to the native TPT, it will be affected by the matrix in the same way, allowing for accurate correction of any losses or signal suppression/enhancement.[8][9]

Q3: My calibration curve has a poor correlation coefficient (R² < 0.99) when analyzing TPT in complex matrices. What should I do?

A3: A poor correlation coefficient in your calibration curve often indicates that the matrix is affecting your standards and samples differently across the concentration range.

Here are some strategies to improve your calibration:

  • Switch to Matrix-Matched Calibration: As mentioned previously, preparing your calibration standards in a blank matrix extract is crucial for complex samples.[1][6][7]

  • Widen the Calibration Range and Use Weighting: Ensure your calibration range brackets the expected concentration of TPT in your samples. Applying a weighting factor (e.g., 1/x or 1/x²) to your linear regression can often improve the fit, especially if there is heteroscedasticity in the data.

  • Check for Contamination: Contamination in your blank matrix or solvents can lead to a non-zero intercept and affect the linearity of your curve. Always run a blank sample to check for any background TPT signal.

Q4: What is the QuEChERS method and how can it be applied to TPT analysis in soil and sediment?

A4: QuEChERS is a sample preparation technique that involves an acetonitrile (B52724) extraction followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[4][10] It is known for being fast, easy, and effective for a wide range of analytes and matrices. For TPT analysis in soil and sediment, a modified QuEChERS method has been successfully developed.[2][5] The general procedure involves extracting the sample with acidified acetonitrile, followed by a cleanup step with a d-SPE sorbent like C18.[2] This method has been shown to provide good recoveries and is less labor-intensive compared to traditional extraction methods.[4][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Analyte Recovery Significant matrix interference during sample preparation and/or analysis.- Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or QuEChERS.[2][4]- Optimize the SPE sorbent and elution solvent. For TPT, C18 and Florisil are good starting points.[2][5]- Use a stable isotope-labeled internal standard to correct for recovery losses.[8]
Poor Reproducibility (High %RSD) Inconsistent matrix effects between samples or inefficient sample cleanup.- Ensure homogenization of the sample before extraction.- Automate the sample preparation process if possible to minimize human error.[12]- Employ matrix-matched calibration for all samples.[7]
Signal Suppression or Enhancement Co-eluting matrix components affecting the ionization efficiency of TPT.- Improve chromatographic separation to resolve TPT from interfering compounds.[13]- Dilute the sample extract to reduce the concentration of matrix components.[13]- Use a stable isotope dilution method, which is the most effective way to compensate for signal suppression/enhancement.[8][9]
Non-linear Calibration Curve Matrix effects are not consistent across the calibration range.- Prepare calibration standards in a blank matrix extract (matrix-matched calibration).[1][6]- Use a weighted linear regression for calibration curve fitting.- Check for and eliminate any sources of contamination.

Experimental Protocols

Protocol 1: QuEChERS Method for TPT in Soil Samples

This protocol is adapted from a validated method for the determination of TPT in soil.[5]

  • Sample Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid).

    • Vortex vigorously for 1 minute.

    • Add the appropriate QuEChERS salts (e.g., magnesium sulfate (B86663), sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg magnesium sulfate and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for TPT in Water Samples

This protocol is based on a method developed for the analysis of TPT in surface water.[5]

  • Sample Preparation:

    • Adjust the pH of a 100 mL water sample to 9.0.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 100 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Elution:

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the TPT from the cartridge with 1 mL of methanol containing acetic acid.

  • Analysis:

    • The eluate can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

Quantitative Data Summary

Parameter Water Samples (SPE) [5]Soil Samples (QuEChERS) [5]Sediment Samples (QuEChERS) [4][14]
Recovery 86 - 107%72 - 87%~62%
Relative Standard Deviation (RSD) 3 - 8%<20%~8.5%
Limit of Quantification (LOQ) 0.1 µg/L10 µg/kg5 ng/g

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_mitigation Matrix Effect Mitigation Strategies Sample Sample Collection & Homogenization Extraction Extraction (e.g., LLE, QuEChERS) Sample->Extraction Cleanup Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification LCMS->Quant Result Final Result Quant->Result MM Matrix-Matched Calibration MM->Quant IS Isotope Dilution IS->Sample Add Labeled Standard

Caption: General workflow for TPT analysis with integrated matrix effect mitigation strategies.

DecisionTree start Start: Experiencing Matrix Effects q1 Is a blank matrix available? start->q1 a1_yes Use Matrix-Matched Calibration q1->a1_yes Yes q2 Is an isotopically labeled standard available? q1->q2 No a2_yes Use Stable Isotope Dilution q2->a2_yes Yes q3 Optimize Sample Cleanup q2->q3 No a3 Implement SPE or QuEChERS q3->a3

Caption: Decision tree for selecting a matrix effect mitigation strategy.

IsotopeDilution cluster_sample Sample cluster_process Analytical Process cluster_detector Detector Analyte TPT Process Extraction, Cleanup, & Analysis (with potential losses and signal suppression) Analyte->Process Labeled_Analyte Labeled TPT Labeled_Analyte->Process Detector Mass Spectrometer Process->Detector Ratio Ratio Detector->Ratio Measures Ratio of Analyte to Labeled Analyte

Caption: Principle of stable isotope dilution for correcting matrix effects.

References

Improving sensitivity of triphenyltin detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of triphenyltin (TPT). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of TPT detection in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPT) and why is its sensitive detection critical?

A1: this compound (TPhT) is an organotin compound previously used as a fungicide and antifouling agent. Due to its high toxicity and persistence in the environment, TPT poses significant risks to aquatic organisms and human health. It can accumulate in sediments and organisms, leading to potential entry into the food chain. Therefore, highly sensitive and selective analytical methods are required to monitor its presence at trace levels (ng/L or µg/kg) in complex matrices like water, soil, and food.

Q2: What are the primary analytical techniques for detecting TPT?

A2: The most common techniques are chromatography-based methods coupled with mass spectrometry. These include:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method as it offers high sensitivity and selectivity and typically does not require a derivatization step, simplifying sample preparation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that provides high resolution. However, it requires a derivatization step to convert non-volatile TPT into a more volatile form suitable for GC analysis.

  • High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This method offers element-specific detection of tin, providing excellent sensitivity and eliminating many matrix interferences.

Q3: What is derivatization and why is it necessary for GC-based analysis of TPT?

A3: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method. For GC analysis, TPT and other organotin compounds are not sufficiently volatile. Derivatization, typically through ethylation with sodium tetraethylborate (NaBEt4) or pentylation with a Grignard reagent, converts TPT into a more volatile and thermally stable compound that can be readily analyzed by GC.

Q4: What are "matrix effects" in the context of TPT analysis?

A4: Matrix effects are the alteration of the analytical signal (suppression or enhancement) of the target analyte (TPT) due to co-eluting compounds from the sample matrix. In LC-MS/MS, these effects can significantly impact the accuracy and sensitivity of quantification. Complex samples like soil, sediment, and biological tissues are particularly prone to matrix effects. Strategies to mitigate them include effective sample clean-up, stable isotope-labeled internal standards, and matrix-matched calibration.

Troubleshooting Guide

Problem: Poor or No TPT Signal Intensity

Possible Cause Solution
Inefficient Extraction Optimize the extraction solvent and pH. For soil and sediment, a mixture of acetic acid and methanol (B129727) or acidified acetonitrile (B52724) is often effective. Ensure thorough homogenization and sufficient extraction time (e.g., via sonication).
Analyte Loss During Clean-up The clean-up step is critical for removing interferences but can lead to analyte loss. Evaluate the type and amount of sorbent used in Solid Phase Extraction (SPE) or dispersive SPE (dSPE). C18 and Florisil are commonly used sorbents. Ensure the elution solvent is strong enough to recover TPT from the sorbent.
Ion Suppression (LC-MS/MS) Co-eluting matrix components can suppress the ionization of TPT in the mass spectrometer source. Improve the clean-up procedure, dilute the sample extract further, or optimize chromatographic separation to better resolve TPT from interfering compounds.
Incomplete Derivatization (GC-MS) Ensure the derivatizing agent (e.g., NaBEt4) is fresh and the reaction conditions (pH, reaction time) are optimal. The presence of water can interfere with Grignard reagents, so ensure extracts are dry.
Instrument Settings Regularly tune and calibrate the mass spectrometer. For LC-MS/MS, optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) for TPT. For GC-MS, ensure the injector temperature is appropriate to prevent analyte degradation.

Problem: Low or Inconsistent Analyte Recovery

Possible Cause Solution
Incorrect Sample pH The pH of the sample can significantly affect extraction efficiency, especially for water samples using SPE. For TPT extraction from water with C18 sorbent, a pH of 9.0 has been shown to be optimal.
Suboptimal SPE Elution The choice and volume of the elution solvent are critical. Methanol containing acetic acid is an effective eluent for recovering TPT from C18 cartridges. Ensure the cartridge does not dry out before elution.
Strong Adsorption to Matrix TPT can bind strongly to sediment and soil particles. Using an acidic extraction solvent (e.g., acidified acetonitrile for QuEChERS) helps to release the bound TPT. Ultrasonic sonication can also improve extraction efficiency from solid matrices.
Analyte Degradation Organotin compounds can be unstable. Prepare standards fresh and store them at +4°C in amber bottles. Minimize the time between sample preparation and analysis.

Data on Method Performance

The sensitivity of TPT detection is highly dependent on the analytical method and the sample matrix. Below is a summary of performance data from various studies.

Table 1: Performance of LC-MS/MS Methods for TPT Detection

MatrixSample PreparationLOQRecoveryReference
Surface WaterSPE with C180.1 µg/L86 - 107%
SoilModified QuEChERS with dSPE10 µg/kg72 - 87%
SedimentQuEChERS5 mg/kgNot specified
Food (Apple, Potato)Acetonitrile Extraction< 50 µg/kgNot specified

Table 2: Performance of GC-based Methods for TPT Detection

MatrixSample PreparationLOD/LOQRecoveryReference
SeawaterLiquid-Liquid ExtractionLOD: 25 pg

Technical Support Center: Optimizing QuEChERS for Triphenyltin Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of triphenyltin in various food matrices.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound in food samples using the QuEChERS method.

Issue 1: Low Recovery of this compound

Q1: My this compound recovery is consistently low. What are the potential causes and how can I improve it?

A1: Low recovery of this compound can stem from several factors throughout the QuEChERS workflow. Here is a systematic approach to troubleshooting:

  • Extraction Efficiency:

    • Solvent Choice: Acetonitrile (B52724) is a common and effective extraction solvent. For this compound, using acidified acetonitrile may improve extraction efficiency.[1]

    • Sample Hydration: For dry food matrices such as cereals, dried fruits, or flour, it is crucial to add water before the acetonitrile extraction to ensure proper partitioning of the analyte.[2] A common practice is to add enough water to bring the total water content (sample moisture + added water) to about 10 mL for a 10-15 g sample.

    • pH Adjustment: The stability of this compound can be pH-dependent. Using buffered QuEChERS salts (e.g., acetate (B1210297) or citrate (B86180) buffering) can help maintain an optimal pH during extraction and prevent degradation.[3]

    • Salting-Out Effect: The type and amount of salts are critical for inducing phase separation. Ammonium (B1175870) acetate has been shown to improve recoveries for organotin compounds like this compound.[4]

  • Dispersive SPE (d-SPE) Cleanup:

    • Sorbent Selection: The choice of d-SPE sorbent is critical and matrix-dependent.

      • For fatty matrices (e.g., oils, avocado), C18 is recommended to remove lipids that can interfere with the analysis.[1]

      • Primary Secondary Amine (PSA) is used to remove organic acids, sugars, and some pigments. However, it may not be effective for highly colored extracts.

      • For highly pigmented samples (e.g., spinach), Graphitized Carbon Black (GCB) can be used, but it may also adsorb planar molecules like this compound, leading to lower recoveries. Use the minimum amount necessary.

    • Sorbent Amount: Using an excessive amount of d-SPE sorbent can lead to the loss of this compound. It is advisable to optimize the amount of sorbent for your specific matrix.

  • Analyte Instability:

    • This compound can be susceptible to degradation under certain conditions. Ensure that samples and extracts are processed promptly and stored at appropriate temperatures (e.g., -20°C) if not analyzed immediately.

Issue 2: High Matrix Effects (Signal Suppression or Enhancement)

Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects are a common challenge in LC-MS/MS analysis, especially with complex food matrices.[2] Here are some strategies to minimize their impact:

  • Effective Cleanup:

    • Ensure your d-SPE cleanup is optimized for your specific matrix as described in the low recovery section. The goal is to remove as many interfering co-extractives as possible without losing the analyte.

  • Matrix-Matched Calibration:

    • Prepare your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as your samples. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.[5]

  • Isotope-Labeled Internal Standard:

    • The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for both matrix effects and variations in recovery.

  • Dilution of the Final Extract:

    • Diluting the final extract (e.g., 5-fold or 10-fold) with the initial mobile phase can significantly reduce the concentration of matrix components injected into the analytical instrument, thereby minimizing matrix effects.[2]

Issue 3: Poor Reproducibility (High %RSD)

Q3: My results for this compound analysis are not reproducible. What are the likely sources of this variability?

A3: Poor reproducibility, indicated by a high relative standard deviation (%RSD), can be caused by inconsistencies at multiple stages of the analytical process.

  • Sample Homogeneity: Inconsistent homogenization of the initial food sample is a major source of variability. Ensure your homogenization procedure is robust and that the subsample taken for extraction is representative of the entire sample. For some samples, cryogenic milling can improve homogeneity.

  • Precise Measurements:

    • Sample Weight: Use an analytical balance to accurately weigh the sample.

    • Solvent and Reagent Volumes: Use calibrated pipettes for adding solvents and standards.

  • Consistent Shaking/Vortexing: The duration and intensity of shaking during the extraction and d-SPE steps should be consistent for all samples to ensure uniform extraction and cleanup.

  • Temperature Control: Perform extractions at a consistent temperature, as temperature can influence extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: Which QuEChERS salt formulation is best for this compound analysis?

A1: The choice of salt formulation can impact recovery and analyte stability. The two most common buffered methods are the AOAC Official Method 2007.01 (using acetate buffering) and the European EN 15662 method (using citrate buffering).[3] For organotin compounds like this compound, some studies have shown that using ammonium acetate can enhance recovery.[4] It is recommended to evaluate the best formulation for your specific application.

Q2: How do I handle high-fat food matrices like edible oils or avocados?

A2: For high-fat matrices, modifications to the standard QuEChERS protocol are necessary. During the d-SPE cleanup step, include C18 sorbent to remove a significant portion of the fatty co-extractives.[1] A freezing step (-20°C to -80°C) after extraction and before centrifugation can also help to precipitate and remove lipids.

Q3: What d-SPE sorbents should I use for fruits and vegetables with high pigment content, like spinach or berries?

A3: For highly pigmented samples, Graphitized Carbon Black (GCB) is effective at removing pigments like chlorophyll (B73375) and carotenoids. However, GCB can also adsorb planar molecules, potentially including this compound, which can lead to lower recoveries. It is crucial to use the smallest amount of GCB necessary for adequate cleanup and to validate recoveries carefully. Alternatively, a combination of PSA and C18 may provide sufficient cleanup without the risk of analyte loss associated with GCB.

Q4: Can I use QuEChERS for dry matrices like cereals and spices?

A4: Yes, but with a critical modification. You must add water to the dry sample before adding acetonitrile.[2] This rehydration step is essential for the proper partitioning of this compound from the sample into the extraction solvent. A general guideline is to add enough water so that the total volume of water (from the sample's moisture content and the added water) is approximately 10 mL for a 10-15 g sample.

Q5: What are the typical recovery rates and limits of quantification (LOQs) for this compound using the QuEChERS method?

A5: Recovery rates and LOQs can vary depending on the food matrix, fortification level, and the analytical instrument used. Generally, acceptable recovery rates are within the 70-120% range with a relative standard deviation (RSD) of ≤20%.[6] LOQs are typically in the low µg/kg range. Refer to the data tables below for illustrative examples.

Data Presentation

Table 1: Illustrative Recovery Data for this compound in Various Food Matrices

Food MatrixFortification Level (µg/kg)Recovery (%)RSD (%)d-SPE Sorbents UsedReference
Cereals (general)1070-120≤20PSA + C18[7]
Fruits (general)10070-120≤20PSA[8]
Vegetables (general)10070-120≤20PSA[8]
Edible Oils10 - 25068-1273.3-5.6PSA + C18[9]

Note: The data in this table is compiled from various sources and is intended to be illustrative of typical performance. Actual results may vary.

Table 2: Comparison of d-SPE Sorbents for the Analysis of Pesticides in a High-Fat Matrix (Avocado)

d-SPE Sorbent CombinationKey Co-extractives RemovedImpact on this compound Analysis
PSA + MgSO₄Sugars, organic acids, waterMay not be sufficient for removing lipids, leading to matrix effects.
PSA + C18 + MgSO₄Sugars, organic acids, lipids, waterRecommended for high-fat matrices to improve cleanup and reduce matrix effects.[1]
PSA + GCB + MgSO₄Sugars, organic acids, pigments, waterGCB can remove pigments but may also adsorb this compound, potentially lowering recovery.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in High-Moisture Food Matrices (e.g., Fruits and Vegetables)

  • Sample Preparation: Homogenize a representative sample of the fruit or vegetable.

  • Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (with 1% acetic acid, optional). c. Add an appropriate internal standard. d. Shake vigorously for 1 minute. e. Add the EN 15662 salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). f. Immediately shake vigorously for 1 minute. g. Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA. b. Vortex for 30 seconds. c. Centrifuge at high speed (e.g., >10,000 g) for 2 minutes.

  • Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm filter. b. The extract is now ready for LC-MS/MS analysis.

Protocol 2: Modified QuEChERS Method for this compound in High-Fat Food Matrices (e.g., Avocado, Edible Oils)

  • Sample Preparation: Homogenize the sample. For oils, proceed directly to extraction.

  • Extraction: a. Weigh 5 g of the homogenized sample (or oil) into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (with 1% acetic acid, optional). c. Add an appropriate internal standard. d. Shake vigorously for 1 minute. e. Add the EN 15662 salt packet. f. Immediately shake vigorously for 1 minute. g. Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm filter for LC-MS/MS analysis.

Protocol 3: Modified QuEChERS Method for this compound in Dry Food Matrices (e.g., Cereals, Flour)

  • Sample Preparation: Mill the sample to a fine powder.

  • Extraction: a. Weigh 5 g of the milled sample into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex to rehydrate the sample. Let it stand for 30 minutes. c. Add 10 mL of acetonitrile (with 1% acetic acid, optional). d. Add an appropriate internal standard. e. Shake vigorously for 1 minute. f. Add the EN 15662 salt packet. g. Immediately shake vigorously for 1 minute. h. Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA (and 50 mg C18 if the matrix has a high fat content). b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm filter for LC-MS/MS analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Homogenized Sample (10g) add_solvent Add Acetonitrile (10mL) + Internal Standard start->add_solvent shake1 Vortex/Shake (1 min) add_solvent->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Vortex/Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge (≥3000g, 5 min) shake2->centrifuge1 low_recovery Low Recovery? shake2->low_recovery aliquot Take Aliquot of Supernatant (1mL) centrifuge1->aliquot add_dspe Add to d-SPE Tube (MgSO4 + Sorbents) aliquot->add_dspe shake3 Vortex (30s) add_dspe->shake3 centrifuge2 Centrifuge (>10000g, 2 min) shake3->centrifuge2 final_extract Collect Supernatant centrifuge2->final_extract matrix_effects Matrix Effects? centrifuge2->matrix_effects filter Filter (0.22µm) final_extract->filter analysis LC-MS/MS Analysis filter->analysis low_recovery->add_salts Adjust Salts/ pH matrix_effects->add_dspe Optimize Sorbents Matrix_Decision_Tree start Characterize Food Matrix high_water High Water? (>80%) start->high_water standard_protocol Standard QuEChERS Protocol (e.g., EN 15662) high_water->standard_protocol Yes low_water_protocol Add water to rehydrate sample before extraction high_water->low_water_protocol No high_fat High Fat? standard_protocol->high_fat low_water_protocol->high_fat fatty_cleanup Add C18 to d-SPE high_fat->fatty_cleanup Yes no_fat Low Fat high_fat->no_fat No high_pigment High Pigment? fatty_cleanup->high_pigment no_fat->high_pigment pigment_cleanup Consider minimal GCB in d-SPE (validate recovery) high_pigment->pigment_cleanup Yes no_pigment Low Pigment high_pigment->no_pigment No end1 Final Protocol pigment_cleanup->end1 no_pigment->end1

References

Technical Support Center: Gas Chromatography Analysis of Triphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the gas chromatography (GC) analysis of triphenyltin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common analytical challenges. Below you will find frequently asked questions and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: this compound, in its original form, is a polar and non-volatile compound. Gas chromatography requires analytes to be volatile and thermally stable to travel through the GC column. The derivatization process converts polar organotin compounds into more volatile and thermally stable derivatives, making them suitable for GC analysis.[1] Common derivatization techniques include alkylation using Grignard reagents or ethylation with sodium tetraethylborate (NaBEt4).[2][3]

Q2: What are the most common derivatization reagents for this compound and how do they differ?

A2: The two most common types of derivatizing agents for this compound are Grignard reagents and sodium tetraethylborate (NaBEt4).

  • Grignard Reagents: These reagents, such as methylmagnesium bromide or pentylmagnesium bromide, alkylate the this compound. The reaction is robust and can be applied to various environmental matrices. Pentylmagnesium bromide is often a good choice as it provides good molar responses and derivative volatility.[4]

  • Sodium Tetraethylborate (NaBEt4): This reagent ethylates this compound and is particularly convenient for aqueous samples as the reaction can occur in-situ, simplifying the analytical procedure.[1] It is crucial to control the pH of the reaction medium (typically between 4 and 5) for optimal derivatization yield.[1]

Q3: What is the "matrix effect" and how does it interfere with this compound analysis?

A3: The matrix effect is the alteration of the analytical signal (either suppression or enhancement) of the target analyte due to the presence of other components in the sample matrix.[5][6] In GC analysis, co-extracted matrix components can mask active sites in the GC inlet, leading to an enhanced signal for the analyte.[7][8] Conversely, high concentrations of interfering compounds can compete with this compound for the derivatization reagent, leading to lower derivatization efficiency and a suppressed signal.[9]

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) with cartridges like silica, florisil, or C18 to remove interfering compounds from the sample extract before GC analysis.[10]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the signal enhancement or suppression caused by the matrix.[7]

  • Standard Addition: This method involves adding known amounts of the this compound standard to the sample extracts. It is a powerful technique to correct for matrix effects, especially when a suitable blank matrix is unavailable.[5][6]

  • Use of an Internal Standard: A suitable internal standard that behaves similarly to this compound can help to correct for variations in sample preparation and injection, as well as matrix effects.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the GC analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
No peak or very low peak intensity for this compound 1. Derivatization Failure: The derivatization reaction did not proceed as expected. This could be due to improper pH, inactive reagent, or the presence of interfering substances.[11] 2. Adsorption: this compound derivatives can be lost due to adsorption on active sites in the GC system (e.g., inlet liner, column). 3. Leak in the GC system: A leak in the carrier gas line can lead to poor sensitivity.[12]1. Verify Derivatization: Check the pH of the reaction mixture. Prepare fresh derivatizing reagent. For NaBEt4, ensure the solution is freshly prepared as it is not very stable.[2][11] For Grignard reagents, ensure the reaction is performed in an appropriate organic solvent. 2. Deactivate the GC System: Use a deactivated inlet liner and a high-quality, inert GC column. 3. Perform a Leak Check: Use an electronic leak detector to check for leaks at all fittings and connections.[13]
Peak Tailing 1. Active Sites in the GC System: The this compound derivative is interacting with active sites in the inlet liner or the column. 2. Inappropriate Detector Temperature: For a Flame Photometric Detector (FPD), a lower temperature can cause peak tailing.[14]1. System Maintenance: Replace the inlet liner with a deactivated one. Condition the GC column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column. 2. Optimize Detector Temperature: If using an FPD, try increasing the detector temperature to between 325°C and 350°C.[14]
Ghost Peaks (peaks appearing in blank runs) 1. Contaminated Syringe or Injector: Carryover from previous injections. 2. Contaminated Carrier Gas: Impurities in the carrier gas or gas lines.[15] 3. Septum Bleed: Volatile compounds from the injector septum are entering the column.1. Clean the System: Clean the injection port and use a clean syringe. Run solvent blanks to wash the system. 2. Check Gas Purity: Ensure high-purity carrier gas is used and that gas traps are functioning correctly. 3. Use High-Quality Septa: Use high-temperature, low-bleed septa.
Poor Reproducibility (inconsistent peak areas) 1. Inconsistent Injection Volume: Manual injections can be a source of variability. 2. Matrix Effects: Variable matrix composition between samples can lead to inconsistent signal suppression or enhancement. 3. Incomplete Derivatization: Inconsistent reaction conditions can lead to variable derivatization efficiency.1. Use an Autosampler: An autosampler provides more precise and reproducible injections. 2. Address Matrix Effects: Implement matrix-matched calibration or the standard addition method. 3. Standardize Derivatization: Ensure consistent reaction times, temperatures, and reagent concentrations for all samples and standards.
Baseline Noise or Drift 1. Contaminated Detector: The detector may be contaminated from previous analyses.[12] 2. Column Bleed: The stationary phase of the column is degrading at high temperatures. 3. Gas Leak: A small leak in the system can cause baseline instability.1. Clean the Detector: Follow the manufacturer's instructions for cleaning the detector. 2. Condition the Column: Condition the column at a high temperature to remove contaminants. If bleed is excessive, the column may need to be replaced. 3. Perform a Leak Check: Thoroughly check the system for leaks.[13]

Quantitative Data Summary

The following tables summarize typical performance data for this compound analysis, which can be used as a benchmark for your own experiments.

Table 1: Method Performance for this compound Analysis

Parameter GC-MS LC-MS/MS (for comparison)
Linearity (r²) ≥ 0.99≥ 0.9901
Limit of Detection (LOD) 0.20 - 0.35 pg of Sn0.02 - 0.08 µg/L (water)
Limit of Quantification (LOQ) Typically in the µg/L range0.1 µg/L (water), 10 µg/kg (soil)[16]
Recovery 70-120% (beverages)[17]86-107% (surface water), 72-87% (soil)[16]
Relative Standard Deviation (RSD) < 10% (beverages)[17]3-8% (water and soil)[16]

Table 2: Recovery of this compound with Different Cleanup Methods

Matrix Cleanup Method Recovery (%) Reference
Spiked WaterSolid-Phase Extraction (SPE)70[18]
Surface WaterSPE with Strata C18-E86 - 107[16]
SoilDispersive SPE (dSPE) with C1872 - 87[16]
BeveragesLiquid-Liquid Extraction with Hexane (B92381)70 - 120[17]

Experimental Protocols

Protocol 1: Derivatization with Sodium Tetraethylborate (NaBEt4)

This protocol is adapted for aqueous samples and combines in-situ derivatization with extraction.

  • Sample Preparation: Take a 100 mL water sample and adjust the pH to between 4.5 and 5.0 using an acetate (B1210297) buffer.[11][18]

  • Derivatization Reagent Preparation: Freshly prepare a 2% (w/v) solution of NaBEt4 in ethanol.[2]

  • Reaction: Add 200 µL of the NaBEt4 solution to the buffered sample. Shake the mixture and allow it to react for 30 minutes at room temperature.[19]

  • Extraction: Add 1 mL of hexane to the reaction mixture and vortex for 10 seconds to extract the ethylated this compound.

  • Phase Separation: Allow the phases to separate. The upper hexane layer contains the derivatized analyte.

  • Analysis: Carefully transfer the hexane layer to an autosampler vial for GC-MS analysis.

Protocol 2: Derivatization with Pentylmagnesium Bromide (Grignard Reagent)

This protocol is suitable for sample extracts in an organic solvent.

  • Sample Extract Preparation: Concentrate the sample extract to 1 mL in an apolar solvent like hexane in a reaction tube.

  • Reagent Addition: In a fume hood, add 0.5 mL of pentylmagnesium bromide Grignard reagent (e.g., 2 M in diethyl ether) to the sample extract.[2]

  • Reaction: Vortex the solution for 10 seconds and let it stand at room temperature for 15 minutes.

  • Quenching the Reaction: Carefully add 5 mL of water dropwise to the reaction mixture to quench the excess Grignard reagent. This step should be performed in a cold water bath to control the reaction.

  • Extraction: The derivatized this compound will be in the organic phase.

  • Analysis: Transfer the organic layer to an autosampler vial for GC-MS analysis.

Visualizations

experimental_workflow_na_be_t4 cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis sample 100 mL Water Sample ph_adjust Adjust pH to 4.5-5.0 (Acetate Buffer) sample->ph_adjust add_nabet4 Add 200 µL 2% NaBEt4 in Ethanol ph_adjust->add_nabet4 react React for 30 min add_nabet4->react add_hexane Add 1 mL Hexane & Vortex react->add_hexane phase_sep Phase Separation add_hexane->phase_sep gcms GC-MS Analysis phase_sep->gcms

Caption: Workflow for this compound Derivatization with NaBEt4.

logical_troubleshooting cluster_check Initial Checks cluster_isolate Isolate the Issue cluster_diagnose Diagnose the Cause cluster_solution Implement Solution start Problem Encountered (e.g., No Peak, Tailing) check_params Verify GC Parameters (Temp, Flow, etc.) start->check_params check_method Review Sample Preparation Method start->check_method run_blank Run Solvent Blank check_params->run_blank run_standard Inject Known Standard check_method->run_standard is_blank_clean Blank Clean? run_blank->is_blank_clean is_std_ok Standard OK? run_standard->is_std_ok clean_system Clean Injector/ Replace Septum is_blank_clean->clean_system No check_gas Check Carrier Gas Purity & Traps is_blank_clean->check_gas No check_deriv Verify Derivatization (Reagent, pH) is_std_ok->check_deriv No check_gc Check for Leaks/ Maintain Column is_std_ok->check_gc No end Problem Resolved clean_system->end check_gas->end check_deriv->end check_gc->end

Caption: Logical Flow for Troubleshooting GC Analysis of this compound.

References

Troubleshooting peak tailing in HPLC analysis of triphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of triphenyltin.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound on a C18 column?

A1: The most frequent cause of peak tailing for this compound, and many other compounds in reversed-phase HPLC, is secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the column.[1] These silanol groups (Si-OH) can be acidic and interact with the analyte, leading to a secondary retention mechanism that causes the peak to tail.[2][3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase is a critical factor in controlling peak shape.[4] For compounds that can interact with silanol groups, adjusting the pH can suppress this interaction. By operating at a lower pH (e.g., around 3), the silanol groups are protonated (Si-OH) and less likely to interact with the analyte through ion-exchange, which can significantly improve peak symmetry.[1][5]

Q3: What are "end-capped" columns, and should I use one for this compound analysis?

A3: End-capping is a chemical process used during column manufacturing to deactivate the majority of residual silanol groups by reacting them with a small silylating agent, such as trimethylchlorosilane.[2] This reduces the potential for secondary interactions that cause peak tailing. For the analysis of compounds like this compound that are prone to tailing, using a high-quality, end-capped C18 column is highly recommended to achieve better peak symmetry.[5][6]

Q4: Can column temperature influence peak tailing for this compound?

A4: Yes, column temperature can affect peak shape. Operating at a slightly elevated temperature (e.g., 30-40°C) can improve mass transfer kinetics, leading to sharper peaks and reduced tailing. However, the temperature should be carefully controlled and optimized for the specific method.

Q5: My this compound peak is tailing even with an end-capped column and optimized mobile phase. What else could be the cause?

A5: If you are still observing peak tailing, consider the following possibilities:

  • Column Contamination: The column inlet frit or the packing material itself may be contaminated.

  • Column Void: A void may have formed at the head of the column.

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to peak broadening and tailing.[6]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[7]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[8]

Troubleshooting Guide: Peak Tailing in this compound Analysis

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Problem: The this compound peak exhibits significant tailing (Asymmetry Factor > 1.2).

Below is a troubleshooting workflow to address this issue.

G start Peak Tailing Observed (Asymmetry > 1.2) check_column Is the column appropriate? (End-capped C18) start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes use_endcapped Action: Use a high-quality end-capped C18 column. check_column->use_endcapped No check_system Are there system issues? check_mobile_phase->check_system Optimized adjust_ph Action: Lower mobile phase pH (e.g., to ~3-4). check_mobile_phase->adjust_ph pH not optimized add_modifier Action: Add a mobile phase modifier (e.g., 0.1% Triethylamine). check_mobile_phase->add_modifier No modifier used check_sample Are there sample-related issues? check_system->check_sample System OK reduce_dead_volume Action: Minimize tubing length and use appropriate fittings. check_system->reduce_dead_volume Extra-column volume suspected flush_column Action: Flush or replace the column. check_system->flush_column Column contamination/ void suspected reduce_concentration Action: Dilute the sample or reduce injection volume. check_sample->reduce_concentration Overload suspected match_solvent Action: Dissolve sample in mobile phase or a weaker solvent. check_sample->match_solvent Solvent mismatch suspected solution Peak Shape Improved use_endcapped->solution adjust_ph->solution add_modifier->solution reduce_dead_volume->solution flush_column->solution reduce_concentration->solution match_solvent->solution

Caption: Troubleshooting workflow for peak tailing in HPLC.

Illustrative Data on Peak Asymmetry

The following table provides illustrative data on how different parameters can affect the peak asymmetry factor for a compound like this compound. Note: This data is for demonstration purposes to illustrate expected trends.

Condition IDHPLC ColumnMobile Phase pHMobile Phase AdditiveExpected Asymmetry Factor (Af)Potential Observation
1Standard C18 (non-end-capped)6.5None> 2.0Severe Tailing
2End-capped C186.5None1.5 - 1.8Moderate Tailing
3End-capped C183.5None1.2 - 1.4Improved Symmetry
4End-capped C183.50.1% Triethylamine (TEA)1.0 - 1.2Symmetrical Peak

Detailed Experimental Protocol

This protocol is a starting point for the analysis of this compound by HPLC and is designed to produce good peak shape.

Objective: To achieve a symmetrical peak for the quantification of this compound.

1. HPLC System:

  • A standard HPLC system with a pump, autosampler, column oven, and UV detector.

2. Column:

  • Symmetry C18, 150 mm x 3.9 mm, 5 µm particle size (or equivalent high-quality end-capped C18 column).

3. Mobile Phase:

  • Preparation: Prepare a mobile phase consisting of Tetrahydrofuran, Water, Acetonitrile, and Glacial Acetic Acid in a ratio of 13:25:5:7 (v/v/v/v).

  • Additives: To this mixture, add 0.05% (v/v) Triethylamine and 1.0% (w/v) Sodium Acetate.

  • Degassing: Degas the mobile phase thoroughly before use.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 257 nm

5. Sample Preparation:

  • Dissolve the this compound standard or sample in the mobile phase to a suitable concentration.

6. System Suitability:

  • Asymmetry Factor: The peak asymmetry for the this compound standard should be ≤ 1.2.

  • Theoretical Plates: A high number of theoretical plates indicates good column efficiency.

  • Reproducibility: Multiple injections of the same standard should show consistent retention times and peak areas.

7. Troubleshooting during the run:

  • If peak tailing is observed, first ensure the mobile phase is correctly prepared and the column is properly equilibrated.

  • If the problem persists, consider flushing the column with a strong solvent (e.g., 100% acetonitrile) to remove any contaminants.

  • As a next step, consider preparing a fresh batch of mobile phase.

References

Technical Support Center: Optimization of ICP-MS Parameters for Organotin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Inductively Coupled Plasma Mass Spectrometry (ICP-MS) parameters for the accurate analysis of organotin compounds.

Troubleshooting Guide

This guide addresses common issues encountered during organotin analysis by ICP-MS in a question-and-answer format.

Issue 1: Poor Sensitivity and Low Signal Intensity

Question: My signal intensity for organotin compounds is very low. How can I improve the sensitivity of my ICP-MS analysis?

Answer: Low sensitivity is a frequent challenge in organotin analysis. Here are several parameters you can optimize:

  • Addition of Auxiliary Gas: Introducing a small percentage of oxygen (O₂) or nitrogen (N₂) to the carrier gas can significantly enhance the signal for organotin compounds. For instance, adding 5% O₂ can increase the measured peak area by 9- to 12-fold for various organotin compounds.[1] Using nitrogen can lead to a further increase in response.[1]

  • Nebulizer and Spray Chamber Conditions:

    • Use a PFA MicroFlow nebulizer for efficient sample introduction.[1]

    • Cooling the spray chamber to around -5 °C can improve plasma stability when using organic mobile phases.[1][2]

  • Plasma Parameters:

    • RF Power: For HPLC-ICP-MS, a higher RF power (e.g., 1350-1550 W) is often beneficial, while for GC-ICP-MS, a slightly lower power (e.g., 1100-1200 W) might be optimal.[1]

    • Carrier Gas Flow Rate: Adjust the carrier gas flow to ensure stable plasma, especially when introducing organic solvents. Typical ranges are 0.65-0.75 L/min for HPLC-ICP-MS and 0.80-0.85 L/min for GC-ICP-MS.[1]

  • Ion Lens Tuning: Perform a daily autotune of the ICP-MS using a tuning solution containing elements across a wide mass range (low, mid, and high mass) to ensure optimal ion transmission.[3] The tuning solution should be a Certified Reference Material (CRM) for consistency.[3]

Issue 2: Plasma Instability or Extinction with Organic Solvents

Question: My plasma becomes unstable or extinguishes when I introduce the organic mobile phase from my HPLC. What can I do to resolve this?

Answer: Plasma instability with organic solvents is a common problem due to the higher solvent load compared to aqueous samples. Here are the key solutions:

  • Use Platinum Cones: Standard nickel cones are susceptible to damage from organic solvents. It is highly recommended to use platinum sampler and skimmer cones for improved durability and performance.[4]

  • Optimize Gas Flows: The nebulizer and make-up gas flows are critical for maintaining a stable plasma. A final optimization of these flows after coupling the HPLC to the ICP-MS is essential.[1]

  • Addition of Oxygen: Adding a small amount of oxygen (e.g., 5%) to the argon gas flow helps to oxidize the organic matter and prevent carbon deposition on the cones.[4]

  • Cooled Spray Chamber: Using a Peltier-cooled spray chamber at a low temperature (e.g., -5 °C) reduces the solvent load entering the plasma.[1][2]

  • Robust Plasma Conditions: Increase the RF power to make the plasma more robust and tolerant to the organic solvent load.[1]

Issue 3: Inaccurate or Irreproducible Results

Question: I am observing poor accuracy and reproducibility in my quantitative analysis of organotin compounds. What are the potential causes and solutions?

Answer: Inaccurate and irreproducible results can stem from various sources in the analytical workflow. Consider the following:

  • Sample Preparation:

    • Derivatization (for GC-ICP-MS): The derivatization step (e.g., ethylation with NaBEt₄) is critical and can be a source of variability.[1][5] Ensure the reaction conditions (pH, reagent concentration, reaction time) are consistent.[5]

    • Extraction: Optimize the extraction procedure to ensure complete recovery of all organotin species from the sample matrix. Microwave-assisted extraction can be a rapid and efficient method.[6]

  • Calibration Strategy:

    • Isotope Dilution Mass Spectrometry (IDMS): IDMS is the preferred method for achieving the highest accuracy and precision as it corrects for matrix effects and instrumental drift.[1][5]

    • Internal Standardization: If IDMS is not feasible, use an appropriate internal standard to correct for variations in signal intensity.[7] Thallium (Tl) or Rhodium (Rh) are sometimes added post-column.[1][4]

  • Chromatographic Separation: Poor chromatographic resolution can lead to inaccurate quantification. Optimize the mobile phase composition, gradient, and column type to achieve baseline separation of all target organotin species.[2][8]

  • Interferences: Isobaric and polyatomic interferences can lead to biased results.

Issue 4: Suspected Spectral Interferences

Question: I suspect that other elements or polyatomic ions are interfering with the measurement of tin isotopes. How can I identify and mitigate these interferences?

Answer: Spectral interferences are a known issue in ICP-MS. Here’s how to address them:

  • Types of Interferences:

    • Isobaric Interference: An isotope of another element has the same mass as the target tin isotope (e.g., ¹²⁰Te on ¹²⁰Sn).[9]

    • Polyatomic Interference: Ions formed in the plasma from the sample matrix, solvent, or argon gas have the same mass as the target isotope (e.g., ¹⁰⁴Ru¹⁶O⁺ or ¹⁰⁴Pd¹⁶O⁺ on ¹²⁰Sn⁺).[9][10]

  • Mitigation Strategies:

    • Collision/Reaction Cell (CRC) Technology: Modern ICP-MS instruments are equipped with a CRC that can remove polyatomic interferences. Operating the cell in Kinetic Energy Discrimination (KED) mode with helium or using reactive gases like oxygen or hydrogen can effectively reduce these interferences.[10][11]

    • Mathematical Corrections: If a CRC is not available or an interference persists, mathematical correction equations can be applied, but this requires measuring the interfering element on another isotope.[10]

    • High-Resolution ICP-MS (HR-ICP-MS): HR-ICP-MS can physically separate the analyte ion from the interfering ion based on their small mass difference.

    • Isotope Selection: Choose a tin isotope with minimal known interferences for your specific sample matrix. ¹¹⁸Sn is often a good choice due to its relatively high abundance and fewer isobaric interferences.[7]

Frequently Asked Questions (FAQs)

Q1: What are the typical ICP-MS parameters for organotin analysis when coupled with HPLC?

A1: While optimal parameters vary by instrument, a good starting point for HPLC-ICP-MS analysis of organotin compounds is summarized in the table below.

ParameterTypical Value/SettingRationale
RF Power 1350 - 1550 WCreates a robust plasma to handle organic solvents.[1]
Plasma Gas Flow 14.5 - 14.9 L/minMaintains a stable plasma.[1]
Carrier Gas Flow 0.65 - 0.75 L/minOptimized for efficient sample transport from the HPLC.[1]
Make-up Gas Flow 0.15 - 0.25 L/minCan improve nebulization and plasma stability.[1]
Spray Chamber Peltier-cooledReduces solvent load on the plasma.[1][2]
Spray Chamber Temp -5 °CEnhances plasma stability with organic mobile phases.[1]
Nebulizer PFA MicroFlowProvides fine aerosol for high transport efficiency.[1]
Interface Cones PlatinumResistant to corrosion from organic solvents and acids.[1][4]
Monitored Isotopes ¹¹⁷Sn, ¹¹⁸Sn, ¹²⁰SnSelection depends on potential interferences and use of isotopic labels.[1][7]
Integration Time 100 - 300 ms (B15284909) per massBalances signal-to-noise with chromatographic peak resolution.[1]

Q2: What is a suitable tuning solution for general ICP-MS performance checks?

A2: A common tuning solution contains a mix of elements covering the mass range of interest. A typical solution includes elements at low, mid, and high masses to optimize and validate the entire mass range of the instrument.[3] For example, a solution might contain 1 to 10 µg/L of Beryllium (Be), Cobalt (Co), Indium (In), Lead (Pb), and Barium (Ba) in a dilute acid matrix.[12]

Q3: How do I prepare samples for organotin analysis by HPLC-ICP-MS?

A3: Sample preparation for HPLC-ICP-MS is generally simpler than for GC-ICP-MS as derivatization is not required.[5] A typical workflow is as follows:

  • Extraction: The organotin compounds are extracted from the sample matrix. A common method involves using a solvent mixture such as methanol (B129727) containing acetic acid and sodium acetate.[1] For solid samples, microwave-assisted extraction with acetic acid can be effective.[6]

  • Dilution: The extract is then diluted with ultrapure water or the initial mobile phase before injection.[1]

Q4: What is the purpose of adding a complexing agent like tropolone (B20159) to the mobile phase?

A4: Tropolone is a complexing agent that is often added to the mobile phase in reversed-phase HPLC to improve the chromatographic separation of different organotin species.[5][6] It helps to achieve better peak shapes and resolution for compounds like monobutyltin (B1198712) (MBT), dibutyltin (B87310) (DBT), and tributyltin (TBT).

Experimental Protocols

Protocol 1: HPLC-ICP-MS System Optimization

  • Initial ICP-MS Tuning: Before connecting the HPLC, perform a standard instrument tuning using a solution containing elements like Li, Y, Ce, and Tl to optimize for low oxide and doubly charged ion formation.[1]

  • HPLC Connection: Connect the outlet of the HPLC column to the ICP-MS nebulizer.

  • Final Optimization: Begin flowing the mobile phase (e.g., a mixture of acetonitrile, water, and acetic acid).[1] Infuse a solution containing an element not present in your samples or mobile phase (e.g., Rhodium) post-column to perform a final optimization of the nebulizer and make-up gas flows for maximum and stable signal with the organic load.[1]

  • Parameter Adjustment: Adjust the RF power, carrier gas flow, and sampling depth to achieve a stable plasma and maximize the signal for the infused element.[1]

Visualizations

Experimental_Workflow_HPLC_ICPMS cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Sample Matrix (e.g., Pharmaceutical, Environmental) Extraction Extraction of Organotins (e.g., Acetic Acid/Methanol) Sample->Extraction Dilution Dilution of Extract Extraction->Dilution HPLC HPLC Separation (C18 Column, Gradient Elution) Dilution->HPLC Injection ICPMS ICP-MS Detection (Optimized Parameters) HPLC->ICPMS Data Data Acquisition (Quantification, Speciation) ICPMS->Data

Caption: A typical experimental workflow for organotin analysis by HPLC-ICP-MS.

Troubleshooting_Low_Sensitivity cluster_solutions Potential Solutions Start Problem: Low Signal/Sensitivity Gas Add Auxiliary Gas (O₂ or N₂) to Carrier Gas Start->Gas Plasma Optimize Plasma Parameters (RF Power, Gas Flows) Start->Plasma Intro Check Sample Introduction (Nebulizer, Spray Chamber Temp) Start->Intro Lenses Perform Ion Lens Autotune Start->Lenses Result Improved Sensitivity Gas->Result Plasma->Result Intro->Result Lenses->Result

Caption: Troubleshooting flowchart for addressing low sensitivity in ICP-MS analysis.

References

Minimizing contamination in trace-level triphenyltin analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during trace-level analysis of triphenyltin (TPT).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination in a laboratory setting?

A1: The most frequent sources of contamination are previously used glassware that has not been adequately cleaned, leaching from plastic labware (especially PVC), contaminated reagents and solvents, and airborne dust in the laboratory environment.[1][2] Antifouling paints and agricultural fungicides are major environmental sources of TPT, which can inadvertently be introduced into the lab.[3][4][5]

Q2: What materials should I avoid when handling samples for this compound analysis?

A2: It is highly advisable to avoid materials containing PVC, as they often contain organotin stabilizers that can leach into your samples.[1] While Teflon is generally a better alternative, some organotins can still adsorb to its surface. Glass is the preferred material for all sample containers and labware.[1]

Q3: What grade of solvents and reagents are necessary for trace-level analysis?

A3: For trace analysis, it is crucial to use high-purity, trace-metal grade or equivalent solvents and reagents.[2] Impurities in lower-grade materials can introduce significant contamination and interfere with the analysis.[2] It is also good practice to use dedicated solvent bottles for your analytical instruments to avoid cross-contamination.[6]

Q4: How can I prevent airborne contamination in my workspace?

A4: To minimize airborne contamination, it is recommended to perform sample preparation and analysis in a controlled environment, such as a laminar flow hood or a dedicated cleanroom.[2] This significantly reduces the introduction of airborne particulates. Regularly cleaning work surfaces is also essential.

Q5: What is a method blank and why is it critical in trace analysis?

A5: A method blank is a sample that includes all the reagents and undergoes the entire sample preparation and analysis procedure but contains no intentionally added analyte.[1] Analyzing a method blank is critical for identifying and quantifying any contamination introduced during the analytical process, ensuring the accuracy of your sample results.[1]

Troubleshooting Guide

Issue 1: High background signal or high values in method blanks.

  • Symptom: The analytical instrument detects this compound or interfering compounds in your blank samples, leading to an elevated baseline or false positives.

  • Potential Causes & Solutions:

    • Contaminated Reagents: The high-purity water, acids, or solvents may be contaminated. Prepare fresh reagents and re-analyze the blank. Consider filtering solvents if necessary.[7]

    • Improperly Cleaned Glassware: Residual TPT from previous experiments is a primary cause. Re-clean all glassware using a rigorous, multi-step protocol (see Experimental Protocols section). Soaking in an acid bath or bleach is recommended.[1][8]

    • Leaching from Labware: Ensure no PVC-containing materials are in contact with your samples or reagents.[1] Switch to glass or polypropylene (B1209903) labware where possible.

    • Instrument "Memory Effect": Previous, more concentrated samples can leave residues in the instrument's injection port, tubing, or column. Increase the wash time between samples and consider running several solvent blanks to flush the system.[7]

Issue 2: Inconsistent or non-reproducible results between replicate samples.

  • Symptom: Analysis of identical sample aliquots produces significantly different quantitative results.

  • Potential Causes & Solutions:

    • Cross-Contamination: Contamination may be introduced sporadically during sample handling. Use fresh pipette tips for every transfer and ensure all equipment is thoroughly cleaned between samples.

    • Non-Homogeneous Sample: The this compound may not be evenly distributed throughout the sample matrix, particularly in solid samples like soil or tissue.[9] Ensure the sample is thoroughly homogenized before taking aliquots.

    • Inconsistent Sample Preparation: Variations in extraction times, solvent volumes, or pH adjustments can lead to variable recovery rates. Adhere strictly to the validated sample preparation protocol.[10]

Data Presentation

Table 1: Typical Performance of Analytical Methods for this compound (TPT)

Analytical MethodSample MatrixLimit of Quantification (LOQ)Recovery Rate (%)
LC-MS/MSSurface Water0.1 µg/L86 - 107%
LC-MS/MSSoil10 µg/kg72 - 87%
GC-MSGeneralLow ng/L to pg/L range70 - 120%

Data compiled from multiple sources.[1][10]

Table 2: Examples of this compound Concentrations in Environmental Samples

Sample TypeLocationMean ConcentrationMaximum Concentration
Pelagic Fish MuscleJapan (Market Basket Study)0.048 µg/g>1.0 µg/g
Clams & ShrimpsJapan (Market Basket Study)0.113 µg/g0.83 µg/g

Data from a survey in Japan.[11]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace-Level Analysis

This protocol is designed to remove organic and inorganic residues to prevent contamination.

  • Initial Rinse: As soon as possible after use, rinse glassware with a suitable solvent (e.g., acetone (B3395972), ethanol) to remove the bulk of organic residues. Dispose of the solvent waste appropriately.

  • Detergent Wash: Submerge and scrub the glassware in a warm solution of laboratory-grade, phosphate-free detergent (e.g., Alconox, Liquinox).[12]

  • Tap Water Rinse: Rinse thoroughly with warm tap water to remove all detergent.[13]

  • Acid Bath: Soak the glassware in a 10-20% nitric acid or hydrochloric acid bath for at least 4-6 hours, or overnight.[8][13] This step is crucial for removing trace metal and organometallic residues. Alternatively, an overnight soak in bleach can be effective for organotin compounds.[8]

  • Final Rinse: Rinse the glassware multiple times (at least 3-4 times) with high-purity, deionized water.[12][13]

  • Drying: Allow glassware to air dry on a clean rack to avoid contamination from paper towels.[12] For faster drying, rinse with high-purity acetone and allow it to evaporate in a clean environment.

  • Storage: Store clean glassware covered or in a dust-free cabinet to prevent airborne contamination.

Protocol 2: Solid Phase Extraction (SPE) for TPT in Water Samples

This is a generalized workflow for extracting and concentrating this compound from water samples.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by high-purity water through it.

  • Sample Loading: Adjust the pH of the water sample (e.g., 100 mL) to approximately 9.0.[10] Pass the sample through the conditioned SPE cartridge at a steady flow rate.

  • Washing: Wash the cartridge with high-purity water to remove any interfering polar compounds.

  • Elution: Elute the trapped this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., 1 mL of methanol containing acetic acid).[10]

  • Analysis: The resulting eluate, now containing the concentrated analyte, is ready for analysis by LC-MS/MS or a similar technique.

Visualizations

contamination_sources cluster_lab Laboratory Environment cluster_env Environmental Sources lab_air Airborne Dust & Aerosols sample Analytical Sample lab_air->sample Direct Contamination reagents Contaminated Solvents & Reagents reagents->sample Direct Contamination glassware Improperly Cleaned Glassware glassware->sample Direct Contamination plastics Leaching Plastics (e.g., PVC) plastics->sample Direct Contamination antifouling Antifouling Paints antifouling->sample Indirect Contamination agriculture Agricultural Fungicides agriculture->sample Indirect Contamination

Caption: Primary sources of this compound contamination in a laboratory setting.

troubleshooting_workflow start High TPT Signal in Method Blank check_reagents Prepare Fresh Reagents (Water, Solvents, Acids) start->check_reagents retest1 Re-run Blank check_reagents->retest1 clean_glassware Re-clean Glassware (Acid/Bleach Soak) retest1->clean_glassware Signal High? pass Problem Resolved retest1->pass Signal Low? retest2 Re-run Blank clean_glassware->retest2 check_instrument Flush Instrument (Increase Wash Time) retest2->check_instrument Signal High? retest2->pass Signal Low? retest3 Re-run Blank check_instrument->retest3 retest3->pass Signal Low? fail Contamination Persists (Investigate Further) retest3->fail Signal High?

Caption: Decision tree for troubleshooting high this compound blank values.

analysis_workflow cluster_prep Sample Preparation cluster_analysis Analysis sampling 1. Sample Collection (Use Glass Containers) homogenize 2. Homogenization (For Solid Samples) sampling->homogenize cc1 Use Pre-Cleaned Glassware sampling->cc1 extraction 3. Extraction / Cleanup (e.g., SPE, QuEChERS) homogenize->extraction concentrate 4. Concentration extraction->concentrate cc2 Use High-Purity Reagents extraction->cc2 instrument 5. Instrumental Analysis (LC-MS/MS or GC-MS) concentrate->instrument data_proc 6. Data Processing instrument->data_proc cc3 Run Method Blanks instrument->cc3

Caption: Workflow for trace analysis with key contamination control points.

References

Technical Support Center: Analysis of Triphenyltin in Sediment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of triphenyltin (TPT) in sediment samples.

Troubleshooting Guide: Low this compound Recovery

This guide addresses common issues encountered during the analysis of this compound in sediment samples, presented in a question-and-answer format to help you pinpoint and resolve problems in your experimental workflow.

Question 1: My this compound recovery is consistently low. What are the most likely causes related to my sample extraction procedure?

Answer: Low recovery of this compound from sediment is often linked to the extraction step due to its strong adsorption to sediment particles.[1][2] Several factors in your extraction protocol could be the culprit:

  • Inadequate Solvent Polarity: The choice of extraction solvent is critical. This compound is a non-polar compound, but the sediment matrix is complex. Often, a mixture of polar and non-polar solvents is required to efficiently desorb TPT from the sediment particles. Methanol, acetic acid, and toluene (B28343) are commonly used.[3][4]

  • Insufficient Acidification: Acidification of the sediment sample is crucial to protonate any anionic forms of this compound and break its binding to the sediment matrix.[5][[“]] Hydrochloric acid or acetic acid are frequently added to the extraction solvent.[1][3]

  • Ineffective Extraction Technique: The method of extraction significantly impacts recovery. Vigorous shaking, sonication, or accelerated solvent extraction (ASE) are necessary to ensure thorough contact between the solvent and the sediment particles.[1][2][3] Simple vortexing or passive soaking may not be sufficient.

  • Presence of Water: Excess water in the sediment sample can hinder the extraction efficiency of non-polar solvents. Freeze-drying the sediment sample before extraction is a common practice to improve recovery.[3]

Question 2: I've optimized my extraction, but my recovery is still poor. Could the derivatization step be the problem?

Answer: Yes, the derivatization step is critical for the analysis of this compound by gas chromatography (GC) and can be a significant source of analyte loss if not properly optimized.[3][7] this compound is not volatile enough for direct GC analysis and must be converted to a more volatile derivative.[7]

  • Choice of Derivatizing Agent: The two most common derivatizing agents for organotins are Grignard reagents (e.g., pentylmagnesium bromide) and sodium tetraethylborate (NaBEt4).[3][8] Grignard derivatization is often reported to have high yields for various matrices, including sediment.[8][9]

  • Incomplete Reaction: The derivatization reaction may be incomplete due to insufficient reagent, suboptimal pH, or the presence of interfering substances. The reaction conditions, including time and temperature, should be carefully controlled.

  • Reagent Quality: The quality of the derivatizing agent is paramount. Grignard reagents are sensitive to moisture and air, and their effectiveness can degrade over time. Freshly prepared or properly stored reagents should be used.

  • Matrix Interferences: The sample extract may contain compounds that compete with this compound for the derivatizing agent, leading to lower derivatization efficiency. A cleanup step prior to derivatization can help mitigate this issue.[10]

Question 3: What role does the sample cleanup process play in improving this compound recovery?

Answer: A thorough cleanup of the sample extract is essential to remove co-extracted matrix components that can interfere with the analysis and lead to low recovery.[10][11]

  • Removal of Interferences: Sediment extracts are complex and can contain lipids, humic acids, and sulfur compounds that can interfere with both the derivatization and the final detection.[11]

  • Column Chromatography: Solid-phase extraction (SPE) using cartridges packed with materials like Florisil or silica (B1680970) gel is a common and effective cleanup technique.[5][8][10] The choice of sorbent and elution solvents should be optimized to selectively retain interferences while allowing the this compound to pass through.

  • Minimizing Analyte Loss: While cleanup is crucial, it can also be a source of analyte loss. It is important to validate the cleanup procedure by analyzing spiked samples to ensure that this compound is not being inadvertently removed along with the interferences.

Frequently Asked Questions (FAQs)

Q1: What are the typical recovery rates for this compound in sediment analysis?

A1: Recovery rates can vary significantly depending on the sediment type, the concentration of this compound, and the analytical method used. However, well-optimized methods can achieve recoveries in the range of 70-110%.[1] The table below summarizes recovery data from various studies.

Q2: Which analytical technique is better for this compound analysis in sediment: GC-MS or LC-MS/MS?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the determination of this compound in sediment.

  • GC-MS: This is a widely used and robust technique. It typically requires a derivatization step to make the this compound volatile.[3][7] GC-MS offers excellent separation efficiency and sensitivity.

  • LC-MS/MS: This technique has the advantage of not requiring a derivatization step, which can simplify sample preparation and reduce a potential source of error.[1] LC-MS/MS is also highly selective and sensitive.

The choice between the two often depends on the available instrumentation, the specific requirements of the analysis, and the laboratory's expertise.

Q3: Can I analyze this compound without a derivatization step?

A3: While GC-based methods almost always require derivatization, it is possible to analyze underivatized this compound using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a mass spectrometer (LC-MS) or an inductively coupled plasma mass spectrometer (HPLC-ICP-MS).[1] Recently, methods for the analysis of underivatized organotin compounds by GC-triple quadrupole mass spectrometry have also been developed.

Q4: How can I be sure that my low recovery isn't due to contamination in my lab?

A4: Contamination is a serious concern in trace analysis.[11] To minimize the risk of contamination:

  • Use High-Purity Reagents: All solvents and reagents should be of the highest purity available.

  • Thoroughly Clean Glassware: Glassware should be meticulously cleaned, for example by baking in a muffle furnace, to remove any residual organotin compounds.[11]

  • Analyze Blanks: Regularly analyze procedural blanks (samples that go through the entire analytical process without the sediment matrix) to check for contamination from reagents, glassware, or the laboratory environment.[11]

  • Avoid PVC Plastics: Dibutyltin, a related organotin compound, is used as a stabilizer in PVC plastics. It is advisable to avoid using PVC materials in the lab to prevent cross-contamination.[11]

Data Presentation

Table 1: Recovery of this compound in Sediment Samples using Different Analytical Methods

Analytical MethodExtraction MethodDerivatization AgentCleanup MethodRecovery (%)Reference
GC-FPDMethanol-acid digestionSodium tetraethylborate (NaBEt4)Silica gel columnGood recoveries (not quantified)[3][4]
LC-MS/MSModified QuEChERS (acidified acetonitrile)NoneDispersive SPE with C1872 - 87[1]
GC-FPDAcid leaching with HBr, extraction with tropolone (B20159) in dichloromethaneGrignard pentylationFlorisil columnNot specified[5]
GC-MSAccelerated Solvent Extraction (ASE) with acetic acid and sodium acetate (B1210297) in methanolSodium tetraethylborate (NaBEt4)Silica gel87 - 105 (relative)[2]
GC-MS/MSHexane with tropolonen-PrMgBr (Grignard)Silica and Florisil SPE70.5 - 105.3 (spiked in biotic matrices)[8][9]

Experimental Protocols

Protocol 1: this compound Analysis in Sediment by GC-MS (with Derivatization)

This protocol is a generalized procedure based on common practices reported in the literature.[2][3][10]

  • Sample Preparation:

    • Freeze-dry the sediment sample to remove moisture.

    • Homogenize the dried sample by grinding and sieving.

  • Extraction:

    • Weigh approximately 1-5 g of the homogenized sediment into a centrifuge tube.

    • Add an internal standard (e.g., a deuterated TPT standard).

    • Add 10 mL of an extraction solvent mixture, such as methanol/acetic acid (3:1 v/v).[3]

    • Extract the sample using ultrasonication for 30 minutes or by shaking for 1 hour.[3][10]

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction step twice more and combine the supernatants.

  • Cleanup:

    • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

    • Prepare a solid-phase extraction (SPE) column packed with silica gel.

    • Condition the column with the appropriate solvent.

    • Load the concentrated extract onto the column.

    • Wash the column with a non-polar solvent (e.g., hexane) to remove interferences.

    • Elute the this compound with a more polar solvent or solvent mixture (e.g., hexane/dichloromethane).

  • Derivatization:

    • Evaporate the cleaned extract to near dryness.

    • Reconstitute the residue in a suitable solvent (e.g., hexane).

    • Add the derivatizing agent, for example, 1 mL of 2M pentylmagnesium bromide in diethyl ether (a Grignard reagent).

    • Allow the reaction to proceed for 30-60 minutes at room temperature.

    • Quench the reaction by slowly adding an acidic solution (e.g., 0.5 M H2SO4).

    • Extract the derivatized this compound (now pentylthis compound) into an organic solvent like hexane.

  • Analysis:

    • Analyze the final extract by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for quantification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_derivatization Derivatization (for GC) cluster_analysis Analysis start Sediment Sample freeze_dry Freeze-Drying start->freeze_dry homogenize Homogenization freeze_dry->homogenize weigh Weighing & Spiking homogenize->weigh extract Solvent Extraction (e.g., Sonication) weigh->extract separate Centrifugation/ Filtration extract->separate concentrate1 Concentration separate->concentrate1 spe Solid-Phase Extraction (SPE) concentrate1->spe elute Elution spe->elute concentrate2 Concentration elute->concentrate2 derivatize Add Grignard Reagent or NaBEt4 concentrate2->derivatize quench Reaction Quench derivatize->quench gcms GC-MS Analysis quench->gcms

Caption: Experimental workflow for the analysis of this compound in sediment.

Troubleshooting_Workflow start Start: Low TPT Recovery check_extraction Review Extraction Protocol start->check_extraction extraction_issue Potential Extraction Issues: - Inadequate solvent - Insufficient acidification - Ineffective technique - Presence of water check_extraction->extraction_issue Issue Found check_derivatization Review Derivatization Step check_extraction->check_derivatization No Issue end Recovery Improved extraction_issue->end derivatization_issue Potential Derivatization Issues: - Wrong reagent choice - Incomplete reaction - Poor reagent quality - Matrix interference check_derivatization->derivatization_issue Issue Found check_cleanup Evaluate Cleanup Procedure check_derivatization->check_cleanup No Issue derivatization_issue->end cleanup_issue Potential Cleanup Issues: - Ineffective removal of interferences - Analyte loss during cleanup check_cleanup->cleanup_issue Issue Found check_contamination Investigate Contamination check_cleanup->check_contamination No Issue cleanup_issue->end contamination_source Potential Contamination Sources: - Impure reagents - Unclean glassware - Lab environment - PVC materials check_contamination->contamination_source Issue Found check_contamination->end No Issue (Re-evaluate all steps) contamination_source->end

Caption: Troubleshooting workflow for low this compound recovery.

References

Technical Support Center: Analysis of Triphenyltin and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical determination of triphenyltin (TPT) and its degradation products, such as diphenyltin (B89523) (DPT) and monophenyltin (MPT).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and its metabolites.

Issue 1: Poor Chromatographic Resolution & Peak Shape

Poor resolution between TPT and its degradation products, or co-elution with matrix components, can compromise quantification. Common peak shape problems include tailing, fronting, and broadening.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition (HPLC) Optimize the mobile phase. A common mobile phase for reversed-phase HPLC includes a mixture of acetonitrile (B52724), water, and acetic acid, sometimes with additives like triethylamine (B128534) to reduce peak tailing.[1] For instance, a mobile phase of tetrahydrofuran-water-acetonitrile-glacial acetic acid (13:25:5:7, v/v) containing 0.05% triethylamine and 1.0% sodium acetate (B1210297) has been used successfully.[1]
Incorrect Column Selection For HPLC, a C18 column is frequently used for the separation of organotin compounds.[1][2] For GC analysis, a capillary column like OV-101 is suitable after derivatization.[3]
Suboptimal pH of the Mobile Phase (HPLC) The pH of the mobile phase can significantly affect the retention and peak shape of organotin compounds. Adjusting the pH can improve separation. For example, adjusting the sample pH to 9.0 has been used for SPE of TPT from water samples.[2][4]
Column Overloading Inject a smaller volume of the sample or dilute the sample.[5]
Matrix Effects Implement a robust sample cleanup procedure. Techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can effectively remove interfering matrix components.[2][4]
Derivatization Issues (GC) Incomplete derivatization can lead to poor peak shape and multiple peaks for a single analyte. Ensure the derivatization agent (e.g., sodium tetraethylborate, NaBEt4) is fresh and the reaction conditions (pH, time) are optimized.[6]

Troubleshooting Workflow for Poor Resolution:

Caption: Troubleshooting workflow for poor chromatographic resolution.

Issue 2: Low Sensitivity or No Analyte Signal

This can be due to a variety of factors, from sample preparation to instrument settings.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Extraction Optimize the extraction solvent and procedure. For soil samples, a modified QuEChERS method using acidified acetonitrile has shown good recoveries.[2][4] For water samples, SPE with a C18 sorbent is effective.[2][4]
Analyte Loss During Sample Preparation Ensure all glassware is properly cleaned to avoid adsorption of organotin compounds. Minimize the number of transfer steps. Check the pH during extraction and cleanup steps, as it can influence analyte stability and recovery.
Detector Not Optimized For UV detection in HPLC, ensure the wavelength is set appropriately (e.g., 257 nm for TPT and DPT). For mass spectrometry (MS), optimize the ionization source and collision energies for the target analytes. Negative ion chemical ionization (NICI) has been shown to be highly sensitive for GC-MS analysis of TPT.[7]
Derivatization Failure (GC) If using GC, ensure the derivatization step is complete. Prepare the derivatizing reagent fresh.[6]
Instrument Contamination A contaminated injector, column, or detector can lead to a loss of signal.[8] Regular maintenance and cleaning are crucial.

Logical Relationship for Low Sensitivity Diagnosis:

Low_Sensitivity_Diagnosis Start Low or No Signal Check_Standard Analyze a Fresh, Known Concentration Standard Start->Check_Standard Standard_OK Standard Signal is Good Check_Standard->Standard_OK Yes Standard_Bad Standard Signal is Poor Check_Standard->Standard_Bad No Sample_Prep_Issue Investigate Sample Preparation Steps (Extraction, Cleanup, Derivatization) Standard_OK->Sample_Prep_Issue Instrument_Issue Investigate Instrument (Injector, Column, Detector) Standard_Bad->Instrument_Issue HPLC_Workflow Start Start HPLC Analysis Sample_Prep Sample Preparation (e.g., SPE Protocol 1) Start->Sample_Prep Mobile_Phase_Prep Mobile Phase Preparation (Protocol 2) Start->Mobile_Phase_Prep Run_Analysis Inject Sample & Run Analysis Sample_Prep->Run_Analysis Instrument_Setup Instrument Setup (Column, Flow Rate, Detector) Mobile_Phase_Prep->Instrument_Setup Instrument_Setup->Run_Analysis Data_Processing Data Processing (Peak Integration, Quantification) Run_Analysis->Data_Processing End End of Analysis Data_Processing->End

References

Validation & Comparative

Unveiling Trace Contaminants: A Comparative Guide to Analytical Methods for Triphenyltin Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of triphenyltin (TPT), a persistent organotin compound with known toxicity, is of paramount importance. This guide provides a comprehensive comparison of validated analytical methods for the determination of this compound in various matrices, supported by experimental data and detailed protocols to aid in method selection and implementation.

This compound compounds have been utilized as biocides in antifouling paints for ships and as fungicides in agriculture.[1] Their persistence in the environment and potential for bioaccumulation necessitate sensitive and reliable analytical methods for monitoring their presence in environmental samples, food products, and biological tissues.[2][3] This guide explores and contrasts several key analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with various detectors.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for this compound determination is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the quantitative performance of various validated methods.

Table 1: Performance of GC-based Methods for this compound Determination

Analytical MethodMatrixSample PreparationDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-FPD SeawaterSolid Phase Extraction (SPE)Ethylation (NaBEt4)--70-
GC-FPD SedimentMethanol-acid digestionEthylation (NaBEt4)--Good recoveries reported-
GC-MS (NICI) SeawaterLiquid-Liquid Extraction with HBrHalogen exchange to bromide25 pg/mL---
Capillary GC-FPD Water-Methylation----

GC-FPD: Gas Chromatography with Flame Photometric Detection. GC-MS (NICI): Gas Chromatography-Mass Spectrometry with Negative Ion Chemical Ionization. Data sourced from multiple studies.[1][4][5]

Table 2: Performance of LC-based Methods for this compound Determination

Analytical MethodMatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
LC-MS/MS Surface WaterSolid Phase Extraction (SPE)-0.1 µg/L86 - 1073 - 8
LC-MS/MS SoilModified QuEChERS-10 µg/kg72 - 873 - 8
LC-ESI-MS WaterSolid Phase Extraction (SPE)0.02 - 0.08 µg/L-62 - 982 - 11
HPTLC Potatoes--0.1 ppm (quantitation)--

LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry. LC-ESI-MS: Liquid Chromatography with Electrospray Ionization Mass Spectrometry. HPTLC: High-Performance Thin-Layer Chromatography. Data sourced from multiple studies.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are protocols for key experiments cited in this guide.

Method 1: GC-FPD Analysis of this compound in Seawater

1. Sample Preparation (Solid Phase Extraction):

  • Condition a C18 SPE cartridge.

  • Pass a known volume of seawater sample through the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the trapped this compound with a suitable organic solvent.[1]

2. Derivatization (Ethylation):

  • To the eluate, add a sodium tetraethylborate (NaBEt4) solution to convert the non-volatile this compound into its more volatile ethylated derivative.[1][9]

  • The reaction is typically carried out in a buffered solution.[1]

3. GC-FPD Analysis:

  • Injector: Split/splitless, operated in splitless mode.

  • Column: A non-polar capillary column, such as one coated with 5% phenylpolysiloxane.[1]

  • Oven Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 50°C, ramped to 300°C.[9]

  • Carrier Gas: Helium.[9]

  • Detector: A Flame Photometric Detector (FPD) equipped with a tin-selective filter.[1][4]

Method 2: LC-MS/MS Analysis of this compound in Surface Water and Soil

1. Sample Preparation:

  • Surface Water (SPE):

    • Adjust the pH of the water sample to 9.0.

    • Pass 100 mL of the sample through a Strata C18-E SPE cartridge (500 mg).

    • Elute with 1 mL of methanol (B129727) containing acetic acid.[8][10]

  • Soil (Modified QuEChERS):

    • To a 10 g soil sample, add 10 mL of acidified acetonitrile.

    • Perform a dispersive solid-phase extraction (dSPE) clean-up step with C18.[8][10]

2. LC-MS/MS Analysis:

  • Chromatography: Reversed-phase liquid chromatography is employed.[8][11]

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection, often with an electrospray ionization (ESI) source.[6][8][12] The high selectivity of LC-MS/MS often eliminates the need for a derivatization step.[11][12]

Visualizing the Workflow and Validation

To better illustrate the analytical process and the relationship between validation parameters, the following diagrams are provided.

G Matrix Sample Matrix (Water, Soil, Food) Extraction Extraction (SPE, LLE, QuEChERS) Matrix->Extraction Cleanup Clean-up (dSPE, Filtration) Extraction->Cleanup Derivatization Derivatization (e.g., Ethylation for GC) Cleanup->Derivatization If required (GC) Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Derivatization->Chromatography Detection Detection (FPD, MS, MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for this compound determination.

G cluster_quantitative Quantitative Parameters cluster_sensitivity Sensitivity Parameters cluster_qualitative Qualitative Parameters Validation Analytical Method Validation Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Repeatability, RSD) Validation->Precision Linearity Linearity (Proportionality of response) Validation->Linearity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity (Analyte assessment in presence of interferences) Validation->Specificity Robustness Robustness (Unaffected by small variations) Validation->Robustness Range Range Linearity->Range LOD->LOQ

Caption: Logical relationships between key analytical method validation parameters.[13][14][15]

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Triphenyltin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organotin compounds like triphenyltin (TPT), the selection of an appropriate analytical method is paramount for ensuring data accuracy, sensitivity, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in methodological selection and cross-validation.

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Analyte Volatility Ideal for non-volatile and thermally labile compounds. This compound can be analyzed directly.Requires volatile and thermally stable compounds. Derivatization is often necessary for TPT to increase volatility.[1][2]
Derivatization Generally not required.[2]Typically required (e.g., ethylation, propylation, or methylation) to make TPT sufficiently volatile.[1][3][4]
Sample Preparation Can involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][6]Often involves extraction followed by a derivatization step.[3][4][7][8]
Instrumentation Cost Generally lower initial investment compared to GC-MS.Can be higher, especially when coupled with a mass spectrometer (MS).
Selectivity Good, especially when coupled with a selective detector like a mass spectrometer (MS/MS).[5][6]Excellent, particularly with selective detectors like a flame photometric detector (FPD) or mass spectrometry (MS).[3][9][10]
Sensitivity High sensitivity can be achieved, especially with MS/MS detection.[5]High sensitivity is a key advantage, with detectors like FPD and MS providing low detection limits.[3][9]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by HPLC and GC.

HPLC-MS/MS Method Protocol for Water and Soil Samples

This protocol is based on a method for the determination of TPT residues in surface water and soil.[5][6]

  • Sample Preparation (Water):

    • Adjust the pH of a 100 mL water sample to 9.0.

    • Perform solid-phase extraction (SPE) using a Strata C18-E cartridge (500 mg).

    • Elute the analyte with 1 mL of methanol (B129727) containing acetic acid.[5][6]

  • Sample Preparation (Soil):

    • Extract a 10 g soil sample using a modified QuEChERS method with 10 mL of acidified acetonitrile (B52724).

    • Perform a clean-up step by dispersive solid-phase extraction (dSPE) with C18.[5][6]

  • Chromatographic Conditions:

    • Column: A reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mobile phase containing acetonitrile and water with a modifier like 0.05% trifluoroacetic acid (TFA) may be employed.[5]

    • Detection: Tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode is used for sensitive and selective detection.[5]

GC-FPD Method Protocol for Water Samples

This protocol is based on a method for determining TPT in water.[4]

  • Sample Preparation:

    • Extract the water sample with hexane.

    • Perform derivatization using sodium tetraethylborate (NaBEt4).[4]

  • Chromatographic Conditions:

    • Column: A silicone OV-1 GC column or similar is suitable.[3]

    • Carrier Gas: An inert gas like helium or nitrogen is used.

    • Injector and Oven Temperature: A programmed temperature ramp is used to ensure good separation.

    • Detection: A flame photometric detector (FPD) is used for tin-selective detection.[3][4]

Data Presentation: Comparison of Validation Parameters

The following tables summarize the quantitative performance data for HPLC and GC methods for the analysis of this compound based on published studies.

Table 1: HPLC Method Validation Data

ParameterMatrixHPLC-MS/MS
Linearity (r²) Soil & Water> 0.9901[5]
Accuracy (% Recovery) Water86 - 107%[5][6]
Soil72 - 87%[5][6]
Precision (% RSD) Water & Soil3 - 8%[5][6]
Limit of Quantification (LOQ) Water0.1 µg L⁻¹[5][6]
Soil10 µg kg⁻¹[5][6]

Table 2: GC Method Validation Data

ParameterMatrixGC-FPDGC-MS/MS
Linearity (r²) Water0.9982[4]0.999[7]
Accuracy (% Recovery) Hair71.7 - 72.7%[3]-
Water72.56 - 119.9%[4]82.2 - 82.4%[7]
Precision (% RSD) Water<15% (implied)3.4 - 7.5%[7]
Limit of Detection (LOD) Hair10 ng g⁻¹[3]-
Beverages-0.001 mg/L (working range start)[7]

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC methods for the analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comp Data Comparison & Evaluation Sample Homogenized Sample Batch Spike Spike with Standard Sample->Spike Split Split into Two Aliquots Spike->Split HPLC_Prep HPLC Sample Prep (e.g., SPE) Split->HPLC_Prep Aliquot 1 GC_Prep GC Sample Prep (e.g., LLE + Derivatization) Split->GC_Prep Aliquot 2 HPLC_Analysis HPLC-MS/MS Analysis HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Quantitative Data HPLC_Analysis->HPLC_Data Compare Statistical Comparison (e.g., t-test, F-test) HPLC_Data->Compare GC_Analysis GC-FPD/MS Analysis GC_Prep->GC_Analysis GC_Data GC Quantitative Data GC_Analysis->GC_Data GC_Data->Compare Conclusion Method Equivalency Conclusion Compare->Conclusion

Caption: Logical workflow for the cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are robust and reliable methods for the quantification of this compound.

HPLC , particularly when coupled with tandem mass spectrometry, offers the significant advantage of not requiring a derivatization step, which can simplify sample preparation and reduce potential sources of error.[2] This makes it well-suited for the analysis of TPT in complex matrices like soil and water.[5][6]

GC , on the other hand, provides excellent sensitivity and selectivity, especially with detectors like FPD or MS.[3][9][10] The main consideration for GC is the necessity of derivatization to ensure the volatility of this compound.[1][2]

The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, available instrumentation, and throughput needs. For comprehensive method validation and to ensure the interchangeability of results, a cross-validation approach, where the same set of samples is analyzed by both techniques as outlined in the workflow above, is highly recommended to establish the equivalency and reliability of the data.

References

A Comparative Analysis of Triphenyltin and Other Organotin Compounds in Antifouling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For decades, organotin compounds, particularly triphenyltin (TPT) and tributyltin (TBT), were the gold standard in antifouling technology due to their exceptional biocidal efficacy.[1][2] These compounds were formulated into marine paints to prevent the settlement and growth of fouling organisms like algae, barnacles, and mollusks on ship hulls, thereby improving vessel speed and fuel efficiency.[2][3] However, their widespread use led to significant environmental concerns due to their extreme toxicity to non-target marine life, persistence in the environment, and ability to bioaccumulate.[2][3] This guide provides a comparative analysis of this compound versus other key organotin compounds, focusing on their performance, environmental impact, and the analytical methods used for their detection, supported by experimental data.

Performance and Properties: A Comparative Overview

While both TBT and TPT were recognized for their excellent antifouling properties, their usage and environmental behavior exhibit key differences.[1][2] TBT was generally considered the most effective and widely used organotin biocide in history, effective at very low concentrations.[1] TPT was also used as a potent biocide, often in combination with TBT or as a fungicide in agriculture.[1]

The environmental fate of these compounds is a critical point of comparison. Both are persistent, especially in sediments where they can remain for years.[1][3] However, studies have shown differences in their stability. For instance, in an artificial seawater model, this compound chloride was found to be more stable, with a half-life (t1/2) of approximately 31.6 years, compared to tributyltin chloride, which had a half-life of 13.6 years.

The primary mechanism of environmental breakdown for both TPT and TBT is the sequential loss of their organic (phenyl or butyl) groups through biotic and abiotic degradation, forming di- and mono-substituted metabolites before ultimately breaking down into less toxic inorganic tin.

Table 1: Comparison of Physicochemical and Performance Characteristics
PropertyThis compound (TPT)Tributyltin (TBT)
Primary Use Antifouling biocide, Agricultural fungicidePrimary antifouling biocide
Leaching Rate 0.5 - 15.1 µg/cm²/day (initial)1 - 3 µg/cm²/day (steady state)
Half-life in Seawater 93 - 155 days1 - 2 weeks
Half-life in Sediment Months to several years~2 years (can be longer)
Degradation Pathway TPT → Diphenyltin (DPT) → Monophenyltin (MPT) → Inorganic SnTBT → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Sn

Note: Leaching rates are from different studies with varying methodologies and paint formulations and are not directly comparable.

Ecotoxicity Profile

The high toxicity of organotin compounds to non-target marine organisms is the primary reason for the severe restrictions on their use, culminating in a global ban by the International Maritime Organization (IMO).[1] TBT is a well-documented endocrine disruptor, famously causing "imposex"—the development of male sexual characteristics in female gastropods—at extremely low concentrations (nanograms per liter).[3] TPT has also been shown to have endocrine-disrupting effects.

The following tables summarize acute toxicity data for TPT and TBT from various experimental studies.

Table 2: Acute Toxicity to Gilthead Seabream (Sparus aurata) Embryos
CompoundExposure DurationLC50 (µg/L)
This compound Chloride (TPhTCl)24 hours34.2
Tributyltin Chloride (TBTCl)24 hours28.3
Table 3: Toxicity to Freshwater Mudsnail (Potamopyrgus antipodarum) in Sediment
CompoundExposure DurationEndpointValue (mg Sn/kg)
This compound (TPT) 4 weeksLC50 (Mortality)> 500
4 weeksEC10 (Embryo Production)0.05
8 weeksLC50 (Mortality)267
8 weeksEC10 (Embryo Production)0.01
Tributyltin (TBT) 4 weeksLC50 (Mortality)521
4 weeksEC10 (Embryo Production)0.98
8 weeksLC50 (Mortality)431
8 weeksEC10 (Embryo Production)2.98

Environmental Fate and Degradation Pathway

The degradation of TPT and TBT in the marine environment is a stepwise process. The tri-substituted compounds are the most toxic, with toxicity generally decreasing with the loss of each organic group.

G cluster_0 This compound (TPT) Degradation cluster_1 Tributyltin (TBT) Degradation TPT This compound (TPT) (C₆H₅)₃Sn⁺ DPT Diphenyltin (DPT) (C₆H₅)₂Sn²⁺ TPT->DPT - Phenyl MPT Monophenyltin (MPT) (C₆H₅)Sn³⁺ DPT->MPT - Phenyl Sn4 Inorganic Tin Sn⁴⁺ MPT->Sn4 - Phenyl TBT Tributyltin (TBT) (C₄H₉)₃Sn⁺ DBT Dibutyltin (DBT) (C₄H₉)₂Sn²⁺ TBT->DBT - Butyl MBT Monobutyltin (MBT) (C₄H₉)Sn³⁺ DBT->MBT - Butyl Sn4_2 Inorganic Tin Sn⁴⁺ MBT->Sn4_2 - Butyl

Sequential degradation pathways for TPT and TBT.

Experimental Protocols

The determination of organotin compounds in environmental matrices requires sensitive and specific analytical methods due to their low concentration and the need to distinguish between the different species (e.g., TBT, DBT, MBT). The most common approach involves gas chromatography coupled with mass spectrometry (GC-MS).

Protocol: Determination of Organotins in Seawater by GC-MS

1. Sample Preparation and Extraction:

  • Collection: Collect 250-400 mL of seawater in pre-cleaned glass bottles.

  • pH Adjustment: Adjust the sample pH to between 4.2 and 5.0 using an acetate (B1210297) buffer solution. This optimizes the derivatization reaction.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., Tripropyltin, TPrT) for quantification.

  • Derivatization (Ethylation): Add a 1-2% (w/v) solution of sodium tetraethylborate (NaBEt₄) to the sample. This reagent ethylates the organotin chlorides, making them more volatile and suitable for GC analysis. The reaction is typically carried out for 10-30 minutes with shaking.

  • Liquid-Liquid Extraction (LLE): Add a non-polar organic solvent (e.g., n-hexane or pentane) to the sample and shake vigorously for approximately 1-10 minutes to extract the derivatized organotins into the organic phase. Allow the layers to separate.

  • Drying and Concentration: Carefully transfer the organic layer to a clean vial. Add anhydrous sodium sulphate to remove any residual water. The extract is then concentrated to a final volume of around 400-500 µL under a gentle stream of nitrogen.

2. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC):

    • Injection: Inject a large volume (e.g., 3-50 µL) of the concentrated extract using a Programmed Temperature Vaporization (PTV) injector to achieve low detection limits.

    • Column: Use a capillary column suitable for organometallic compound separation (e.g., a 30m x 0.25mm column with a 0.25µm film thickness).

    • Temperature Program: Start at a low temperature (e.g., 50-70°C) and ramp up to a final temperature of around 290°C to separate the different organotin compounds.

  • Mass Spectrometer (MS):

    • Ionization: Use Electron Impact (EI) ionization.

    • Detection: Operate in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for high sensitivity and selectivity. Monitor characteristic ions for each ethylated organotin compound and the internal standard.

    • Quantification: Calculate the concentration of each organotin species based on the response relative to the internal standard and a calibration curve.

G cluster_workflow Analytical Workflow for Organotins in Seawater Sample 1. Seawater Sample (400 mL) pH_Adjust 2. Adjust pH to ~4.5 (Acetate Buffer) Sample->pH_Adjust Spike 3. Spike with Internal Standard (TPrT) pH_Adjust->Spike Deriv 4. Ethylation with NaBEt₄ Spike->Deriv LLE 5. Liquid-Liquid Extraction (Hexane/Pentane) Deriv->LLE Dry 6. Dry Organic Phase (Na₂SO₄) LLE->Dry Concentrate 7. Concentrate Sample (to ~400 µL) Dry->Concentrate GCMS 8. Analyze by GC-MS (PTV Injection, SIM/MSMS) Concentrate->GCMS

Workflow for the analysis of organotins in seawater.

Conclusion

This compound and tributyltin are highly effective antifouling biocides that have been largely phased out due to their severe ecotoxicological effects.[1][2] Experimental data shows that both compounds are toxic to non-target marine organisms at very low concentrations, with TBT often cited as the more potent of the two. While direct, standardized comparisons of their antifouling performance are scarce in recent literature, their historical co-formulation in some paints suggests complementary biocidal activity.[1] The primary legacy of these compounds is their persistence in marine sediments, where they continue to pose a long-term environmental risk. The development of sensitive analytical protocols has been crucial for monitoring their presence and understanding their environmental fate, guiding the transition to more environmentally benign antifouling technologies.

References

A Guide to Inter-laboratory Comparison of Triphenyltin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of triphenyltin (TPT), a persistent organic pollutant with significant toxicological concern. While specific quantitative data from inter-laboratory comparison studies are often confidential and not publicly available, this document summarizes the performance of various analytical techniques as reported in peer-reviewed literature. This allows for an objective comparison to aid in methodology selection and data interpretation.

Data Presentation: Comparison of Analytical Method Performance for this compound

The following table summarizes the performance of different analytical methods for the determination of this compound in various environmental matrices. The data is compiled from single-laboratory validation studies and provides a benchmark for expected performance.

Analytical MethodMatrixExtraction MethodDerivatizationLimit of Quantification (LOQ)Recovery (%)Reference
GC-FPDSeawaterSolid Phase Extraction (SPE)Ethylation (NaBEt4)Not Specified70[1]
GC-FPDSedimentMethanol-acid digestionEthylation (NaBEt4)Not SpecifiedGood recoveries reported[1]
LC-MS/MSSurface WaterSolid Phase Extraction (SPE)None0.1 µg/L86 - 107
LC-MS/MSSoilModified QuEChERSNone10 µg/kg72 - 87
GC-ECDWaterBenzene ExtractionHydrogenation (NaBH4)0.4 - 0.8 µg/L70 - 95[2]
GC-ECDSedimentMethanolic HCl ExtractionHydrogenation (NaBH4)0.02 - 0.04 µg/g70 - 95[2]
GC-MSSeawaterSolid Phase Extraction & PropylationGrignard Reagent5.2 - 11 ng/L (LOD)81 - 89[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are summaries of common experimental protocols for this compound analysis.

Sample Extraction

Solid Phase Extraction (SPE) for Water Samples: A common procedure for extracting TPT from water involves passing a known volume of the water sample through a solid-phase cartridge (e.g., C18). The TPT is adsorbed onto the stationary phase and subsequently eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile. The pH of the sample may be adjusted to enhance retention on the sorbent.

Solvent Extraction for Sediment and Soil Samples: For solid matrices, TPT is typically extracted using an organic solvent, often with the aid of sonication or mechanical shaking. A common extraction solvent is a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like methanol or acetone), often acidified with an acid such as hydrochloric or acetic acid to facilitate the extraction of organotin species. The presence of a chelating agent like tropolone (B20159) can improve extraction efficiency.

Derivatization

For analysis by gas chromatography (GC), the relatively polar and non-volatile this compound chloride or hydroxide (B78521) needs to be converted to a more volatile derivative.

Ethylation with Sodium Tetraethylborate (NaBEt4): This is a widely used derivatization technique where an aqueous solution of NaBEt4 is added to the sample extract. The ethylating agent reacts with the this compound cation to form the more volatile triphenylethyltin, which is then extracted into an organic solvent for GC analysis.

Grignard Reaction: Another common derivatization method involves the use of a Grignard reagent, such as pentylmagnesium bromide. This reaction also forms a more volatile tetra-organotin compound suitable for GC analysis.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of TPT derivatives. The gas chromatograph separates the derivatized TPT from other compounds in the sample, and the mass spectrometer provides mass spectral data for confirmation and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has the advantage of not requiring a derivatization step. The liquid chromatograph separates the native TPT from the sample matrix, and the tandem mass spectrometer provides high selectivity and sensitivity for quantification.

Gas Chromatography with Flame Photometric Detection (GC-FPD): GC-FPD is a selective detector for tin-containing compounds. It offers good sensitivity for TPT analysis, especially when coupled with a high-resolution capillary GC column.

Inter-laboratory Comparison Workflow

Inter-laboratory comparisons, also known as proficiency tests, are a cornerstone of quality assurance in analytical laboratories. They allow participants to assess their performance against their peers and a reference value.

G cluster_0 Planning and Preparation cluster_1 Execution cluster_2 Evaluation and Reporting A PT Provider Prepares Homogeneous Test Material B Characterization and Stability Testing of Material A->B C Distribution of Samples to Participating Laboratories B->C D Laboratories Analyze Samples Using Their Methods C->D E Submission of Results to PT Provider D->E F Statistical Analysis of Results (e.g., z-scores) E->F G Generation of Confidential Laboratory Performance Reports F->G H Issuance of Final Summary Report (Anonymized Data) G->H

Workflow of a typical inter-laboratory comparison study.

In these studies, a central organizer prepares and distributes homogeneous samples to multiple laboratories. Each laboratory analyzes the sample using their routine methods and reports the results. The organizer then statistically evaluates the data, often using z-scores to provide a standardized measure of performance. A z-score between -2 and +2 is generally considered satisfactory. This process helps to ensure the comparability and reliability of analytical data across different laboratories.

References

A Guide to Certified Reference Materials for Accurate Triphenyltin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of triphenyltin (TPT) is crucial due to its persistence and toxicity. Certified Reference Materials (CRMs) are indispensable tools for ensuring the quality and validity of analytical measurements. This guide provides a comparison of available CRMs for TPT analysis, details experimental protocols, and outlines the logical workflow for their use.

This compound, an organotin compound, has been widely used as a fungicide and antifouling agent. Its presence in the environment and potential for bioaccumulation necessitate reliable analytical methods for its detection and quantification. CRMs provide a benchmark for method validation, ensuring that analytical results are accurate and comparable across different laboratories and studies.

Comparison of Certified Reference Materials for this compound

The availability of CRMs specifically certified for this compound is limited, highlighting the analytical challenges associated with this compound. However, several materials are valuable for quality control in TPT analysis.

Certified Reference MaterialMatrixCertified Value for this compound (as Sn)Indicative/Information Value for this compoundCertified Values for Other Organotins
NMIJ CRM 7306-a [1][2][3]Marine Sediment6.9 ± 1.2 µg/kg-Yes (Dibutyltin, Tributyltin, Monobutyltin, Diphenyltin)
ERM-CE477 [4]Mussel TissueNot Certified*-Yes (Tributyltin, Dibutyltin, Monobutyltin)
BCR-462 [4][5]Coastal SedimentNot Certified-Yes (Tributyltin, Dibutyltin)

*An attempt to certify this compound in ERM-CE477 was unsuccessful due to the instability of the compound in the material. This underscores the importance of proper storage and handling of TPT standards and samples.

Experimental Protocols for this compound Analysis using CRMs

The following sections detail generalized experimental protocols for the analysis of this compound in solid matrices, incorporating the use of CRMs for method validation and quality control.

Sample Preparation and Extraction

A common procedure for extracting TPT from sediment or biological tissues involves solvent extraction, often with the aid of a complexing agent and acidification.

Protocol for Sediment Samples (based on methods for NMIJ CRM 7306-a): [1][2][3]

  • Homogenization: Thoroughly mix the CRM or sample to ensure homogeneity.

  • Weighing: Accurately weigh a subsample of the material (typically 0.5 - 2 g).

  • Extraction:

    • Add a suitable extraction solvent, such as a mixture of toluene (B28343) and acetic acid or hexane (B92381) and tropolone.

    • Employ an extraction technique such as mechanical shaking, ultrasonic agitation, or pressurized liquid extraction.

  • Derivatization (for GC-based methods):

    • The extract is often derivatized to increase the volatility and thermal stability of TPT. Common derivatizing agents include sodium tetraethylborate (NaBEt4) or Grignard reagents. This step converts the ionic organotin species into their more volatile ethylated or propylated forms.

  • Clean-up: The extract may require a clean-up step, for example, using silica (B1680970) gel or Florisil cartridges, to remove interfering matrix components.

  • Final Volume: The cleaned extract is then concentrated and brought to a known final volume before instrumental analysis.

Instrumental Analysis

Both gas chromatography (GC) and liquid chromatography (LC) coupled with sensitive detectors are employed for the determination of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for TPT analysis. After derivatization, the sample is injected into the GC system, where the TPT derivative is separated from other compounds. The mass spectrometer provides sensitive and selective detection.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers the advantage of analyzing TPT without the need for derivatization. The separation is achieved on a suitable LC column, followed by detection using tandem mass spectrometry, which provides high selectivity and sensitivity.[7][8]

Workflow for Using CRMs in this compound Analysis

The following diagram illustrates the typical workflow for incorporating CRMs into the analytical process for this compound, ensuring the reliability of the generated data.

TPT_Analysis_Workflow Workflow for this compound Analysis Using CRMs cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_validation Data Validation & Quality Control cluster_reporting Reporting Sample CRM or Unknown Sample Extraction Solvent Extraction (e.g., Toluene/Acetic Acid) Sample->Extraction Derivatization Derivatization (e.g., Ethylation for GC) Extraction->Derivatization Cleanup Extract Clean-up Derivatization->Cleanup Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification of TPT Analysis->Quantification Comparison Compare CRM result to Certified Value Quantification->Comparison Validation Method Validation (Accuracy, Precision) Comparison->Validation Report Report Results with Uncertainty Estimate Validation->Report

Figure 1: General workflow for TPT analysis incorporating CRMs.

Signaling Pathway of Analytical Method Validation

The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The use of CRMs is a cornerstone of this process, providing a means to assess the accuracy and precision of the method.

Method_Validation_Pathway Signaling Pathway of Analytical Method Validation for TPT cluster_method Method Development cluster_crm Certified Reference Material cluster_performance Performance Characteristics cluster_validation Validation Outcome Method Developed Analytical Method for TPT Accuracy Accuracy Assessment Method->Accuracy Precision Precision Assessment (Repeatability & Reproducibility) Method->Precision LOD_LOQ LOD & LOQ Determination Method->LOD_LOQ CRM CRM with Certified TPT Value CRM->Accuracy CRM->Precision Validated Validated Method Accuracy->Validated Precision->Validated LOD_LOQ->Validated

Figure 2: Role of CRMs in the validation of analytical methods for TPT.

By following standardized protocols and incorporating certified reference materials into their quality control procedures, researchers can ensure the generation of high-quality, reliable data for this compound analysis, which is fundamental for environmental monitoring, food safety assessment, and toxicological studies.

References

Unraveling the Structure-Activity Relationship of Triphenyltin Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenyltin (TPT) compounds, a class of organotin molecules, have garnered significant scientific interest due to their potent biological activities, particularly their anticancer properties. The therapeutic potential of these compounds is intricately linked to their chemical structure, where subtle modifications to the ligand attached to the this compound moiety can dramatically influence their efficacy and mechanism of action. This guide provides a comparative analysis of different this compound derivatives, summarizing key structure-activity relationships (SAR) and presenting supporting experimental data to inform future research and drug development endeavors.

Comparative Cytotoxicity of this compound Derivatives

The cytotoxic activity of this compound compounds is a key indicator of their potential as anticancer agents. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The IC50 values for a range of this compound derivatives against various cancer cell lines are summarized in the table below.

A general trend observed is that the biological activity of organotin compounds is significantly influenced by the nature and number of organic groups attached to the tin atom.[1] For this compound compounds, the variability in the fourth substituent (the X group in Ph3SnX) plays a crucial role in determining the cytotoxic potency.

Table 1: IC50 Values of this compound Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference(s)
This compound hydroxide (B78521) (TPTH)Not specified-[2]
This compound chloride (TPTC)Not specified-[2]
[Ph3Sn(IND)] (Indomethacin derivative)BT-4740.087 ± 0.005[3]
MCF-70.119 ± 0.007[3]
MDA-MB-4680.076 ± 0.004[3]
HCC19370.098 ± 0.006[3]
[Ph3Sn(FBP)] (Flurbiprofen derivative)BT-4740.124 ± 0.008[3]
MCF-70.200 ± 0.012[3]
MDA-MB-4680.103 ± 0.006[3]
HCC19370.117 ± 0.007[3]
This compound isothiocyanate (TPT-ITC)MCF 7More cytotoxic than TBT-ITC[4]
MDA-MB-231More cytotoxic than TBT-ITC[4]
This compound bromide (TPT-Br)S, R, and T cells< 0.5[4]

Note: The table presents a selection of available data. IC50 values can vary depending on the specific experimental conditions.

The data consistently demonstrate that this compound derivatives, particularly those complexed with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and flurbiprofen, exhibit potent cytotoxic effects, often in the nanomolar to low micromolar range.[3] In many cases, these compounds show significantly higher cytotoxicity than the clinically used anticancer drug cisplatin.[3] The ligand attached to the this compound core plays a critical role in this activity, with NSAID conjugates showing particular promise.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[5] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis.[8][9][10]

Protocol:

  • Cell Treatment and Collection: Treat cells with the this compound compounds for the desired time. After treatment, collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9] This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Reactive Oxygen Species (ROS) Detection

The production of reactive oxygen species is a common mechanism of cytotoxicity for many compounds. The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is widely used to measure intracellular ROS levels.[11][12]

Protocol:

  • Cell Treatment: Treat cells with this compound compounds for the desired time.

  • Loading with DCFH-DA: Wash the cells with a serum-free medium and then incubate them with DCFH-DA solution (typically 5-10 µM) for 30 minutes at 37°C.[11]

  • Washing: Wash the cells to remove the excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[11] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound compounds are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and for predicting potential side effects.

Disruption of Cholesterol Homeostasis via LXR/RXR Modulation

This compound compounds have been shown to disrupt cholesterol signaling in mammalian cells.[1] They can act as agonists for the Retinoid X Receptor (RXR), which forms a heterodimer with the Liver X Receptor (LXR).[2][13] This LXR/RXR heterodimer is a key transcriptional regulator of genes involved in cholesterol transport and metabolism.[14] The proposed mechanism involves the binding of the this compound compound to RXR, leading to the activation of the LXR/RXR heterodimer and subsequent upregulation of target genes, which can disrupt cellular cholesterol homeostasis and contribute to cytotoxicity.

LXR_RXR_pathway LXR/RXR Signaling Pathway Modulation by this compound cluster_nucleus Nucleus LXR LXR LXR_RXR_dimer LXR/RXR Heterodimer LXR->LXR_RXR_dimer RXR RXR RXR->LXR_RXR_dimer LXRE LXR Response Element (on DNA) LXR_RXR_dimer->LXRE Binds to Target_Gene_Expression Target Gene Expression LXRE->Target_Gene_Expression Regulates This compound This compound This compound->RXR Activates (Agonist)

Caption: this compound compounds can activate RXR, leading to LXR/RXR heterodimerization and altered gene expression.

Induction of Apoptosis through the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and survival.[15] The mTOR signaling pathway is composed of two distinct complexes, mTORC1 and mTORC2. Dysregulation of this pathway is a hallmark of many cancers. While the precise interactions are still under investigation, some organotin compounds are known to induce cell death through mechanisms that may involve the mTOR pathway.[16] Inhibition of mTOR signaling can lead to the induction of apoptosis, a form of programmed cell death, which is a desirable outcome for an anticancer agent.

mTOR_pathway Potential Interaction of this compound with the mTOR Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits This compound This compound This compound->mTORC1 Inhibits?

Caption: this compound compounds may induce apoptosis by inhibiting the mTOR signaling pathway.

Conclusion

The structure-activity relationship of this compound compounds is a promising area of research for the development of novel anticancer therapeutics. The evidence presented in this guide highlights that the cytotoxicity of these compounds can be significantly enhanced through the strategic selection of ligands. The potent activity of NSAID conjugates, for instance, suggests a synergistic effect that warrants further investigation. The elucidation of their mechanisms of action, including the modulation of the LXR/RXR and mTOR signaling pathways, provides a foundation for the rational design of more effective and selective this compound-based drugs. Further research focusing on optimizing the therapeutic index and understanding the in vivo efficacy and toxicity of these compounds is essential for their potential translation into clinical applications.

References

A Comparative Environmental Impact Assessment of Triphenyltin and its Biocidal Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Antifouling Biocides

The selection of an effective biocide is a critical consideration in various industrial and pharmaceutical applications. Historically, organotin compounds, particularly triphenyltin (TPT), were widely used as potent biocides, especially in antifouling paints for marine vessels. However, growing evidence of their severe environmental impact has led to stringent regulations and a shift towards alternative solutions. This guide provides a comprehensive comparison of the environmental impact of this compound versus its common alternatives, supported by ecotoxicological data and an overview of their mechanisms of action.

Executive Summary

This compound, a highly effective biocide, has been largely phased out due to its extreme toxicity to non-target aquatic organisms, persistence in the environment, and potential for bioaccumulation. Alternative biocides, primarily copper-based compounds and organic "booster" biocides, have been introduced to fill this role. While generally considered less hazardous than TPT, these alternatives are not without their own environmental concerns. This guide presents a data-driven comparison to aid in the informed selection of biocides with a minimized ecological footprint.

Data Presentation: A Comparative Overview

The following tables summarize key environmental impact parameters for this compound and a selection of its common alternatives. Lower LC50/EC50 values indicate higher toxicity. The Bioaccumulation Factor (BCF) reflects the potential for a substance to concentrate in living tissues, while the degradation half-life indicates its persistence in the environment.

Table 1: Comparative Acute Ecotoxicity of Selected Biocides

BiocideChemical ClassTest OrganismEndpoint (Duration)Value (µg/L)
This compound (TPT) OrganotinRhamdia quelen (Silver Catfish)LC50 (96h)9.73[1][2]
Paracentrotus lividus (Sea Urchin)EC50 (embryo-larval)-
Daphnia magna (Water Flea)LC50 (48h)-
Copper Pyrithione (B72027) OrganometallicOncorhynchus mykiss (Rainbow Trout)LC50 (96h)16.58 (as mg/L)[3]
Perinereis nuntia (Polychaete)LC50 (14d)60[3]
Diuron Phenylurea HerbicideDaphnia magna (Water Flea)EC50 (24h)>2,923[4]
Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)3,000 - 60,000[5]
Aquatic PlantsPhotosynthesis Inhibition0.1[6][7]
Irgarol 1051 s-Triazine HerbicideSkeletonema sp. (Marine Diatom)Growth Inhibition (72h)-
Daphnia magna (Water Flea)LC50 (48h)>4,000[8]
Aquatic PlantsEC50 (Growth)0.136[9]

Table 2: Environmental Fate of Selected Biocides

BiocideBioaccumulation Factor (BCF)Degradation Half-life
This compound (TPT) High (e.g., up to 2090 in fish kidney)[10]Long (e.g., 127-139 days in mussels, 347 days in gastropods, potentially years in sediment)[10][11]
Copper Pyrithione Moderate to HighRapid photodegradation in water, but can persist in sediments[12]
Diuron Low to ModeratePersistent in soil and water (half-life can be up to 180-300 days in soil)[13]
Irgarol 1051 High in some species (e.g., up to 10,580 L/kg in macrophytes)[14]Persistent in water and sediment[15]

Mechanisms of Action and Signaling Pathways

The toxicity of these biocides stems from their interference with fundamental biological processes. Understanding these mechanisms is crucial for evaluating their potential for non-target effects.

This compound: Endocrine Disruption

This compound is a potent endocrine disruptor, primarily in mollusks, where it causes a phenomenon known as "imposex" – the imposition of male sexual characteristics on females.[16] This is largely attributed to its interaction with the Retinoid X Receptor (RXR) , a nuclear receptor involved in various signaling pathways. TPT can act as an agonist for RXR, leading to downstream effects on gene expression related to sexual development.[16] Additionally, TPT has been shown to inhibit the enzyme aromatase , which is responsible for converting androgens to estrogens, further contributing to masculinization.[14]

Triphenyltin_Signaling_Pathway TPT This compound (TPT) CellMembrane Cell Membrane TPT->CellMembrane Enters Cell RXR Retinoid X Receptor (RXR) in Cytoplasm/Nucleus TPT->RXR Activates Aromatase Aromatase Enzyme TPT->Aromatase Inhibits CellMembrane->RXR CellMembrane->Aromatase GeneExpression Altered Gene Expression RXR->GeneExpression Regulates Estrogens Estrogens Aromatase->Estrogens Converts Androgens Androgens Androgens->Aromatase Imposex Imposex (Masculinization) Estrogens->Imposex Reduced production contributes to GeneExpression->Imposex

Fig. 1: Simplified signaling pathway of this compound-induced imposex.
Alternative Biocides: Diverse Modes of Action

The primary alternatives to this compound have different mechanisms of toxicity:

  • Copper Pyrithione: This compound's toxicity is largely attributed to the generation of Reactive Oxygen Species (ROS) , leading to oxidative stress.[16][17][18] This can damage cellular components, including lipids, proteins, and DNA, and induce mitochondrial dysfunction.[16][17]

  • Diuron and Irgarol 1051: Both of these biocides are herbicides that act by inhibiting photosynthesis .[15] Specifically, they block the electron transport chain in Photosystem II, a key component of the photosynthetic apparatus in plants and algae.[8] This disrupts energy production and leads to cell death in photosynthetic organisms. While their primary targets are plants, they can also have adverse effects on non-target aquatic animals.

Experimental Protocols: A Foundation for Comparative Data

The ecotoxicological data presented in this guide are generated through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data from different studies are comparable and reliable.

Key OECD Test Guidelines for Aquatic Ecotoxicity:

  • OECD TG 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater green algae. The endpoint is the EC50, the concentration that causes a 50% reduction in growth over a 72-hour period.

  • OECD TG 202: Daphnia sp., Acute Immobilisation Test: This guideline assesses the acute toxicity to Daphnia magna (a small crustacean). The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids within 48 hours.

  • OECD TG 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity of a substance to fish. The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish over a 96-hour period.

  • OECD TG 236: Fish Embryo Acute Toxicity (FET) Test: This alternative test uses fish embryos to assess acute toxicity, reducing the need for adult fish testing.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure (e.g., OECD TG 202) cluster_analysis Data Collection & Analysis TestSubstance Test Substance (e.g., this compound) StockSolution Prepare Stock Solution TestSubstance->StockSolution TestConcentrations Prepare Serial Dilutions StockSolution->TestConcentrations ExposureVessels Introduce Organisms to Test Concentrations TestConcentrations->ExposureVessels TestOrganisms Select Test Organisms (e.g., Daphnia magna) TestOrganisms->ExposureVessels Incubation Incubate under Controlled Conditions (Light, Temp, 24-48h) ExposureVessels->Incubation Observation Observe and Record Immobilization at 24h and 48h Incubation->Observation DataAnalysis Statistical Analysis (e.g., Probit Analysis) Observation->DataAnalysis EC50 Calculate EC50 Value DataAnalysis->EC50

Fig. 2: General experimental workflow for an acute ecotoxicity test.

Conclusion

The data clearly indicates that this compound poses a significant and multifaceted threat to the aquatic environment due to its high toxicity, persistence, and ability to disrupt endocrine systems at very low concentrations. While the transition to alternative biocides has mitigated some of the most severe impacts associated with organotins, it is evident that these alternatives are not entirely benign.

Copper-based biocides and organic booster herbicides like Diuron and Irgarol 1051 also exhibit toxicity to non-target organisms and can persist in the environment. Therefore, a thorough risk assessment is essential when selecting a biocide. For researchers and professionals in drug development and other fields requiring biocidal agents, prioritizing alternatives with lower toxicity, shorter environmental half-lives, and lower bioaccumulation potential is crucial for minimizing unintended ecological harm. The development of novel, non-toxic, and environmentally friendly antifouling technologies remains a critical area of research.

References

Performance characteristics of different detectors for triphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Performance of Detectors for Triphenyltin Analysis

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of this compound (TPT) is crucial due to its high toxicity and prevalence as an environmental contaminant. This guide provides an objective comparison of the performance characteristics of various detectors used in conjunction with gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the analysis of TPT. The information presented is supported by experimental data to aid in the selection of the most appropriate analytical method.

Comparison of Detector Performance Characteristics

The selection of a detector for TPT analysis depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance data of different detectors, offering a clear comparison to inform your choice.

Analytical TechniqueDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (Correlation Coefficient, R²)Recovery (%)Sample Matrix
Gas Chromatography (GC)
Flame Photometric Detector (FPD)5 ng/g (as chloride)[1]-0.9982[2]71.7 - 72.7[1]Human Hair, Fish[1]
Mass Spectrometry (MS)< 1 µg/L[3]-> 0.996[3]-Toy Materials[3]
Negative Ion Chemical Ionization MS (NICI-MS)25 pg/mL[4]---Seawater[4]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)2 pg Sn/L (for TBT)[5]---Environmental Samples[5]
Pulsed Flame Photometric Detector (PFPD)1 pg Sn/L (for TBT)[5]---Environmental Samples[5]
High-Performance Liquid Chromatography (HPLC)
Tandem Mass Spectrometry (MS/MS)0.02 - 0.08 µg/L[6]0.1 µg/L (Water), 10 µg/kg (Soil)[6][7][8]> 0.9901[6]72 - 107[6][7][8]Surface Water, Soil[6][7][8]
Ultraviolet (UV) Detector0.2 µmol/L[9]-0.9999[9]97.7 - 103.3[9]Culture Medium[9]
Fluorescence Detector (Post-column derivatization)0.03 ng Sn (for TPhT)[9]---Harbor Water, Sediments[9]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)0.13 - 1.46 µg/L[6]---Environmental Samples[6]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are outlines of typical experimental protocols for the key methods cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, often considered a gold standard for organotin analysis.

  • Sample Preparation (e.g., for Toy Materials) [3]

    • A simulated gastric digestion is performed on the sample to mimic ingestion by a child.

    • An internal standard (e.g., Triphenyl-d15-tin chloride) is added to the migration solution.

    • The pH is adjusted to 4.7 using an acetate (B1210297) buffer solution.

  • Derivatization [3][10]

    • Due to the low volatility of TPT, a derivatization step is necessary. Sodium tetraethylborate (NaBEt4) is commonly used to convert the ionic organotin compounds into their more volatile ethylated forms.

    • The derivatized compounds are then extracted into an organic solvent like hexane.

  • GC-MS Analysis [3]

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: Agilent J&W DB-5ms Ultra Inert, 30 m × 0.25 mm, 0.25 µm.

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 300 °C at 20 °C/min, and hold for 3 minutes.

    • Mass Spectrometer: Agilent 5977A Series GC/MSD or equivalent, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

    • Ion Source: Extractor Ion Source.

    • Mass Hunter Software is used for data acquisition and analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers the advantage of analyzing TPT without the need for derivatization, simplifying sample preparation.[11]

  • Sample Preparation (e.g., for Water and Soil) [6][7][8]

    • Water Samples: Solid Phase Extraction (SPE) is used for preconcentration. A C18 cartridge is conditioned, the water sample (pH adjusted to 9.0) is loaded, and TPT is eluted with methanol (B129727) containing acetic acid.

    • Soil Samples: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed. The soil is extracted with acidified acetonitrile (B52724), followed by a dispersive solid-phase extraction (dSPE) cleanup step with C18.

  • HPLC-MS/MS Analysis [6][7][8]

    • Liquid Chromatograph: Shimadzu LC-20AD or equivalent.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of trifluoroacetic acid (TFA) or formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP®) with an electrospray ionization (ESI) source operated in positive ion mode.[11]

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

Signaling Pathway: this compound as an Endocrine Disruptor

This compound is a known endocrine disruptor that can interfere with normal hormonal signaling pathways. One of the key mechanisms of TPT's toxicity is its ability to activate the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) heterodimer.[7] This activation can lead to downstream effects on gene expression related to lipid metabolism, adipogenesis, and steroidogenesis.[5][11]

TPT_Signaling_Pathway cluster_nucleus Nucleus TPT This compound (TPT) CellMembrane Cell Membrane TPT->CellMembrane Enters Cell RXR RXR TPT->RXR Activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg PPARγ PPARg->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to GeneExpression Target Gene Expression PPRE->GeneExpression Regulates Downstream Downstream Effects (e.g., altered lipid metabolism, steroidogenesis) GeneExpression->Downstream Leads to

Caption: this compound (TPT) signaling pathway via RXR-PPARγ activation.

This guide provides a comparative overview of the performance of different detectors for the analysis of this compound. The choice of detector will ultimately depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available resources. For high sensitivity and selectivity, mass spectrometry-based detectors, particularly tandem MS with HPLC and NICI-MS with GC, are superior. However, for routine analysis where lower sensitivity is acceptable, FPD with GC or UV detection with HPLC can be cost-effective alternatives.

References

The Endocrine Disruptor Triphenyltin: A Comparative Analysis of its Effects on Marine Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenyltin (TPT), an organotin compound previously used extensively in antifouling paints, has been identified as a potent endocrine disruptor with significant and lasting impacts on marine invertebrate populations.[1] This guide provides a comparative analysis of the effects of TPT on various marine invertebrates, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This information is intended to support research into the ecotoxicology of TPT and the development of safer alternatives.

Quantitative Assessment of this compound Toxicity

The toxicity of this compound varies across different marine invertebrate species and life stages. The following tables summarize key quantitative data from various studies, focusing on lethal concentrations, effects on reproduction, and developmental abnormalities.

Table 1: Acute and Chronic Toxicity of this compound (TPT) to Marine Invertebrates

SpeciesTaxonomic GroupEndpointConcentration (µg/L)Exposure DurationReference
Vibrio fischeriBacteriaEC500.1 (0.0-1.5)48 h[2]
Crassostrea gigas (Pacific oyster)BivalveTotal larval mortality0.212 days[3]
Crassostrea gigas (Pacific oyster)BivalveInhibition of fertilization100-[3]
Lymnaea stagnalisGastropodLC500.436 (as Sn)21 days[4][5]
Phoxinus phoxinus (European minnow)Fish (for comparison)Increased mortality≥ 3.9-[6]
Phoxinus phoxinus (European minnow)Fish (for comparison)Complete mortality15.97 days[6]
VariousMarine Species (18 total)Acute ToxicityGeometric mean available-[7]

Table 2: Reproductive and Developmental Effects of this compound (TPT) in Marine Invertebrates

SpeciesTaxonomic GroupEffectConcentration (ng/L)Exposure DurationReference
Nucella lapillus (Dog whelk)GastropodImposex induction1-[3]
Thais clavigeraGastropodImposex induction--[8]
Babylonia japonicaGastropodImposex induction--[8]
Thais bufo and Thais rudolphiGastropodImposex development500 - 10004 weeks[9]
Lymnaea stagnalisGastropodDecrease in egg-laying & fecundity (EC50)264 (as Sn)21 days[4][5]
Oryzias melastigma (Marine medaka)Fish (for comparison)Larval development effects--[10]
Amphiprion ocellaris (Clownfish)Fish (for comparison)Suppressed growth, cumulative mortality1 - 10014 days[11]
Tigriopus japonicusCopepodDelayed egg hatching--[12]

Experimental Protocols

Understanding the methodologies used to generate the above data is crucial for replication and further research. Below are detailed protocols for key experiments.

Imposex Assessment in Gastropods

This protocol is a generalized procedure based on methodologies described in studies on various gastropod species.[8][9]

  • Animal Collection and Acclimation:

    • Collect adult female gastropods from a known clean reference site.

    • Acclimate the animals in a laboratory setting for at least one week in filtered seawater at a controlled temperature and salinity.

    • Feed the animals ad libitum with appropriate food (e.g., mussels).

  • Exposure Protocol:

    • Prepare stock solutions of this compound chloride (TPTCl) in a suitable solvent (e.g., acetone).

    • Conduct a static-renewal or flow-through exposure experiment with at least three different concentrations of TPT and a solvent control.

    • Nominal concentrations typically range from low ng/L to µg/L levels.[9]

    • Maintain the exposure for a period of several weeks (e.g., 4 weeks).[9]

  • Imposex Staging:

    • At the end of the exposure period, narcotize the snails (e.g., with 7.5% MgCl2).

    • Measure the shell height.

    • Dissect the snails under a stereomicroscope to observe the development of male sexual characteristics (penis and vas deferens) in females.

    • Quantify the degree of imposex using a recognized scale, such as the Vas Deferens Sequence (VDS) index.[13]

  • Hormone Analysis:

    • Extract tissues for hormone analysis (e.g., testosterone).

    • Quantify hormone levels using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[9]

Larval Development and Toxicity Assay

This protocol is a generalized method for assessing the impact of TPT on the early life stages of marine invertebrates, such as bivalves or copepods.[3][12]

  • Gamete Collection and Fertilization:

    • Induce spawning in adult animals (e.g., through thermal shock for bivalves).

    • Collect eggs and sperm and perform in vitro fertilization.

  • Exposure of Embryos and Larvae:

    • Expose the fertilized eggs to a range of TPT concentrations and a control in glass beakers containing filtered seawater.

    • Maintain the beakers at a constant temperature and monitor the development of the embryos.

  • Endpoint Assessment:

    • After a set period (e.g., 24-48 hours for bivalve D-larval stage), collect a subsample of larvae.

    • Count the number of normally and abnormally developed larvae under a microscope.

    • Calculate the percentage of developmental abnormalities and the EC50 (the concentration causing an effect in 50% of the population).

    • For longer-term exposures, monitor larval growth and survival over several days.[3]

Signaling Pathways and Experimental Workflows

The endocrine-disrupting effects of this compound are primarily mediated through the interference with nuclear receptor signaling.

G cluster_extracellular Extracellular cluster_intracellular Intracellular TPT This compound (TPT) RXR Retinoid X Receptor (RXR) TPT->RXR Activates TargetGenes Target Genes (involved in steroid homeostasis) RXR->TargetGenes Binds to Transcription Altered Gene Transcription TargetGenes->Transcription EndocrineDisruption Endocrine Disruption (e.g., Imposex) Transcription->EndocrineDisruption

Caption: this compound-induced endocrine disruption pathway.

The diagram above illustrates the proposed mechanism of action for TPT-induced endocrine disruption.[14] this compound enters the cell and binds to and activates the Retinoid X Receptor (RXR). This activation leads to altered transcription of target genes involved in steroid hormone regulation, ultimately causing endocrine disruption, such as the development of imposex in female gastropods.[4][14]

G cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Exposure and Observation cluster_analysis Phase 3: Data Analysis and Interpretation A1 Select Target Species (e.g., Gastropod, Bivalve) A2 Determine Endpoints (e.g., Imposex, Mortality, Fecundity) A1->A2 A3 Set TPT Concentrations and Controls A2->A3 B1 Acclimate Organisms A3->B1 B2 Conduct TPT Exposure (Static or Flow-through) B1->B2 B3 Monitor and Record Data (e.g., Mortality, Behavior) B2->B3 C1 Perform Endpoint-Specific Analysis (e.g., Imposex Staging, Larval Counting) B3->C1 C2 Statistical Analysis (e.g., LC50, EC50, ANOVA) C1->C2 C3 Interpret Results and Draw Conclusions C2->C3

Caption: General experimental workflow for TPT toxicity studies.

This workflow outlines the key steps in conducting a study on the effects of this compound on marine invertebrates, from initial planning and experimental design to data analysis and interpretation.

Comparative Effects and Alternatives

While this compound is a potent toxicant, it is often found in the environment alongside other organotin compounds, most notably tributyltin (TBT). Both TBT and TPT have been shown to induce imposex in gastropods, and their effects can be additive.[8][15] The mechanisms of action are also thought to be similar, involving the disruption of the endocrine system through interactions with nuclear receptors.[4][14]

Due to the severe environmental impacts of organotin compounds, international regulations have banned their use in antifouling paints.[1][13] This has led to the development and use of alternative biocides. However, some of these alternatives, such as copper and other endocrine-disrupting compounds, have also been reported to cause imposex or intersex conditions in marine organisms.[15] Further research is needed to fully understand the comparative risks of these alternatives.

Conclusion

This compound poses a significant threat to marine invertebrates, causing a range of adverse effects from mortality to severe reproductive and developmental abnormalities. The phenomenon of imposex in gastropods is a particularly sensitive biomarker of TPT contamination. The primary mechanism of TPT's toxicity is through the disruption of endocrine signaling pathways, particularly the Retinoid X Receptor pathway. While the use of TPT in antifouling applications is now banned, its persistence in sediments means that it continues to be a concern for marine ecosystems.[1] Continued monitoring and research into the long-term effects of TPT and its alternatives are crucial for protecting marine biodiversity.

References

Safety Operating Guide

Navigating the Safe Disposal of Triphenyltin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of hazardous chemicals is paramount. Triphenyltin, a potent organotin compound, demands meticulous handling and disposal to mitigate its significant risks to human health and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe laboratory environment and adherence to regulatory standards.

Triorganotin compounds like this compound are recognized for their severe health and environmental impacts. They are toxic upon ingestion, skin contact, and inhalation, and exhibit high toxicity to aquatic organisms, leading to long-term adverse effects.[1] Due to these hazards, the disposal of this compound is not a routine procedure and necessitates a comprehensive approach, from immediate safety measures to final waste management by certified professionals.

Immediate Safety and Handling Precautions

Prior to initiating any work with this compound, it is crucial to establish a designated area within a fume hood.[2] All personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified laboratory fume hood to minimize inhalation exposure.[2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields that conform to NIOSH (US) or EN 166 (EU) standards.[3]

  • Hand Protection: Use chemically resistant gloves. It is critical to dispose of contaminated gloves immediately after use in accordance with laboratory and institutional best practices.[3]

  • Body Protection: A lab coat or other protective clothing should be worn. In cases of potential significant exposure, additional protective gear may be necessary. Contaminated clothing should be removed promptly and laundered by trained personnel aware of the hazards.[4][5]

Step-by-Step Disposal and Waste Management Plan

The disposal of this compound waste must be conducted in a systematic and compliant manner. Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.[3][6]

1. Waste Segregation and Collection:

  • All waste materials contaminated with this compound, including excess reagents, reaction byproducts, contaminated consumables (e.g., filter paper, spill absorbents), and empty containers, must be collected separately.

  • Use a dedicated, leak-proof, and clearly labeled waste container.[7][8] The label should prominently display "Hazardous Waste: this compound" and any other information required by your institution's environmental health and safety (EHS) department.

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.

  • For small spills, use an absorbent material or a spill pillow to contain the substance.[7]

  • Sweep up the absorbed material and place it into the designated hazardous waste container.[7]

  • The spill area should then be decontaminated. Following clean-up, the area should be thoroughly washed.[5]

  • For large spills, or if you are not trained in hazardous spill response, contact your institution's EHS department immediately.

3. Decontamination of Glassware and Equipment:

  • All glassware and equipment that have come into contact with this compound must be decontaminated.

  • Rinse the contaminated items with a suitable solvent (e.g., hexanes or toluene) into the designated hazardous waste container.[2] Some sources suggest using a 10% hydrogen peroxide solution or bleach to treat glassware after initial rinsing.[8]

4. Final Disposal:

  • The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[3]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.[3]

  • Maintain meticulous records of the disposal process, including the date, quantity of waste, and the name of the disposal company, as required by institutional and regulatory policies.[3]

Environmental Hazard Context

While specific disposal quantities for laboratory-scale waste are dictated by institutional and local regulations, understanding the environmental risk limits of this compound underscores the importance of proper disposal. These values, established by regulatory bodies, indicate the concentrations at which harmful effects on ecosystems are expected.

Environmental CompartmentRisk Limit TypeConcentration
Fresh and SaltwaterLong-term Environmental Risk Limit0.23 nanograms per liter[9]
Fresh and SaltwaterShort-term Peak Concentration Risk Limit0.47 micrograms per liter[9]
SoilSerious Risk Concentration0.24 milligrams per kilogram (dry weight)[10]
GroundwaterSerious Risk Concentration0.40 micrograms per liter[10]

Procedural Workflow for this compound Disposal

To visualize the logical flow of the disposal process, the following diagram outlines the key steps from initial handling to final disposal.

Triphenyltin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_decon Decontamination cluster_disposal Final Disposal start Start: Work with this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood collect_waste Collect all this compound Waste (Solid & Liquid) fume_hood->collect_waste spill Spill Occurs fume_hood->spill decon_glassware Decontaminate Glassware & Equipment fume_hood->decon_glassware label_container Use a Labeled, Sealed Hazardous Waste Container collect_waste->label_container contact_ehs Contact Institutional EHS label_container->contact_ehs contain_spill Contain with Absorbent spill->contain_spill collect_spill Place in Waste Container contain_spill->collect_spill collect_spill->label_container rinse_waste Rinse into Waste Container decon_glassware->rinse_waste rinse_waste->label_container licensed_disposal Arrange for Licensed Waste Disposal Service contact_ehs->licensed_disposal document Document Disposal Records licensed_disposal->document end End: Compliant Disposal document->end

References

Essential Safety and Operational Guide for Handling Triphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with hazardous compounds like Triphenyltin. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans for handling this compound and its derivatives. Adherence to these procedures is critical to minimize exposure risks and ensure regulatory compliance.

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound compounds. The selection of PPE is dependent on the specific task being performed, such as handling the concentrate, working with diluted solutions, or entering treated areas.

Table 1: Recommended Personal Protective Equipment for this compound Handling

Protection Type Handling Concentrate/Diluted Product Early Entry to Treated Areas Specifications & Remarks
Body Protection Coveralls over a long-sleeved shirt and long pants. A chemical-resistant apron is required for mixing, loading, or equipment maintenance.[1]Coveralls over a long-sleeved shirt and long pants.Coveralls should be made of a sturdy material like cotton, polyester, or a blend.[2] For significant exposure risk, consider chemical-resistant suits made of butyl rubber, neoprene, or PVC.[3]
Hand Protection Chemical-resistant gloves.Chemical-resistant gloves.Recommended materials include butyl rubber, nitrile rubber, or neoprene rubber.[1] Always wash the outside of gloves before removal.[1]
Eye Protection Goggles or a face shield.[1]Protective eyewear.[1]Use goggles that meet European standard EN 166 or OSHA 29 CFR 1910.133.[4][5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor (OV) removing cartridge and a pre-filter (N, R, P, or HE).[1]Not specified, but should be worn if aerosols are generated.A full-face particle respirator with N100 (US) cartridges is recommended.[6] Respirator use must comply with a program that meets OSHA 29 CFR 1910.134.[7]
Foot Protection Chemical-resistant footwear plus socks.[1]Chemical-resistant footwear plus socks.[1]Footwear should be made of a waterproof and chemical-resistant material.
Head Protection Chemical-resistant headgear for overhead exposure.[1]Chemical-resistant headgear for overhead exposure.[1]Hats should be rubber, PVC, or plastic-coated.[3]

Note: Discard any clothing or absorbent materials that have been heavily contaminated with this compound concentrate; do not reuse them.[1] Always follow the manufacturer's instructions for cleaning and maintaining PPE.[1][8]

Occupational Exposure Limits

Monitoring the work environment is crucial to ensure that exposure to this compound remains below established limits.

Table 2: Occupational Exposure Limits for this compound Compounds

Organization TWA (Time-Weighted Average) STEL (Short-Term Exposure Limit) Notes
ACGIH 0.1 mg/m³0.2 mg/m³Skin notation indicates the potential for significant absorption through the skin.[4]
OSHA (Vacated) TWA: 0.1 mg/m³-Skin notation.[4]
NIOSH REL = 0.1 mg/m³-IDLH (Immediately Dangerous to Life or Health): 25 mg/m³.[4]
United Kingdom TWA: 0.1 mg/m³ (8 hr)STEL: 0.2 mg/m³ (15 min)Skin notation.[4]

Operational Plan: Safe Handling Workflow

A systematic workflow is essential for minimizing the risk of exposure and ensuring the integrity of experimental work.

G Diagram 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handle Handling cluster_store Storage a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Prepare Well-Ventilated Work Area (e.g., Chemical Fume Hood) b->c d Minimize Dust/Aerosol Generation c->d e Use With Adequate Ventilation d->e f Wash Hands Thoroughly After Handling e->f g Store in Tightly Closed, Original Container f->g h Keep in a Cool, Dry, Well-Ventilated Place g->h i Store Locked Up and Away from Incompatible Materials h->i

Caption: Diagram 1: Procedural steps for the safe handling of this compound in a laboratory setting.

Detailed Handling Procedures:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[6]

    • Put on all required personal protective equipment as detailed in Table 1.[7]

    • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Handling:

    • Handle this compound in a manner that avoids the formation of dust or aerosols.[4][5]

    • Avoid contact with skin, eyes, and clothing.[6][9]

    • After handling, wash hands and face thoroughly.[9] Remove any contaminated clothing immediately for proper cleaning or disposal.[6]

  • Storage:

    • Keep containers tightly closed when not in use.[4]

    • Store in a cool, dry, and well-ventilated location away from sunlight and incompatible materials such as strong oxidizing agents.[4][9]

    • The storage area should be secure and accessible only to authorized personnel.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination.

  • Waste Classification: this compound and materials contaminated with it are considered hazardous waste.[4][5]

  • Disposal Method: Do not release into the environment or sewer systems.[4] The recommended method for disposal of unused this compound is incineration by a licensed professional disposal company.[10]

  • Container Disposal: Dispose of contaminated packaging at a hazardous or special waste collection point.[4] Do not reuse empty containers.

  • Regulatory Compliance: Always consult local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[5][11]

Emergency Procedures

Immediate and appropriate action is crucial in the event of accidental exposure to this compound.

G Diagram 2: Emergency Response Protocol for this compound Exposure cluster_actions Immediate Actions cluster_followup Follow-up start Exposure Incident skin Skin Contact: Flush with water for at least 15 mins. Remove contaminated clothing. start->skin eye Eye Contact: Flush with water for at least 15 mins. Remove contact lenses if present. start->eye inhalation Inhalation: Move to fresh air. start->inhalation ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. start->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical report Report Incident to Supervisor seek_medical->report sds Provide SDS to Medical Personnel report->sds

Caption: Diagram 2: Step-by-step workflow for responding to an accidental exposure to this compound.

First Aid Measures
Exposure Route Immediate First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9][12]
Skin Contact Immediately remove all contaminated clothing.[11] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[7][13] Seek immediate medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][13] Remove contact lenses if it is safe to do so.[13] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[7][9] Call a physician or poison control center immediately.[9]
Spill Response

In the case of a spill, follow these steps:

  • Evacuate all non-essential personnel from the area.[11]

  • Remove all sources of ignition.[11][12]

  • Wearing appropriate PPE, cover the spill with an absorbent material. For solid spills, dampen the material with a suitable solvent like acetone (B3395972) to avoid generating dust.[12]

  • Carefully collect the material and place it into a suitable, sealed container for hazardous waste disposal.[7][11]

  • Ventilate and decontaminate the spill area thoroughly.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.